molecular formula C9H11BrN2 B1346386 5-Bromo-4-cyclopentylpyrimidine CAS No. 951884-32-5

5-Bromo-4-cyclopentylpyrimidine

Cat. No.: B1346386
CAS No.: 951884-32-5
M. Wt: 227.1 g/mol
InChI Key: FKYAHCYSOLMPND-UHFFFAOYSA-N
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Description

5-Bromo-4-cyclopentylpyrimidine (CAS No: 951884-32-5) is an aromatic heterocyclic compound with the molecular formula C 9 H 11 BrN 2 and a molecular weight of 227.1 g/mol [ ]. This compound features a pyrimidine ring core, a structure that is electron-rich and serves as a fundamental building block in DNA and RNA [ ]. The bromine atom at the 5-position and the cyclopentyl group at the 4-position make this molecule a valuable and versatile intermediate in organic synthesis and medicinal chemistry research. Research Applications and Value: The pyrimidine scaffold is a privileged structure in drug discovery due to its widespread therapeutic applications and its ability to act as a bioisostere for phenyl and other aromatic ring systems, often improving the pharmacokinetic properties of drug candidates [ ]. Specifically, this compound serves as a key synthetic precursor. The bromine substituent is a reactive handle that enables further functionalization of the pyrimidine ring via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce diverse aryl groups [ ]. This allows researchers to rapidly explore chemical space and create libraries of compounds for biological screening. While specific biological data for this exact compound is not extensively published, closely related bromo- and cyclopentyl-substituted pyrimidine analogs are frequently employed in the synthesis of potential therapeutic agents targeting infectious diseases and neurological disorders [ ][ ]. Chemical Properties: - Predicted Boiling Point: 289.6 ± 28.0 °C [ ] - Predicted Density: 1.460 ± 0.06 g/cm³ [ ] - Predicted pKa: 0.66 ± 0.16 [ ] Intended Use and Handling: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and disposal of this chemical in accordance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-cyclopentylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-5-11-6-12-9(8)7-3-1-2-4-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYAHCYSOLMPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650034
Record name 5-Bromo-4-cyclopentylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-32-5
Record name 5-Bromo-4-cyclopentylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-4-cyclopentylpyrimidine synthesis from pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-cyclopentylpyrimidine from Pyrimidine

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antiviral and anticancer drugs. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of molecular properties to achieve desired biological activities. This compound is a valuable building block in this context, with the cyclopentyl moiety often being incorporated into kinase inhibitors to enhance binding affinity and selectivity.

This technical guide provides a comprehensive overview of a robust and versatile synthetic route to this compound, starting from the readily available heterocycle, pyrimidine. The narrative is structured to provide not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations that guide the synthetic design. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the synthesis of functionalized pyrimidine derivatives.

The presented synthetic strategy is a two-stage process. The first stage involves the regioselective bromination of the pyrimidine ring to yield the key intermediate, 5-bromopyrimidine. The second, more complex stage, focuses on the introduction of the cyclopentyl group at the C-4 position of the pyrimidine ring. This is most effectively achieved through a palladium-catalyzed cross-coupling reaction, which necessitates the prior activation of the C-4 position.

Part 1: Synthesis of the Key Intermediate: 5-Bromopyrimidine

Principle and Mechanistic Insights

The pyrimidine ring is an electron-deficient (π-deficient) heteroaromatic system, which makes it less susceptible to electrophilic aromatic substitution compared to electron-rich aromatic rings like benzene. Electrophilic attack, when it does occur, preferentially happens at the C-5 position, which is the least electron-deficient carbon atom in the ring.

The mechanism of electrophilic bromination of pyrimidine typically proceeds via the formation of a cationic intermediate known as a σ-complex or Wheland intermediate. The stability of this intermediate dictates the regioselectivity of the reaction. The positive charge in the σ-complex formed by attack at C-5 can be delocalized without placing the charge on the highly electronegative nitrogen atoms, making it more stable than the intermediates formed by attack at C-2 or C-4.

A variety of brominating agents can be employed for this transformation, with the choice often depending on the desired reactivity, safety, and scale of the reaction. Common reagents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[1][2] NBS is often preferred for its ease of handling and milder reaction conditions compared to liquid bromine.

Data Presentation: Comparison of Bromination Methods
Brominating AgentSolvent(s)TemperatureTimeYield (%)Reference(s)
N-Bromosuccinimide (NBS)Acetonitrile60 °C2 hGood
1,3-dibromo-5,5-dimethylhydantoinCH₂Cl₂, CH₃CN, DMFAmbient28 h~95%
Sodium monobromoisocyanurateAqueous AcetonitrileRoom Temp.-Moderate to High[2]
Bromine (Br₂)Nitrobenzene125-135 °C2-6 hGood
Experimental Protocol: Synthesis of 5-Bromopyrimidine using NBS

This protocol describes the synthesis of 5-bromopyrimidine via electrophilic bromination using N-Bromosuccinimide.

Materials:

  • Pyrimidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of pyrimidine (1.0 mmol) in acetonitrile (2 mL) at room temperature, add N-bromosuccinimide (1.0 mmol) in one portion.

  • Heat the resulting mixture to 60 °C and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel to afford pure 5-bromopyrimidine.

Part 2: Introduction of the Cyclopentyl Moiety

The introduction of the cyclopentyl group at the C-4 position of 5-bromopyrimidine is the pivotal step in this synthesis. A direct C-H activation at this position is challenging and often lacks selectivity. Therefore, a more reliable strategy involves activating the C-4 position by introducing a good leaving group, followed by a palladium-catalyzed cross-coupling reaction.

Strategy 1: Palladium-Catalyzed Cross-Coupling Approach

This approach is a robust and highly versatile method for the formation of C-C bonds and is the recommended route for this synthesis. It involves three key stages: activation of the pyrimidine ring, preparation of the organometallic coupling partner, and the final cross-coupling reaction.

To facilitate the cross-coupling reaction, the C-4 position of 5-bromopyrimidine needs to be functionalized with a suitable leaving group. A chloro group is an excellent choice as it is more reactive than the bromo group at the C-5 position in the context of the pyrimidine ring's electronics, yet still allows for selective coupling.[3] A common method to achieve this is through the chlorination of a corresponding hydroxypyrimidine.

Experimental Protocol: Chlorination using Phosphorus Oxychloride

This protocol describes the synthesis of 5-bromo-2-chloropyrimidine, which can be adapted for the 4-chloro isomer.

Materials:

  • 2-Hydroxy-5-bromopyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Triethylamine

  • Aqueous sodium carbonate solution

Equipment:

  • Reaction flask with a reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • Under a nitrogen atmosphere, add 2-hydroxy-5-bromopyrimidine (0.2 mol), phosphorus oxychloride (0.4 mol), and toluene (200 mL) to a reaction flask.

  • At 35 °C, add triethylamine (0.4 mol).

  • Heat the mixture to 80-85 °C and stir for 6 hours, monitoring the reaction by HPLC until the starting material is consumed.

  • Cool the reaction and concentrate under reduced pressure to remove most of the toluene and excess phosphorus oxychloride.

  • Carefully pour the reaction mixture into water at 10°C and adjust the pH to 8-9 with a 20% aqueous sodium carbonate solution.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to yield the crude product, which can be purified by chromatography or recrystallization.[4]

The choice of organometallic reagent dictates the type of cross-coupling reaction. Three common and effective options are presented below.

  • Cyclopentylboronic acid (for Suzuki-Miyaura Coupling): This is often the preferred reagent due to its stability, low toxicity, and commercial availability.[5] It can be synthesized by reacting the corresponding Grignard reagent with trimethylborate followed by an acidic workup.[6]

  • Cyclopentylzinc chloride (for Negishi Coupling): Organozinc reagents are known for their high functional group tolerance. Cyclopentylzinc chloride can be prepared in situ from cyclopropyl bromide and activated zinc dust.[7][8]

  • Cyclopentylmagnesium bromide (for Kumada Coupling): Grignard reagents are highly reactive and cost-effective. Cyclopentylmagnesium bromide is prepared by reacting cyclopentyl bromide with magnesium turnings in an ether solvent.[9][10][11]

With the activated pyrimidine and the organometallic reagent in hand, the final C-C bond formation can be achieved. The Suzuki-Miyaura coupling is highlighted here due to its broad applicability and favorable characteristics.

Principle and Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[12] The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-bromo-4-chloropyrimidine. The general reactivity trend for halogens is I > Br > Cl. However, the position on the electron-deficient pyrimidine ring also plays a crucial role, with the C4 position being more activated towards oxidative addition than the C5 position.[3][13] This regioselectivity is key to the success of this synthetic step.

  • Transmetalation: The cyclopentyl group is transferred from the boron atom of the cyclopentylboronic acid (activated by a base) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (the pyrimidine and cyclopentyl) on the palladium center couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_oa cluster_tm cluster_re pd0 Pd(0)L_n pd_intermediate Ar-Pd(II)-X(L_n) pd0->pd_intermediate Ar-X oxidative_addition Oxidative Addition pd_r_intermediate Ar-Pd(II)-R(L_n) pd_intermediate->pd_r_intermediate R-B(OR')_2 / Base transmetalation Transmetalation pd_r_intermediate->pd0 product Ar-R (Product) pd_r_intermediate->product reductive_elimination Reductive Elimination reagents Ar-X + R-B(OR')_2 base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-4-chloropyrimidine with cyclopentylboronic acid.

Materials:

  • 5-Bromo-4-chloropyrimidine

  • Cyclopentylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

Equipment:

  • Schlenk flask or reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

Procedure:

  • To a dry Schlenk flask, add 5-bromo-4-chloropyrimidine (1.0 equiv.), cyclopentylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Strategy 2: Direct C-H Functionalization (An Emerging Alternative)

Direct C-H functionalization is a rapidly evolving field in organic synthesis that offers a more atom- and step-economical approach to constructing complex molecules. This strategy aims to form a C-C bond directly from a C-H bond, bypassing the need for pre-functionalized starting materials like organic halides.

For the synthesis of this compound, this would involve the direct coupling of 5-bromopyrimidine with a cyclopentyl source at the C-4 position. While significant progress has been made in the direct C-H arylation and alkenylation of pyrimidines, the direct C-H alkylation, particularly with secondary alkyl groups like cyclopentyl, remains a formidable challenge. The development of highly active and selective catalyst systems is required to overcome the inertness of the C-H bond and to control the regioselectivity of the reaction.

Overall Synthetic Workflow

G pyrimidine Pyrimidine bromination Bromination (e.g., NBS, MeCN) pyrimidine->bromination bromopyrimidine 5-Bromopyrimidine bromination->bromopyrimidine chlorination Chlorination (e.g., POCl₃) bromopyrimidine->chlorination chlorobromopyrimidine 5-Bromo-4-chloropyrimidine chlorination->chlorobromopyrimidine suzuki Suzuki Coupling chlorobromopyrimidine->suzuki final_product This compound suzuki->final_product cyclopentylboronic Cyclopentylboronic Acid cyclopentylboronic->suzuki

Caption: Proposed synthetic pathway for this compound.

Conclusion

The synthesis of this compound from pyrimidine is a multi-step process that relies on fundamental principles of heterocyclic chemistry and modern synthetic methodologies. The recommended pathway involves an initial electrophilic bromination to form 5-bromopyrimidine, followed by activation of the C-4 position via chlorination, and a final palladium-catalyzed Suzuki-Miyaura cross-coupling with cyclopentylboronic acid. This route offers a reliable and versatile approach to this valuable building block, with each step being well-precedented and amenable to optimization. As the field of C-H activation continues to advance, direct functionalization methods may offer more streamlined alternatives in the future. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize this compound and to further explore its potential in the development of novel therapeutic agents.

References

An In-Depth Technical Guide to 5-Bromo-4-cyclopentylpyrimidine (CAS 951884-32-5): A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents and natural products, most notably the nucleobases uracil, thymine, and cytosine.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in drug design.[2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1]

This technical guide provides a comprehensive overview of 5-Bromo-4-cyclopentylpyrimidine, a halogenated pyrimidine derivative with significant potential as a versatile intermediate in the synthesis of novel drug candidates. The presence of a bromine atom at the 5-position and a cyclopentyl group at the 4-position offers distinct opportunities for synthetic elaboration and molecular design.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in research and development. The following table summarizes the key known and predicted properties of this compound.

PropertyValueSource/Method
CAS Number 951884-32-5-
Molecular Formula C₉H₁₁BrN₂[3]
Molecular Weight 227.10 g/mol [3]
Appearance Predicted: Colorless to light yellow solid or oilInferred from related compounds
Boiling Point 289.6 ± 28.0 °CPredicted[4]
Density 1.460 ± 0.06 g/cm³Predicted[4]
pKa 0.66 ± 0.16Predicted[4]
Solubility Predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Low aqueous solubility is expected.Inferred from structural analysis[5]

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

A likely synthetic strategy would involve the condensation of a β-dicarbonyl compound or its equivalent, bearing a cyclopentyl group, with an appropriate amidine source, followed by bromination.

G cluster_0 Starting Materials cluster_1 Reaction Step 1: Cyclization cluster_2 Reaction Step 2: Halogenation cluster_3 Reaction Step 3: Deoxygenation Cyclopentyl Acetoacetate Cyclopentyl Acetoacetate 4-Cyclopentyl-6-hydroxypyrimidine 4-Cyclopentyl-6-hydroxypyrimidine Cyclopentyl Acetoacetate->4-Cyclopentyl-6-hydroxypyrimidine Base (e.g., NaOEt) Formamidine Acetate Formamidine Acetate Formamidine Acetate->4-Cyclopentyl-6-hydroxypyrimidine 5-Bromo-4-cyclopentyl-6-hydroxypyrimidine 5-Bromo-4-cyclopentyl-6-hydroxypyrimidine 4-Cyclopentyl-6-hydroxypyrimidine->5-Bromo-4-cyclopentyl-6-hydroxypyrimidine Brominating Agent (e.g., NBS) Target_Molecule This compound 5-Bromo-4-cyclopentyl-6-hydroxypyrimidine->Target_Molecule Reduction (e.g., POCl3 then H2/Pd) G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Start This compound Suzuki Suzuki Coupling (with Boronic Acids/Esters) Start->Suzuki Pd Catalyst, Base Stille Stille Coupling (with Organostannanes) Start->Stille Pd Catalyst Sonogashira Sonogashira Coupling (with Terminal Alkynes) Start->Sonogashira Pd/Cu Catalysts, Base Aryl/Heteroaryl Substituted Pyrimidines Aryl/Heteroaryl Substituted Pyrimidines Suzuki->Aryl/Heteroaryl Substituted Pyrimidines Aryl/Vinyl Substituted Pyrimidines Aryl/Vinyl Substituted Pyrimidines Stille->Aryl/Vinyl Substituted Pyrimidines Alkynyl Substituted Pyrimidines Alkynyl Substituted Pyrimidines Sonogashira->Alkynyl Substituted Pyrimidines

References

Core Compound Profile: 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-4-cyclopentylpyrimidine Derivatives for Researchers and Drug Development Professionals

Senior Application Scientist's Foreword: This technical guide addresses the chemical structure, synthesis, and analysis of brominated cyclopentyl-substituted pyrimidines. Initial database inquiries for "this compound" indicate it is not a commonly cataloged or studied compound. However, the closely related analogue, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine , is a well-documented and critical intermediate in pharmaceutical synthesis. This guide will, therefore, focus on this specific, industrially relevant molecule to provide a robust and data-supported resource. The principles, protocols, and analytical methodologies detailed herein are foundational and can be readily adapted by researchers investigating novel derivatives within this chemical class.

This halogenated pyrimidine derivative serves as a pivotal building block in medicinal chemistry.[1] Its structure is primed for further functionalization, making it a valuable precursor in the synthesis of complex active pharmaceutical ingredients (APIs).[2]

Chemical Identity and Structure

The molecule consists of a central pyrimidine ring substituted with bromo, chloro, and cyclopentylamine groups. These substituents critically influence the compound's reactivity and utility as a synthetic intermediate.[1][2]

IdentifierValueSource
IUPAC Name 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine[3]
CAS Number 733039-20-8[1][3]
Molecular Formula C₉H₁₁BrClN₃[1][3]
Molecular Weight 276.56 g/mol [1][3]
Canonical SMILES C1CCC(C1)NC2=NC(=NC=C2Br)Cl[3]
InChI Key DIVUXBABVYOIOT-UHFFFAOYSA-N[1][3]
Physicochemical Properties

These properties are essential for designing experimental conditions, including solvent selection for synthesis and mobile phase composition for chromatographic analysis.

PropertyValueSource
Physical Form White to off-white crystalline solid/powder[1][2]
Boiling Point 424.0 ± 30.0 °C (Predicted)[4]
Flash Point 210.2 °C[4]
Solubility Soluble in DMSO[1]
Storage Store at room temperature or -20°C, protect from light[1][5]

Synthesis and Mechanism

The primary synthesis route for 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a selective nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of heterocyclic chemistry, and understanding its mechanism is key to optimizing yield and purity.

Synthetic Workflow

The synthesis involves the reaction of a di-substituted pyrimidine with cyclopentylamine. The selectivity of this reaction is crucial; the amine preferentially displaces the chlorine atom at the C4 position of the pyrimidine ring over the one at the C2 position. This is due to the electronic effects of the ring nitrogens and the bromine substituent.

Synthesis_Workflow reagent1 5-Bromo-2,4-dichloropyrimidine conditions Base (e.g., DIPEA) Solvent (e.g., Dioxane or Ethyl Acetate) Room Temperature reagent1->conditions reagent2 Cyclopentylamine reagent2->conditions product 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine conditions->product S_NAr Reaction workup Aqueous Workup (e.g., Ethyl Acetate Extraction, Brine Wash) product->workup purification Concentration under reduced pressure workup->purification

Caption: Synthetic workflow for 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.

Step-by-Step Experimental Protocol

This protocol is synthesized from established methods, providing a reliable procedure for laboratory-scale synthesis.[1][6]

  • Reaction Setup: Dissolve 5-Bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as dioxane or ethyl acetate at room temperature.[6]

  • Amine Addition: Add cyclopentylamine (1.2 eq) to the solution.[6] To scavenge the HCl byproduct, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq).[1]

  • Reaction: Stir the mixture at room temperature for approximately 6 hours, monitoring the reaction progress by TLC or LC-MS.[6]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated brine solution.[6]

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.[6]

  • Product: The resulting light yellow solid is 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, often with sufficient purity (≥98%) for subsequent steps without further purification.[1][6] A yield of 85% to 100% has been reported.[1][6]

Structural Elucidation and Analytical Control

Rigorous analytical characterization is non-negotiable in drug development. A combination of spectroscopic and chromatographic techniques is required to confirm the structure and quantify the purity of the synthesized intermediate.

Spectroscopic Analysis

Spectroscopic data provides definitive confirmation of the chemical structure.

Table 3.1.1: 1H NMR Spectroscopic Data Solvent: DMSO-d6, Frequency: 500 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSource
8.23s1HPyrimidine C6-H[6]
7.37d (J = 7.3 Hz)1HN-H[6]
4.31m1HCyclopentyl C1-H[6]
1.92m2HCyclopentyl CH₂[6]
1.71m2HCyclopentyl CH₂[6]
1.53-1.59m4HCyclopentyl CH₂[6]

Table 3.1.2: Mass Spectrometry Data

TechniqueModeObserved m/zTheoretical m/zAssignmentSource
LCMS-ESIPOS276.0275.9[M+H]⁺[6]
Chromatographic Purity Analysis: HPLC

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates.[7] While a specific monograph for this compound is not publicly available, a robust method can be developed based on established principles for pyrimidine derivatives.[8]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Dissolve sample in Acetonitrile/Water instrument HPLC System (Pump, Autosampler, UV Detector) prep_sample->instrument prep_mobile_A Mobile Phase A: 0.1% Phosphoric Acid in Water prep_mobile_A->instrument prep_mobile_B Mobile Phase B: Acetonitrile prep_mobile_B->instrument column C18 Column (e.g., 4.6 x 150 mm, 5 µm) instrument->column conditions Gradient Elution Flow: 1.0 mL/min Temp: 30 °C Detection: 254 nm column->conditions chromatogram Record Chromatogram conditions->chromatogram analysis Calculate Purity via Area Normalization chromatogram->analysis

Caption: General workflow for HPLC purity determination.

3.2.1. Representative HPLC Protocol

This protocol provides a starting point for method development and validation.[7]

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would run from low to high percentage of Mobile Phase B over 20-30 minutes to ensure separation of polar and non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 0.1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Analysis: Inject the sample and calculate purity using the area normalization method from the resulting chromatogram. The system suitability must be established by verifying parameters like theoretical plates, tailing factor, and reproducibility.[7]

Reactivity and Application in Drug Discovery

The true value of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine lies in its role as a versatile intermediate. The differential reactivity of the two halogen atoms is key. The chlorine at the C2 position is susceptible to a second SNAr reaction, while the bromine at C5 is ideal for cross-coupling reactions like the Suzuki-Miyaura coupling.[1][9]

This dual functionality allows for the sequential and controlled introduction of different molecular fragments, a strategy heavily employed in modern drug discovery.

Key Application: This compound is a crucial intermediate in the synthesis of CDK4/6 inhibitors, a class of drugs used to treat certain types of breast cancer.[1][6] It is a precursor for the synthesis of Ribociclib .[2] The synthesis involves replacing the C2 chlorine with another amine-containing group and then using the C5 bromine for a Suzuki coupling to introduce an aryl group.[9]

Safety and Handling

As a halogenated organic compound and an active chemical intermediate, proper handling is mandatory.

  • Hazard Classification: Acutely toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[10][11][12]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][11]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[10][11] Keep away from heat and ignition sources.[11]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][12]

    • Skin: Wash with plenty of soap and water.[11][12]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[11][12]

    • Ingestion: If swallowed, immediately call a poison center or doctor.

References

5-Bromo-4-cyclopentylpyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-4-cyclopentylpyrimidine and its Significance as a Heterocyclic Building Block

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, detailing its fundamental molecular properties. Recognizing the specific interests of researchers and drug development professionals, this document also explores the broader context of substituted pyrimidines by examining a structurally related and extensively documented analogue, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, which serves as a critical intermediate in the synthesis of targeted cancer therapies.

Core Compound Profile: this compound

This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in nucleobases and their versatile biological activities.[1] The core molecular attributes of this specific compound are summarized below.

Molecular Formula and Weight

The fundamental identity of any chemical compound begins with its molecular formula and weight. For this compound, these are:

  • Molecular Formula: C₉H₁₁BrN₂[2][3][4]

  • Molecular Weight: 227.10 g/mol [2][3][4]

Physicochemical Properties

A summary of the key identifiers and properties for this compound is presented in Table 1. This data is aggregated from chemical supplier databases and public chemical registries.

PropertyValueSource(s)
CAS Number 951884-32-5[2][3]
Molecular Formula C₉H₁₁BrN₂[2][3][4]
Molecular Weight 227.10[2][3][4]
IUPAC Name This compound[2]
Synonyms 5-bromo-4-cyclopentyl-pyrimidine, (5-Bromopyrimidin-4-yl)cyclopentane[2][4]
InChI Key FKYAHCYSOLMPND-UHFFFAOYSA-N[2]
SMILES C1CCC(C1)C2=NC=NC=C2Br[3]

Data Interpretation for the Researcher: The presence of a bromine atom and a pyrimidine core suggests that this molecule is likely a synthetic intermediate. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of further molecular complexity. The cyclopentyl group increases the lipophilicity of the molecule, a factor that can be critical for modulating pharmacokinetic properties in drug candidates.

While public, peer-reviewed literature detailing specific synthetic protocols and applications for this compound is limited, its structure is indicative of its potential as a building block in discovery chemistry. To provide a practical, field-proven context, the following sections will discuss a closely related analogue with extensive documentation.

A Case Study: The Role of a Related Analogue in Drug Development

The compound 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS: 733039-20-8) is structurally similar to the topic compound and serves as a pivotal intermediate in the synthesis of blockbuster anti-cancer drugs, including Palbociclib and Ribociclib.[5] Its well-documented synthesis and application provide valuable insights into the utility of cyclopentyl-substituted bromopyrimidines.

This analogue is a key intermediate in the preparation of CDK4/6 inhibitors, which are used to treat certain types of breast cancer.[6][7] The inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) leads to cell cycle arrest at the G1 phase, thereby preventing the uncontrolled proliferation of cancer cells.[6]

Synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

The synthesis of this key intermediate is a robust and high-yielding process, demonstrating the practical utility of these scaffolds. The general workflow involves the selective N-alkylation of a dichloropyrimidine precursor.

G A 5-Bromo-2,4-dichloropyrimidine (Precursor) E Reaction Mixture Stir at Room Temperature A->E B Cyclopentylamine (Reagent) B->E C Solvent System (e.g., Dioxane or Ethyl Acetate) C->E D Base (e.g., DIPEA) D->E F Work-up & Isolation (Aqueous wash, extraction, concentration) E->F Reaction Completion (monitored by TLC/LCMS) G 5-Bromo-2-chloro-N- cyclopentylpyrimidin-4-amine (Product) F->G Yields up to 100% reported

Caption: Synthetic workflow for 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.

Detailed Experimental Protocol

The following protocol is a synthesized example based on procedures found in the chemical literature.[7][8][9] It is designed to be self-validating through in-process controls.

Objective: To synthesize 5-bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine from 5-bromo-2,4-dichloropyrimidine.

Materials:

  • 5-Bromo-2,4-dichloropyrimidine (1.0 eq)

  • Cyclopentylamine (1.2 eq)

  • 1,4-Dioxane (solvent)

  • Ethyl acetate (for work-up)

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in 1,4-dioxane.[7][8]

  • Reagent Addition: At room temperature, add cyclopentylamine (1.2 eq) to the solution dropwise.[7][8] The use of a slight excess of the amine ensures the complete consumption of the dichloropyrimidine starting material.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 6 hours.[7][8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.[7][8]

  • Purification: Wash the organic layer sequentially with saturated brine solution. This step removes the water-soluble byproducts and unreacted amine. Dry the organic layer over anhydrous magnesium sulfate.[7][8]

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. This will yield the product, 5-bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine, typically as a light yellow solid.[7][8] Literature reports suggest this process can achieve near-quantitative yields.[7][8]

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS. The expected mass for the [M+H]⁺ ion is approximately 276.0 amu.[8]

Conclusion

This compound, with a molecular formula of C₉H₁₁BrN₂ and a molecular weight of 227.10 g/mol , is a halogenated heterocyclic compound positioned as a potential building block for chemical synthesis. While detailed application data for this specific molecule is not widely available in peer-reviewed literature, its structural motifs are highly relevant to modern drug discovery.

By examining the synthesis and role of the closely related analogue, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, we gain significant insight into the utility of this chemical class. These compounds are not merely academic curiosities; they are enabling intermediates for the synthesis of targeted therapeutics that have a major impact on patient lives. The robust and high-yielding synthesis protocols associated with these pyrimidine derivatives underscore their importance and value to the research, discovery, and drug development communities.

References

An In-depth Technical Guide to the Spectroscopic Profile of 5-Bromo-4-cyclopentylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Bromo-4-cyclopentylpyrimidine, a key heterocyclic compound. The structural elucidation of such molecules is fundamental in medicinal chemistry and drug discovery, where a precise understanding of the molecular architecture is paramount. This document synthesizes predictive data based on established principles of spectroscopy and data from analogous structures to offer a robust analytical framework for researchers working with this and similar pyrimidine derivatives.

The chemical structure of this compound is presented below. Its molecular formula is C₉H₁₁BrN₂ with a molecular weight of approximately 227.10 g/mol [1].

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information. The complexity of pyrimidine spectra can arise from spin-spin coupling and the influence of substituents on the electronic environment of the nuclei[2].

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the protons on the pyrimidine ring and the cyclopentyl group. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the bromine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (Pyrimidine)8.5 - 8.8s-
H-6 (Pyrimidine)8.9 - 9.2s-
CH (Cyclopentyl)3.2 - 3.6m-
CH₂ (Cyclopentyl)1.6 - 2.2m-

Rationale: The pyrimidine protons (H-2 and H-6) are expected to be in the downfield aromatic region due to the deshielding effect of the electronegative nitrogen atoms. The cyclopentyl protons will appear further upfield. The methine proton (CH) directly attached to the pyrimidine ring will be the most downfield of the aliphatic signals.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Pyrimidine)155 - 160
C-4 (Pyrimidine)165 - 170
C-5 (Pyrimidine)110 - 115
C-6 (Pyrimidine)158 - 163
CH (Cyclopentyl)35 - 40
CH₂ (Cyclopentyl)25 - 30

Rationale: The pyrimidine carbons are significantly deshielded and appear downfield. The carbon bearing the bromine (C-5) will be shifted upfield relative to the other pyrimidine carbons due to the heavy atom effect, while C-4, attached to the cyclopentyl group, will be highly deshielded.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation : Weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube[3].

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans for a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak[3].

  • ¹³C NMR Acquisition : Use a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and 1024 or more scans due to the low natural abundance of ¹³C[3].

G cluster_workflow NMR Analysis Workflow A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Spectrometer Acquisition (¹H & ¹³C) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Interpretation E->F

Figure 2: Workflow for NMR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, MS is crucial for confirming the presence of bromine.

The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the two abundant isotopes of bromine, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), leading to two peaks of nearly equal intensity (M⁺ and M+2).

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zComments
[M]⁺226/228Molecular ion peak showing the characteristic 1:1 isotopic pattern for Br.
[M-H]⁺225/227Loss of a hydrogen atom.
[M-C₅H₉]⁺157/159Loss of the cyclopentyl radical.
[C₄H₃N₂Br]⁺158/160Bromopyrimidine fragment.
Experimental Protocol for MS Data Acquisition
  • Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.

  • Analysis : Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).

G cluster_fragmentation Potential MS Fragmentation Pathway M [C₉H₁₁BrN₂]⁺ m/z 226/228 F1 [C₄H₂BrN₂]⁺ m/z 157/159 (Loss of C₅H₉) M->F1 F2 [C₉H₁₀BrN₂]⁺ m/z 225/227 (Loss of H) M->F2

Figure 3: A simplified potential fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations[4].

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic (Pyrimidine)
2980 - 2850C-H stretchAliphatic (Cyclopentyl)
1600 - 1550C=N stretchPyrimidine ring
1500 - 1400C=C stretchPyrimidine ring
1470 - 1450CH₂ bendCyclopentyl
600 - 500C-Br stretchBromo group

Rationale: The spectrum will be characterized by aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, and strong absorptions in the fingerprint region corresponding to the pyrimidine ring vibrations and the C-Br stretch[4].

Experimental Protocol for IR Data Acquisition
  • Sample Preparation : The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample.

  • Background Spectrum : A background spectrum of the empty spectrometer (or clean ATR crystal) is collected.

  • Sample Spectrum : The sample is placed in the IR beam path, and the spectrum is recorded. The background is automatically subtracted by the instrument's software.

G cluster_workflow IR Spectroscopy Workflow A Sample Preparation (Thin Film or ATR) B Collect Background Spectrum A->B C Collect Sample Spectrum B->C D Data Analysis (Peak Identification) C->D

References

Purity and characterization of 5-Bromo-4-cyclopentylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity and Characterization of 5-Bromo-4-cyclopentylpyrimidine

Executive Summary

This compound is a heterocyclic organic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its pyrimidine core is a prevalent scaffold in numerous biologically active molecules. The precise control over the purity and structural integrity of such intermediates is paramount, as the presence of even trace impurities can profoundly impact the efficacy, safety, and reproducibility of downstream applications, including the synthesis of Active Pharmaceutical Ingredients (APIs).

This technical guide provides a comprehensive framework for the purification and analytical characterization of this compound (CAS No. 951884-32-5). Acknowledging the limited availability of specific published data for this exact molecule, this document leverages established principles of organic chemistry and analytical science, supported by data from closely related structural analogs. We present a self-validating system of protocols and expert insights, designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently assess the quality of this critical chemical entity. The methodologies detailed herein are designed to be robust, reproducible, and grounded in authoritative scientific principles.

Chemical Identity and Significance

The first step in any analytical endeavor is to establish the fundamental properties of the target compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 951884-32-5[1]
Molecular Formula C₉H₁₁BrN₂[1]
Molecular Weight 227.10 g/mol [1]
IUPAC Name This compound
InChI Key FKYAHCYSOLMPND-UHFFFAOYSA-N[1]
Canonical SMILES C1CCC(C1)C2=C(C=NC=N2)Br
Appearance White to off-white solid (Predicted)[2]

The strategic placement of a bromine atom at the C5 position and a cyclopentyl group at the C4 position of the pyrimidine ring makes this compound a versatile intermediate. The bromine atom serves as a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures. The lipophilic cyclopentyl group can be crucial for modulating pharmacokinetic properties such as solubility, metabolic stability, and target binding affinity in final drug candidates.

Proposed Synthesis and Impurity Profile Management

A robust characterization strategy begins with a thorough understanding of the synthetic route, as this knowledge informs the potential impurity profile. While specific industrial syntheses are often proprietary, a plausible laboratory-scale synthesis can be proposed based on established pyrimidine chemistry.[3][4]

Plausible Synthetic Pathway

A common approach involves the condensation of a β-dicarbonyl equivalent with an amidine, followed by halogenation. An alternative is the modification of a pre-existing pyrimidine ring. The diagram below outlines a conceptual workflow for its synthesis, highlighting critical quality control checkpoints.

G cluster_synthesis Conceptual Synthetic Workflow Start Starting Materials (e.g., Cyclopentanecarboxamidine, Bromomalondialdehyde) Reaction Cyclocondensation Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude 5-Bromo-4- cyclopentylpyrimidine Workup->Crude QC1 QC Check: In-Process Control (TLC/HPLC) Crude->QC1 Sample Purification Purification (Chromatography / Recrystallization) Final Pure Product (>98%) Purification->Final QC2 QC Check: Full Characterization Final->QC2 Release Testing QC1->Purification Proceed if complete

Caption: Conceptual workflow for the synthesis and purification of this compound.

Anticipated Process-Related Impurities

Understanding potential impurities is crucial for developing selective analytical methods.[5] The choice of method must ensure separation and detection of these species.

Table 2: Potential Impurities and Their Origin

Impurity TypePotential Structure/IdentityRationale for Formation
Starting Material CyclopentanecarboxamidineIncomplete reaction
Starting Material BromomalondialdehydeIncomplete reaction
Regioisomer 4-Bromo-5-cyclopentylpyrimidineNon-selective bromination or alternative cyclization pathway
By-product 4-CyclopentylpyrimidineReductive de-bromination during synthesis or workup
Over-reaction Di-brominated pyrimidine speciesHarsh brominating conditions
Solvent Residue e.g., Ethyl Acetate, DichloromethaneIncomplete removal during drying

Purification Methodologies: Achieving High Purity

The goal of purification is to remove the impurities listed above to meet stringent quality specifications (typically >98% for advanced intermediates).

Preparative Column Chromatography

Causality: Chromatography is the gold standard for separating structurally similar compounds. For a moderately polar compound like this compound, normal-phase silica gel chromatography is highly effective. The differential adsorption of the target compound and its impurities onto the silica stationary phase allows for their physical separation.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 5% Ethyl Acetate in Hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring a flat, stable bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% Hexane or 5% Ethyl Acetate/Hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 5% to 20% Ethyl Acetate in Hexane) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using the same solvent system.

  • Pooling and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified solid.

Recrystallization

Causality: Recrystallization is an effective final polishing step for crystalline solids. It relies on the principle that the target compound is significantly more soluble in a hot solvent than in a cold one, while impurities are either highly soluble or insoluble in both temperatures. This differential solubility allows for the selective crystallization of the pure compound upon cooling.

Experimental Protocol:

  • Solvent Screening: Test the solubility of the compound in various solvents (e.g., isopropanol, ethanol, heptane, ethyl acetate) to find a system where it is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the chromatographically purified solid to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Comprehensive Characterization Strategy

A multi-technique approach is essential for unambiguously confirming the identity, structure, and purity of the final compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: Reversed-phase HPLC is the premier technique for quantitative purity analysis due to its high resolution, sensitivity, and reproducibility.[6] It separates compounds based on their hydrophobicity, making it ideal for distinguishing the target molecule from more or less polar impurities.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of 50:50 Acetonitrile/Water.

  • Analysis: Inject the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The system suitability is confirmed by ensuring a high theoretical plate count and low tailing factor for the main peak.

G cluster_hplc HPLC Purity Analysis Workflow Prep Sample Preparation (1 mg/mL in Diluent) Inject Injection into HPLC (C18 Column) Prep->Inject Separate Gradient Elution (Separation by Polarity) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Data Chromatogram Generation Detect->Data Analysis Peak Integration & Area % Calculation Data->Analysis Result Purity Report (e.g., 99.5%) Analysis->Result

Caption: Standard workflow for determining purity via HPLC with UV detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Causality: NMR is the most powerful tool for determining the precise chemical structure of a molecule. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR does the same for carbon atoms. For this compound, NMR is essential to confirm the substitution pattern and the integrity of the cyclopentyl group.[7][8]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, 16-32 scans, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum on the same instrument. Due to the low natural abundance of ¹³C, more scans (e.g., 1024-4096) and a longer relaxation delay (5-10 seconds) are required.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale
Pyrimidine H-2~8.9~158Deshielded by two adjacent nitrogen atoms.
Pyrimidine H-6~8.6~156Deshielded by adjacent nitrogen.
Cyclopentyl CH~3.5 (quintet)~40Alpha to the pyrimidine ring.
Cyclopentyl CH₂~2.0-2.2 (m)~33Beta to the pyrimidine ring.
Cyclopentyl CH₂~1.7-1.9 (m)~26Gamma to the pyrimidine ring.
Pyrimidine C-4N/A~170Substituted with cyclopentyl group.
Pyrimidine C-5N/A~115Substituted with electron-withdrawing bromine.
Mass Spectrometry (MS) for Molecular Weight Verification

Causality: Mass spectrometry provides the exact molecular weight of a compound, serving as a fundamental confirmation of its identity. The isotopic pattern observed in the mass spectrum is particularly informative for halogenated compounds.[8]

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Analysis: Look for the molecular ion peak [M+H]⁺. Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a characteristic doublet of peaks with a ~1:1 intensity ratio, separated by 2 m/z units.

Table 4: Expected Mass Spectrometry Data

IonExpected m/z (for ⁷⁹Br)Expected m/z (for ⁸¹Br)Expected Ratio
[M+H]⁺227.0182229.0162~1:1
Elemental Analysis

Causality: Elemental analysis provides the empirical formula of a compound by determining the percentage composition of C, H, and N. This orthogonal technique validates the molecular formula determined by mass spectrometry. The results should match the theoretical values within a narrow margin (±0.4%).

Table 5: Theoretical Elemental Composition

ElementTheoretical Percentage
Carbon (C)47.59%
Hydrogen (H)4.88%
Nitrogen (N)12.33%
Bromine (Br)35.19%

Integrated Quality Control and Certificate of Analysis (CoA)

No single technique is sufficient. A self-validating quality system integrates these orthogonal analytical methods to build a complete picture of the compound's identity, purity, and structure. This integrated data forms the basis of a reliable Certificate of Analysis.

G cluster_coa Integrated Characterization for Certificate of Analysis Product Purified 5-Bromo-4- cyclopentylpyrimidine HPLC Purity & Impurity Profile (HPLC) Product->HPLC NMR Structural Confirmation (¹H & ¹³C NMR) Product->NMR MS Identity & MW Confirmation (Mass Spec) Product->MS EA Elemental Composition (CHN Analysis) Product->EA CoA Certificate of Analysis (CoA) - Purity > 98% - Structure Confirmed - Identity Confirmed HPLC->CoA NMR->CoA MS->CoA EA->CoA

Caption: An integrated approach combining multiple analytical techniques to generate a reliable CoA.

Conclusion

The robust characterization of pharmaceutical intermediates like this compound is a non-negotiable aspect of modern drug development. By employing an integrated suite of orthogonal analytical techniques—HPLC for purity, NMR for structure, Mass Spectrometry for identity, and Elemental Analysis for empirical formula—researchers can establish a comprehensive and trustworthy quality profile. The protocols and insights provided in this guide offer a validated framework for ensuring that each batch of this critical building block meets the exacting standards required for its successful application in the synthesis of next-generation therapeutics.

References

A Technical Guide to the Solubility of 5-Bromo-4-cyclopentylpyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromo-4-cyclopentylpyrimidine, a key heterocyclic intermediate in pharmaceutical research. Recognizing that specific solubility data for this compound is not widely published, this document emphasizes the foundational principles and experimental methodologies required for its precise measurement. We present a detailed analysis of the molecule's physicochemical properties and their expected influence on solubility across various organic solvent classes. The core of this guide is a detailed, field-tested protocol for the equilibrium shake-flask method, the gold standard for thermodynamic solubility determination. This is supplemented with practical guidance on analytical method development using HPLC. This document is intended for researchers, chemists, and formulation scientists in the drug development sector, providing them with the necessary tools to generate reliable and reproducible solubility data.

The Critical Role of Solubility in Utilizing this compound

This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry. The pyrimidine core is a feature of many biologically active molecules, and intermediates like this one serve as crucial building blocks in the synthesis of novel therapeutic agents.

The solubility of this intermediate is not merely a physical constant; it is a critical parameter that dictates its utility and handling throughout the development pipeline. Poorly understood solubility can hinder progress in several key areas:

  • Chemical Synthesis: Solvent selection is paramount for achieving optimal reaction rates, yields, and purity. The starting material must be sufficiently soluble in the reaction medium to ensure efficient transformation.

  • Purification: Crystallization, a primary method for purifying solid intermediates, is fundamentally a solubility-driven process. Knowledge of solubility in various anti-solvents and recrystallization solvents is essential for developing an effective purification strategy.

  • Formulation & Pre-formulation: For compounds intended for pre-clinical studies, solubility dictates the choice of vehicle for administration.[1] Achieving the desired concentration in a non-toxic vehicle is a prerequisite for accurate in-vitro and in-vivo testing.[1][2][3]

  • Analytical Chemistry: Preparing stock solutions for analysis requires a solvent that can fully dissolve the compound at a known concentration.

Given the direct impact of solubility on process efficiency, cost, and the reliability of biological data, its experimental determination is a foundational step in the characterization of this compound.

Physicochemical Profile and Qualitative Solubility Prediction

To understand how this compound will behave in different solvents, we must first analyze its structure.

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₁BrN₂[4]
Molecular Weight227.10 g/mol [4]
AppearanceSolid (predicted)

The molecule's structure can be deconstructed into three key components that influence its solubility:

  • Pyrimidine Ring: A heterocyclic aromatic system containing two nitrogen atoms. This part of the molecule is polar and capable of engaging in dipole-dipole interactions.

  • Cyclopentyl Group: A nonpolar, aliphatic ring that will dominate the molecule's interaction with nonpolar solvents through van der Waals forces.

  • Bromo Group: An electronegative halogen that adds polarity but also increases the molecular weight and size, contributing to its solid nature and favoring interactions in less polar environments.

Based on the principle of "like dissolves like," we can predict a qualitative solubility profile. The significant nonpolar character of the cyclopentyl group suggests that overall solubility will be highest in solvents of low to moderate polarity.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Heptane, TolueneModerate to High The nonpolar cyclopentyl group will interact favorably with these solvents via van der Waals forces.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateHigh These solvents offer a balance, capable of interacting with the polar pyrimidine ring without the strong hydrogen bonding that could exclude the nonpolar moiety.
Polar Aprotic (High Polarity) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High Strong dipole moments in these solvents can effectively solvate the pyrimidine ring, likely overcoming the nonpolar nature of the rest of the molecule.
Polar Protic Methanol, EthanolLow to Moderate The strong hydrogen-bonding network of alcohols may not effectively accommodate the largely nonpolar structure of the compound.
Aqueous Water, BuffersVery Low The molecule lacks significant hydrogen bond donating or accepting groups and possesses a large hydrophobic character, predicting poor aqueous solubility.[5]

While these predictions provide a useful starting point, they are not a substitute for quantitative experimental data.

Protocol: Quantitative Solubility Determination via the Equilibrium Shake-Flask Method

The shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[6][7][8] It measures the maximum amount of a solute that can dissolve in a solvent at a specific temperature when the system has reached equilibrium. The following protocol is adapted from industry best practices and regulatory guidelines.[9][10]

Materials and Equipment
  • This compound (solid, purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and syringe filters (0.22 µm, ensure chemical compatibility with solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

The overall process, from preparation to final analysis, is outlined below.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis prep1 Weigh excess solid into vials prep2 Add precise volume of solvent prep1->prep2 At least 3 replicates per solvent equil1 Seal vials and place in temperature-controlled shaker prep2->equil1 equil2 Agitate at constant T (e.g., 25°C) for 24-48h equil1->equil2 Ensure excess solid remains visible sample1 Allow vials to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter immediately (0.22 µm syringe filter) sample2->sample3 Crucial to remove undissolved solid sample4 Dilute sample accurately for analysis sample3->sample4 sample5 Analyze concentration via validated HPLC method sample4->sample5 result Calculate Solubility (e.g., in mg/mL) sample5->result

Figure 1. Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology

  • Preparation (Triplicates): For each solvent to be tested, add an excess amount of this compound to a glass vial. An amount that is 2-3 times the expected dissolved amount is sufficient.

    • Senior Application Scientist's Note: "Excess" is critical. You must visually confirm undissolved solid at the end of the experiment to ensure the solution is truly saturated. Without it, you are only measuring that the compound is "at least" soluble to the concentration you prepared, not its maximum solubility.

  • Solvent Addition: Accurately pipette a known volume of the solvent (e.g., 2.0 mL) into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 1°C). Agitate for a sufficient duration to reach equilibrium.

    • Senior Application Scientist's Note: For novel compounds, 24 hours is a minimum starting point, but 48 hours is preferable to ensure thermodynamic equilibrium is reached. You can confirm this by taking measurements at 24h and 48h; if the values are consistent, equilibrium has been achieved.

  • Phase Separation: After agitation, remove the vials and allow them to stand undisturbed at the same constant temperature, permitting the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass it through a chemically-resistant 0.22 µm syringe filter into a clean vial.

    • Senior Application Scientist's Note: This is the most critical step for accuracy. Do not skip filtration. Any microscopic solid particles carried over will artificially inflate your result. Pre-saturating the filter by discarding the first ~100 µL of filtrate is a best practice to prevent drug loss due to adsorption onto the filter membrane.

  • Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to bring the concentration into the linear range of your analytical method. A 100-fold or 1000-fold dilution is common.

  • Analysis: Quantify the concentration of the diluted sample using a validated analytical method, such as HPLC-UV (detailed in Section 4.0).

Analytical Quantification by HPLC

A robust and validated HPLC method is required to accurately determine the concentration of the dissolved compound.

HPLC Method Development (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and water. A good starting point is 60:40 ACN:Water.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV-Vis detector set to a wavelength of maximum absorbance for the compound (determined by scanning a dilute solution from 200-400 nm).

  • Injection Volume: 10 µL.

Calibration Curve
  • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Perform a series of serial dilutions to create at least five calibration standards of known, decreasing concentrations.

  • Inject each standard into the HPLC system and record the peak area.

  • Plot the peak area versus concentration and perform a linear regression. The resulting line should have a correlation coefficient (R²) > 0.995 for a reliable calibration.

Calculation

The solubility is calculated using the concentration obtained from the HPLC analysis and the dilution factor.

Solubility (mg/mL) = CHPLC × DF

Where:

  • CHPLC is the concentration measured by HPLC (in mg/mL) from the calibration curve.

  • DF is the dilution factor (e.g., 100).

Factors Influencing Solubility

The solubility of this compound is not a single value but is influenced by several external factors.

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature. This is an endothermic process. When developing a crystallization, this principle is used to dissolve the compound in a hot solvent and have it precipitate upon cooling.

  • Solvent Polarity: As predicted in Table 2, the match between the solute's and solvent's polarity is the primary driver of solubility. The interplay of forces is key.

  • Compound Purity: Impurities can either increase or decrease the apparent solubility of a compound. It is crucial to use a high-purity sample for definitive measurements.

Visualization of Intermolecular Forces

The following diagram illustrates the conceptual interactions between this compound and different solvent types.

G cluster_solvents Solvent Types solute This compound vdw Van der Waals solute->vdw dipole Dipole-Dipole solute->dipole hbond H-Bonding (Repulsion) solute->hbond nonpolar Nonpolar (e.g., Toluene) polar_aprotic Polar Aprotic (e.g., THF, DCM) polar_protic Polar Protic (e.g., Ethanol) vdw->nonpolar Dominant Favorable vdw->polar_aprotic Favorable dipole->polar_aprotic Favorable hbond->polar_protic Unfavorable (Disrupts solvent network)

Figure 2. Dominant Intermolecular Forces Governing Solubility.

Conclusion

While public databases lack specific quantitative solubility data for this compound, this guide provides the scientific rationale and a robust experimental framework for its determination. By understanding the molecule's structural characteristics, researchers can make informed predictions about its behavior in various organic solvents. However, the cornerstone of accurate process development and reliable research lies in the meticulous execution of the equilibrium shake-flask method coupled with precise analytical quantification. The protocols and insights provided herein empower scientists to generate the high-quality data necessary to effectively utilize this important chemical intermediate in the pursuit of new drug discoveries.

References

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-4-cyclopentylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 5-Bromo-4-cyclopentylpyrimidine, a key intermediate in pharmaceutical research and development. While specific long-term stability data for this compound is not extensively published, this paper will synthesize information from structurally related molecules and first principles of organic chemistry to provide researchers, scientists, and drug development professionals with a robust framework for its handling and storage. We will delve into the chemical nature of the molecule, predict potential degradation pathways, and offer detailed protocols for ensuring its integrity over time.

Introduction to this compound

This compound belongs to the class of halogenated pyrimidines, which are pivotal building blocks in medicinal chemistry. The pyrimidine core is a fundamental component of nucleobases and numerous therapeutic agents. The presence of a bromine atom at the 5-position and a cyclopentyl group at the 4-position provides unique steric and electronic properties, making it a valuable synthon for creating complex molecular architectures with potential biological activity. Given its role as a crucial intermediate, maintaining its purity and stability is paramount to ensure the reproducibility of experimental results and the quality of downstream products.

Chemical Stability Profile

The stability of this compound is dictated by the chemical reactivity of its functional groups: the brominated pyrimidine ring. While aromatic systems like pyrimidine are generally stable, the bromine substituent introduces potential vulnerabilities.

Potential Degradation Pathways:

  • Photodegradation: Halogenated aromatic compounds can be susceptible to photolytic cleavage of the carbon-halogen bond upon exposure to light, particularly UV radiation. This can lead to the formation of radical species and subsequent decomposition.

  • Hydrolysis: Although the C-Br bond on an aromatic ring is generally stable to hydrolysis, prolonged exposure to aqueous environments, especially at non-neutral pH, could potentially lead to the replacement of the bromine atom with a hydroxyl group.

  • Reaction with Nucleophiles: The electron-withdrawing nature of the pyrimidine ring can make the carbon atom bearing the bromine susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong activating groups.

  • Oxidation: While the pyrimidine ring itself is relatively resistant to oxidation, strong oxidizing agents should be avoided as they can react with the molecule.[1]

Recommended Storage and Handling Conditions

Based on the analysis of potential degradation pathways and information from related compounds, the following storage conditions are recommended to maximize the shelf-life of this compound.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of potential degradation reactions. For long-term storage (>1 year), consider -20°C.
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere displaces oxygen and moisture, minimizing the risk of oxidative degradation and hydrolysis.[2][3]
Light Amber Vial/DarknessProtection from light, especially UV, is crucial to prevent photolytic cleavage of the C-Br bond.[2][3]
Moisture Desiccated EnvironmentStore in a tightly sealed container with a desiccant to prevent hydrolysis.[1]
Container Tightly Sealed Glass VialUse a non-reactive container with a secure seal to prevent contamination and exposure to the atmosphere.
Incompatibilities Strong Oxidizing Agents, Strong BasesAvoid contact with incompatible materials that could initiate degradation.[1]

Logical Workflow for Storage and Handling

The following diagram illustrates a logical workflow for the proper storage and handling of this compound upon receipt and during use.

G cluster_receipt Upon Receipt cluster_storage Storage Decision cluster_common_conditions Universal Conditions cluster_handling During Use receipt Receive Compound inspect Inspect Container Seal receipt->inspect log Log Lot Number & Date inspect->log short_term Short-Term Use (< 3 months) log->short_term long_term Long-Term Storage (> 3 months) log->long_term store_fridge Store at 2-8°C short_term->store_fridge store_freezer Store at -20°C long_term->store_freezer inert Inert Atmosphere (Ar/N2) store_fridge->inert store_freezer->inert dark Protect from Light inert->dark dry Desiccated Environment dark->dry equilibrate Equilibrate to Room Temp dry->equilibrate weigh Weigh Quickly equilibrate->weigh purge Purge with Inert Gas weigh->purge reseal Reseal Tightly reseal->store_fridge Return to Storage purge->reseal

Caption: Workflow for handling and storage of this compound.

Experimental Protocol: Stability Assessment

To empirically determine the stability of a specific batch of this compound, a formal stability study is recommended.

Objective: To assess the stability of this compound under various storage conditions over a defined period.

Materials:

  • This compound (test sample)

  • HPLC-grade acetonitrile and water

  • Reference standard of this compound (if available, or use time-zero sample as reference)

  • HPLC system with a UV detector

  • Analytical balance

  • Climate-controlled stability chambers (e.g., 25°C/60% RH, 40°C/75% RH, 2-8°C, -20°C)

  • Photostability chamber

  • Amber glass vials

Methodology:

  • Initial Analysis (Time Zero):

    • Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile) to a known concentration.

    • Analyze the sample by HPLC to determine its initial purity and identify any existing impurities. This will serve as the baseline.

    • Record the chromatogram and calculate the peak area of the main compound.

  • Sample Preparation for Stability Study:

    • Aliquot the compound into several amber glass vials.

    • For each storage condition, prepare a set of vials.

    • Tightly seal the vials, and for conditions requiring an inert atmosphere, purge the headspace with argon or nitrogen before sealing.

  • Storage Conditions and Time Points:

    • Place the vials in the respective stability chambers:

      • Long-term: 2-8°C

      • Accelerated: 40°C/75% RH

      • Photostability: As per ICH Q1B guidelines

    • Define the time points for analysis (e.g., 1, 3, 6, and 12 months for long-term; 1, 3, and 6 months for accelerated).

  • Analysis at Each Time Point:

    • At each designated time point, remove a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a sample for HPLC analysis in the same manner as the time-zero sample.

    • Analyze by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Compare the purity of the stored samples to the time-zero sample.

    • Calculate the percentage of degradation by monitoring the decrease in the peak area of the main compound and the increase in the peak areas of any new impurities.

    • A decrease in purity of more than a predefined threshold (e.g., 2%) may indicate significant degradation.

Conclusion

While direct stability data for this compound is scarce, a scientifically sound approach to its storage and handling can be formulated based on the known chemistry of brominated pyrimidines. By controlling temperature, light, moisture, and atmospheric conditions, researchers can significantly mitigate the risk of degradation. The implementation of a systematic stability testing protocol is the most definitive way to establish an appropriate shelf-life and re-test date for this valuable chemical intermediate, ensuring the integrity and reproducibility of research and development activities.

References

An In-depth Technical Guide to a Key Pyrimidine Intermediate in Modern Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights into the Discovery, Synthesis, and Application of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

Introduction: From a General Scaffold to a Cornerstone of Cancer Therapy

The pyrimidine core, a fundamental heterocyclic aromatic compound, is a ubiquitous scaffold in numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] Its inherent chemical versatility has made it a privileged structure in medicinal chemistry, leading to the development of a wide array of therapeutics.[1] This guide addresses the topic of "5-Bromo-4-cyclopentylpyrimidine," however, a thorough review of the scientific and patent literature reveals that a closely related analogue, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine , holds far greater significance in the landscape of modern drug development.

While this compound (CAS 951884-32-5) is a valid chemical entity, its documented role and applications are limited.[2][3][4] In contrast, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS 733039-20-8) has emerged as a critical building block in the synthesis of targeted cancer therapies.[5][6] Specifically, it is a key intermediate in the manufacture of Ribociclib (Kisqali®), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[6][7]

Therefore, to provide the most valuable and practical insights for researchers and drug development professionals, this guide will focus primarily on the discovery, synthesis, and application of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. We will explore the causality behind its synthetic design and its pivotal role in the creation of life-extending cancer medications. A profile of the originally requested compound is also included for comprehensive coverage.

Compound Profiles

A clear understanding of the physical and chemical properties of these pyrimidine derivatives is essential for their application in research and development.

Table 1: Core Subject - 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
PropertyValueSource(s)
CAS Number 733039-20-8[5][6][8]
Molecular Formula C₉H₁₁BrClN₃[5][8][9]
Molecular Weight 276.56 g/mol [8][9]
IUPAC Name 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine[8]
Appearance White to off-white solid[6]
Synonyms (5-Bromo-2-chloro-pyrimidin-4-yl)cyclopentylamine, 5-Bromo-2-chloro-4-(cyclopentylamino)pyrimidine[5][8][10]
Boiling Point 424.0±30.0 °C (Predicted)[5][11]
Density 1.643±0.06 g/cm³ (Predicted)[5][11]
Storage 2–8 °C, under inert gas[5][12]
Table 2: Related Compound - this compound
PropertyValueSource(s)
CAS Number 951884-32-5[2][3][4]
Molecular Formula C₉H₁₁BrN₂[4][13]
Molecular Weight 227.10 g/mol [4][13]
IUPAC Name This compound[4]
Synonyms (5-Bromopyrimidin-4-yl)cyclopentane, 5-Bromo-4-cyclopentyl-1,3-diazine[2][13]
Boiling Point 289.6±28.0 °C (Predicted)[13]
Density 1.460±0.06 g/cm³ (Predicted)[13]

Discovery and Significance: The Rise of CDK4/6 Inhibitors

The story of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is intrinsically linked to the development of a new class of anticancer drugs: CDK4/6 inhibitors.

The Biological Imperative

In many forms of cancer, particularly hormone receptor-positive (HR+) breast cancer, the cell cycle is dysregulated, leading to uncontrolled cell proliferation.[1][14] A key driver of this process is the over-activation of cyclin-dependent kinases 4 and 6 (CDK4/6).[14] These enzymes, when partnered with their regulatory protein Cyclin D, phosphorylate the retinoblastoma protein (Rb), a crucial tumor suppressor.[15] This phosphorylation event releases transcription factors that initiate the G1-S phase transition of the cell cycle, committing the cell to DNA replication and division.[15]

Recognizing this pathway as a prime therapeutic target, researchers sought to develop small molecules that could selectively inhibit CDK4/6, thereby reinstating cell cycle control and halting tumor growth.[14][16] This led to the creation of the first generation of CDK inhibitors, though many lacked specificity and had unfavorable toxicity profiles.[16] The breakthrough came with the development of highly selective, third-generation CDK4/6 inhibitors, including Palbociclib, Abemaciclib, and Ribociclib.[1][17]

A Crucial Synthetic Intermediate

Ribociclib (Kisqali®), developed by Novartis in collaboration with Astex Pharmaceuticals, was first approved by the FDA in March 2017.[18][19][20] Its chemical structure features a core pyrimidine scaffold, and its synthesis relies on the strategic use of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine as a key starting material.[6][21] This intermediate provides the necessary chemical handles—specifically the reactive chloro and bromo groups—to build the final, complex drug molecule through sequential coupling reactions. Its design is a testament to the principles of medicinal chemistry, where each functional group is placed to facilitate the efficient and high-yield construction of the active pharmaceutical ingredient (API).

Synthesis and Manufacturing: A Protocol-Driven Approach

The reliable and scalable synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is paramount for the production of Ribociclib. The most common and efficient method involves a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

This protocol is based on established laboratory procedures.[5][9]

Objective: To synthesize 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine from 5-Bromo-2,4-dichloropyrimidine and cyclopentylamine.

Materials:

  • 5-Bromo-2,4-dichloropyrimidine (1.0 eq)

  • Cyclopentylamine (1.2 eq)

  • 1,4-Dioxane (solvent)

  • Ethyl acetate (for workup)

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve 5-Bromo-2,4-dichloropyrimidine (e.g., 45.6 g, 200 mmol) in 1,4-dioxane (e.g., 400 mL) at room temperature.[5]

  • To this solution, add cyclopentylamine (e.g., 20.4 g, 240 mmol) dropwise.[5] The reaction is typically exothermic and may require cooling to maintain room temperature.

  • Stir the reaction mixture continuously at room temperature for approximately 6 hours.[5][9] Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.[5]

  • Wash the organic layer sequentially with saturated brine solution to remove residual dioxane and water-soluble impurities.[5]

  • Dry the organic layer over anhydrous magnesium sulfate.[5]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[5]

  • The resulting 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine is typically obtained as a light yellow solid with high purity and yield (often quantitative), and can often be used in subsequent steps without further purification.[5][9]

Causality in Experimental Design:
  • Choice of Reactants: 5-Bromo-2,4-dichloropyrimidine is the ideal starting material due to the differential reactivity of the two chlorine atoms. The C4 position is more activated towards nucleophilic attack than the C2 position, allowing for selective substitution.

  • Solvent Selection: Dioxane is an excellent solvent for this reaction as it is a polar aprotic solvent that can solubilize both the reactants and intermediates.

  • Stoichiometry: A slight excess of cyclopentylamine (1.2 equivalents) is used to ensure the complete consumption of the dichloropyrimidine starting material.

  • Workup Procedure: The aqueous wash and drying steps are critical for removing byproducts and residual solvent, ensuring the purity of the final intermediate.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product reactant1 5-Bromo-2,4-dichloropyrimidine process_step SNAr Reaction (1,4-Dioxane, 6h, RT) reactant1->process_step reactant2 Cyclopentylamine reactant2->process_step product 5-Bromo-2-chloro-N- cyclopentylpyrimidin-4-amine process_step->product High Yield

Synthetic route to the target intermediate.

Application in Drug Development: The Path to Ribociclib

The true value of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine lies in its role as a versatile platform for constructing the final API. The two distinct halogen atoms allow for sequential, regioselective cross-coupling reactions.

The synthesis of Ribociclib from this intermediate typically involves two key steps:

  • Suzuki Coupling: The bromine atom at the C5 position is selectively replaced by a substituted pyridine ring via a palladium-catalyzed Suzuki coupling reaction. The bromine is more reactive in this type of reaction than the chlorine at the C2 position.

  • Buchwald-Hartwig Amination: The chlorine atom at the C2 position is then substituted with a specific amino-pyrazole moiety through another palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination.

This stepwise approach allows for the precise and controlled assembly of the complex Ribociclib molecule.

Ribociclib_Synthesis cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Buchwald-Hartwig Amination intermediate 5-Bromo-2-chloro-N- cyclopentylpyrimidin-4-amine product1 Coupled Pyridine Intermediate intermediate->product1 Reacts at Bromo position reagent1 Pyridine Boronic Ester + Pd Catalyst final_product Ribociclib product1->final_product Reacts at Chloro position reagent2 Amino-pyrazole + Pd Catalyst

Key steps in Ribociclib synthesis from the intermediate.

Biological Context: Mechanism of Action

Understanding the synthesis of the intermediate is crucial, but its ultimate importance is defined by the biological action of the final drug product.

Ribociclib, once synthesized, functions as a highly selective inhibitor of the CDK4/6 enzymes. By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of the Rb protein.[15] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factors. Consequently, the cell is unable to progress from the G1 to the S phase, leading to G1 cell cycle arrest and the suppression of tumor cell proliferation.[15]

CDK46_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase (DNA Replication) CyclinD_CDK46 Cyclin D / CDK4/6 Complex Rb_E2F Rb-E2F Complex (Active Tumor Suppression) CyclinD_CDK46->Rb_E2F Phosphorylates Rb pRb p-Rb (Inactive) Rb_E2F->pRb Release E2F Free E2F Proliferation Cell Proliferation E2F->Proliferation Drives Transcription Ribociclib Ribociclib Ribociclib->CyclinD_CDK46 INHIBITS

Simplified CDK4/6 pathway and point of inhibition.

Conclusion

While the query for "this compound" points to a lesser-known chemical, the exploration of its structural analogue, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine , provides a compelling narrative at the heart of modern pharmaceutical development. This intermediate stands as a cornerstone in the synthesis of Ribociclib, a transformative therapy for HR+ breast cancer. Its discovery and optimized synthesis are a direct result of a deep understanding of chemical reactivity and biological pathways. For researchers in oncology and medicinal chemistry, this molecule is not merely a reagent but a critical link between chemical synthesis and targeted biological intervention, embodying the innovation that drives the development of next-generation cancer treatments.

References

A Theoretical and Computational Guide to 5-Bromo-4-cyclopentylpyrimidine: Exploring a Potential Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 5-Bromo-4-cyclopentylpyrimidine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive direct experimental literature, this document leverages established principles of physical organic chemistry and computational methodologies to build a predictive profile of the molecule. We will explore its structural features, conformational landscape, electronic properties, and spectroscopic signatures through the lens of analogous, well-studied pyrimidine derivatives. Furthermore, this guide outlines a detailed protocol for performing in silico analysis using Density Functional Theory (DFT), offering a roadmap for researchers and drug development professionals to further investigate this and similar molecules. The insights presented herein are intended to illuminate the potential of this compound as a versatile scaffold, particularly in the design of kinase inhibitors.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and natural products, including the nucleobases uracil, cytosine, and thymine.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" in drug design. Pyrimidine derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

Specifically, substituted pyrimidines have been successfully developed as kinase inhibitors, a critical class of drugs for cancer therapy.[4] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for the target kinase's ATP-binding pocket.

This compound (Figure 1) emerges as a molecule of significant interest within this context. The 5-bromo substitution is known to influence the electronic distribution of the ring and provides a handle for further synthetic elaboration via cross-coupling reactions.[5] The 4-cyclopentyl group introduces a non-polar, sterically defined moiety that can probe hydrophobic pockets within a protein active site. While direct theoretical and experimental data on this specific molecule are sparse, its structural similarity to intermediates used in the synthesis of approved drugs, such as CDK4/6 inhibitors, underscores its potential.[6] This guide aims to bridge the current knowledge gap by providing a robust, theory-grounded analysis of its key chemical and physical properties.

2D structure of this compound

Figure 1. 2D Chemical Structure of this compound.

Conformational Analysis: The Dynamics of the Cyclopentyl Ring

A critical aspect of molecular recognition is the three-dimensional shape of a molecule, which is dictated by its conformational preferences. For this compound, the primary source of conformational flexibility arises from the cyclopentyl ring and its rotation relative to the pyrimidine ring.

Intrinsic Conformations of Cyclopentane

Unlike the well-defined chair conformation of cyclohexane, cyclopentane is in a constant state of flux between two primary non-planar conformations: the "envelope" (Cs symmetry) and the "half-chair" (C2 symmetry).[7][8] In the envelope form, four carbon atoms are coplanar, with the fifth atom puckered out of the plane. In the half-chair, three atoms are coplanar, with one above and one below the plane.[9] The energy barrier between these forms is very low, allowing for rapid interconversion at room temperature.[10]

Preferred Conformation of the Substituted System

When the cyclopentyl ring is attached to the bulky pyrimidine ring, certain conformations will be sterically favored. The rotation around the C4-C(cyclopentyl) bond will be governed by the desire to minimize steric clash between the cyclopentyl protons and the adjacent groups on the pyrimidine ring (the bromine at C5 and the proton at C6).

The lowest energy conformation is expected to be one where the cyclopentyl ring is oriented roughly perpendicular to the pyrimidine ring. This arrangement minimizes van der Waals repulsion. Further stability will be achieved through a specific pucker of the cyclopentyl ring that directs its hydrogens away from the pyrimidine. An "envelope" conformation, where the puckered carbon atom (the "flap" of the envelope) is pointed away from the pyrimidine ring, is a likely low-energy state.[11]

Theoretical Framework and Electronic Properties

The electronic nature of the pyrimidine ring is significantly modulated by its substituents. Understanding these effects is key to predicting the molecule's reactivity, intermolecular interactions, and spectroscopic properties. Density Functional Theory (DFT) is a powerful computational tool for probing these characteristics.[12][13]

Substituent Effects on the Pyrimidine Ring
  • Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, making the ring electron-deficient, particularly at the 2, 4, and 6 positions.

  • 5-Bromo Group: Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) due to their electronegativity and an electron-donating resonance effect (+R) due to their lone pairs. For bromine on a pyrimidine ring, the inductive effect typically dominates, further reducing the electron density of the ring.[12]

  • 4-Cyclopentyl Group: As an alkyl group, the cyclopentyl substituent is a weak electron-donating group through an inductive effect (+I). This effect will slightly increase the electron density at the C4 position and, to a lesser extent, the rest of the ring.

The interplay of these effects results in a complex electron distribution. A DFT calculation would likely show a significant polarization of the C-Br bond and a net electron withdrawal from the ring system, despite the donating cyclopentyl group. This electronic profile is crucial for its potential role as a kinase inhibitor, as it dictates the potential for hydrogen bonding and other non-covalent interactions with protein residues.

Molecular Electrostatic Potential (MEP)

An MEP map is a valuable visualization of the charge distribution. For this compound, the MEP would be expected to show:

  • Negative Potential (Red/Yellow): Concentrated around the two nitrogen atoms (N1 and N3), indicating their role as hydrogen bond acceptors.

  • Positive Potential (Blue): Located on the hydrogen atoms, particularly the C2-H and C6-H protons of the pyrimidine ring.

  • Neutral/Hydrophobic Region (Green): Predominantly over the cyclopentyl group, highlighting its suitability for interacting with hydrophobic pockets in a protein binding site.

MEP_Concept cluster_molecule This compound cluster_properties Predicted Electrostatic Potential Mol [N1]--[C2(H)]--[N3]--[C4(Cyclopentyl)]--[C5(Br)]--[C6(H)]--[N1] N1_N3 N1, N3 atoms N1_N3->Mol Strongly Negative (H-bond acceptor) H_atoms Ring H-atoms H_atoms->Mol Slightly Positive Cyclopentyl Cyclopentyl Group Cyclopentyl->Mol Neutral / Hydrophobic

Diagram 1. Conceptual map of predicted electrostatic potential regions.

Predicted Spectroscopic Signatures

While experimental spectra are the gold standard, theoretical calculations and analysis of similar compounds can provide a reliable prediction of the key spectroscopic features.[5][14]

1H and 13C NMR Spectroscopy

The NMR spectrum is dictated by the chemical environment of each nucleus.

Table 1: Predicted 1H and 13C NMR Chemical Shifts (in ppm)

Assignment Predicted 1H Shift (ppm) Predicted 13C Shift (ppm) Justification
H-2 ~9.0 - 9.2 ~158 - 160 Highly deshielded due to proximity to two electronegative nitrogen atoms.
H-6 ~8.8 - 9.0 ~156 - 158 Deshielded by adjacent nitrogen (N1) and electron-withdrawing effect of the 5-bromo group.
C-2 - ~158 - 160 Flanked by two nitrogen atoms.
C-4 - ~165 - 170 Attached to nitrogen and the electron-donating cyclopentyl group. Expected to be downfield.
C-5 - ~115 - 120 Directly attached to bromine, causing a significant upfield shift compared to other ring carbons (heavy atom effect).
C-6 - ~156 - 158 Similar environment to C-2 but influenced by the adjacent C-5 bromo-substitution.
Cyclopentyl-CH ~3.5 - 3.8 (methine) ~35 - 40 (methine) The methine proton/carbon is directly attached to the aromatic ring, causing a downfield shift.

| Cyclopentyl-CH2 | ~1.6 - 2.2 (methylene) | ~25 - 30 (methylene) | Typical aliphatic region for cyclopentyl methylene groups. |

Note: Predictions are based on data for 5-bromopyrimidine and other substituted pyrimidines. Actual values may vary depending on solvent and experimental conditions.[15]

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a prominent molecular ion peak ([M]+). A key feature would be the characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units ([M]+ and [M+2]+).

Predicted fragmentation pathways include:

  • Loss of the bromine atom ([M-Br]+).

  • Loss of the cyclopentyl group ([M-C5H9]+).

  • Fragmentation of the cyclopentyl ring, such as the loss of ethylene (C2H4).

Proposed Synthesis and Reactivity

Synthetic Strategy

A plausible synthetic route to this compound would involve the construction of the substituted pyrimidine ring. A common method is the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine. Alternatively, functionalization of a pre-existing pyrimidine ring is a powerful strategy. For instance, a Suzuki or other palladium-catalyzed cross-coupling reaction between a 4-halopyrimidine and cyclopentylboronic acid (or a related organometallic reagent) could be a viable approach.[16] A more direct route could involve the reaction of 5-bromo-4-chloropyrimidine with a cyclopentyl Grignard reagent.

Synthesis_Pathway Start 5-Bromo-4-chloropyrimidine Product This compound Start->Product Nucleophilic Aromatic Substitution Reagent Cyclopentyl-MgBr (Grignard Reagent) Reagent->Product

Diagram 2. A potential synthetic route to the target molecule.
Chemical Reactivity

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, although the presence of the electron-donating cyclopentyl group at C4 would slightly deactivate this position. The C-Br bond at the 5-position is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents. This synthetic versatility is a key attribute for its use as a scaffold in library synthesis for drug discovery.[6]

Protocol: In Silico Analysis via Density Functional Theory (DFT)

This section provides a step-by-step workflow for conducting a theoretical analysis of this compound using a computational chemistry software package (e.g., Gaussian, ORCA, Spartan).

Objective

To determine the ground-state geometry, electronic properties (dipole moment, MEP), and vibrational frequencies of the molecule.

Methodology
  • Molecule Building:

    • Construct the 3D structure of this compound using a molecular editor.

    • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • Geometry Optimization:

    • Set up a DFT calculation.

    • Functional: B3LYP is a widely used and well-validated hybrid functional suitable for this type of molecule.[13]

    • Basis Set: 6-31G(d) is a good starting point, providing a balance between accuracy and computational cost. For higher accuracy, a larger basis set like 6-311+G(d,p) can be used.

    • Task: Select "Geometry Optimization".

    • Solvation (Optional): To simulate a more realistic environment, an implicit solvent model like the Polarizable Continuum Model (PCM) can be applied (e.g., using water or DMSO as the solvent).

    • Submit and run the calculation.

  • Frequency Calculation:

    • Using the optimized geometry from the previous step, set up a new calculation.

    • Use the same functional and basis set.

    • Task: Select "Frequency".

    • Run the calculation. Successful completion will confirm the optimized structure is a true energy minimum (i.e., no imaginary frequencies). This calculation also yields thermodynamic data and the predicted IR spectrum.

  • Analysis of Results:

    • Optimized Geometry: Analyze bond lengths, bond angles, and dihedral angles to confirm the final conformation.

    • Electronic Properties: Extract the dipole moment. Generate and visualize the Molecular Electrostatic Potential (MEP) surface mapped onto the electron density.

    • Orbital Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic frontier.

    • Vibrational Analysis: Visualize the calculated vibrational modes and compare the predicted IR spectrum to experimental data if available.

DFT_Workflow A 1. Build 3D Structure & Pre-optimize (MMFF94) B 2. DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B D 4. DFT Frequency Calculation (at optimized geometry) B->D C 3. Verify Minimum Energy? (Check for imaginary frequencies) E 5. Analyze Properties: - Geometry - MEP, Dipole - HOMO/LUMO - IR Spectrum C->E Yes (0 imag. freq.) F Refine Starting Geometry C->F No (>0 imag. freq.) D->C F->B

Diagram 3. A typical DFT workflow for theoretical molecular analysis.

Conclusion and Future Outlook

This guide has constructed a detailed theoretical profile of this compound by synthesizing principles from computational chemistry and data from analogous molecular systems. Our analysis predicts a molecule with distinct electronic features: an electron-deficient pyrimidine core, hydrogen-bond accepting nitrogen atoms, and a hydrophobic cyclopentyl group. These characteristics are hallmarks of scaffolds used in modern drug discovery, particularly for targeting kinase enzymes.[4] The conformational flexibility of the cyclopentyl group, coupled with the synthetic tractability of the C-Br bond, offers a rich platform for generating diverse chemical libraries.

The true potential of this compound can only be fully realized through experimental validation. The theoretical predictions for its spectroscopic properties provide a benchmark for its future synthesis and characterization. The computational workflow detailed here serves as a template for further, more advanced in silico studies, such as molecular docking with specific kinase targets and molecular dynamics simulations to understand its binding behavior.[17][18] It is our hope that this theoretical groundwork will inspire and facilitate future research into this promising molecular scaffold.

References

Methodological & Application

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 5-Bromo-4-cyclopentylpyrimidine for Novel Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including several kinase inhibitors pivotal in oncology.[1] The strategic functionalization of the pyrimidine ring is therefore a critical activity in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, prized for its high functional group tolerance and relatively mild conditions.[2][3]

This document provides a detailed guide for researchers and drug development professionals on the application of the Suzuki-Miyaura coupling to 5-Bromo-4-cyclopentylpyrimidine. This particular substrate is of interest due to the presence of the cyclopentyl group, which can impart favorable physicochemical properties such as improved metabolic stability and solubility to potential drug candidates. We will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol, and offer expert insights into optimization and troubleshooting to ensure reproducible and high-yielding syntheses.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate.[3][4][5] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is fundamental to rational experimental design and troubleshooting. The three primary steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[2][6]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[2][4]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the Pd(II) complex. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex.[2][5]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic partners are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-Br (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 product R¹-R² (Coupled Product) trans_complex->product Reductive Elimination r1br This compound (R¹-Br) r1br->oa_complex r2b R²-B(OH)₂ + Base [R²-B(OH)₃]⁻ r2b->oa_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Pyrimidine Substrates

While the Suzuki coupling is highly versatile, heteroaryl halides like this compound present unique challenges that must be addressed for a successful reaction:

  • Catalyst Inhibition: The lone pair of electrons on the pyrimidine nitrogen atoms can coordinate to the palladium center. This can lead to catalyst deactivation and low conversion rates.[8][9] The choice of a suitable ligand is critical to mitigate this effect.

  • Ligand Selection: Standard ligands such as triphenylphosphine (PPh₃) may be ineffective.[8] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species and can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[8]

  • Base and Solvent Choice: The selection of the base and solvent system is crucial and interdependent.[10] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, often in aqueous/organic solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O).[11][12] The water component is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[10]

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%CymitQuimicaStarting material.[13]
Arylboronic Acid>98%Sigma-AldrichCoupling partner (1.2 - 1.5 equivalents).
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeStrem ChemicalsPre-catalyst (1-5 mol%).
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)>98%Sigma-AldrichLigand (1.1-1.2x molar equivalent of Pd).
Potassium Phosphate Tribasic (K₃PO₄)Anhydrous, >98%Fisher ScientificBase (2.0 - 3.0 equivalents).
1,4-DioxaneAnhydrous, DriSolvEMD MilliporeReaction solvent.
Deionized Water18 MΩ·cmIn-houseCo-solvent.
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent.
Brine (Saturated NaCl solution)-In-houseFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRDrying agent.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Schlenk flask or Microwave vial-ChemglassReaction vessel.
Magnetic stir bar, Condenser, Inert gas (Ar/N₂)--Standard equipment.
Step-by-Step Procedure
  • Reagent Preparation: Prepare a degassed 4:1 mixture of 1,4-Dioxane and water by bubbling argon or nitrogen through the mixture for 20-30 minutes.

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).[1]

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (e.g., 0.02 equiv.) and SPhos (e.g., 0.04 equiv.) and briefly mix. Add this solid catalyst/ligand mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

  • Solvent Addition: Add the degassed 1,4-Dioxane/water (4:1) mixture via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1] If using microwave irradiation, a typical condition is 100-120 °C for 15-30 minutes.[14][15]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed (typically 2-18 hours for conventional heating).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (EtOAc).

    • Transfer the mixture to a separatory funnel and wash with water, followed by brine.[3]

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Experimental Workflow and Optimization

The success of the Suzuki coupling is highly dependent on the interplay of several parameters. Below is a summary of key variables and their typical impact, which can guide optimization efforts.

Experimental_Workflow setup Reaction Setup (Reactants, Base, Catalyst) degas Inert Atmosphere (Evacuate/Backfill Ar) setup->degas solvent Add Degassed Solvent degas->solvent react Heat & Stir (Conventional or Microwave) solvent->react monitor Monitor (TLC / LC-MS) react->monitor monitor->react Incomplete workup Workup (Extraction & Drying) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Final Product (Characterization) purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Table 1: Reaction Parameter Optimization Guide
ParameterCondition 1 (Standard)Condition 2 (Alternative)Condition 3 (For Hindered Substrates)Rationale & Comments
Catalyst/Ligand Pd(OAc)₂ / SPhosPd(PPh₃)₄Pd₂(dba)₃ / XPhos or RuPhosPd(PPh₃)₄ is a common starting point but often fails for heteroaryl halides.[8] Buchwald ligands (SPhos, XPhos) are generally more effective for challenging substrates.[8]
Base K₃PO₄K₂CO₃Cs₂CO₃K₃PO₄ is a strong, effective base. Cs₂CO₃ is more soluble and can be effective at lower temperatures but is more expensive. K₂CO₃ is a milder, common alternative.[11][12]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)DME / H₂O (4:1)Dioxane is an excellent solvent for many Suzuki reactions. Toluene can be beneficial for higher reaction temperatures.[12]
Temperature 80 - 100 °C110 °C (Toluene)Room Temp to 60 °CHigher temperatures accelerate the reaction but can also lead to decomposition or side reactions like debromination. Microwave heating can significantly reduce reaction times.[14]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (Pd(0) not formed or decomposed).[16] 2. Inappropriate ligand for the pyrimidine substrate.[17] 3. Insufficiently degassed solvent/reagents. 4. Poor quality or decomposed boronic acid.1. Use fresh, high-quality catalyst and ligands. Consider a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ as a test.[16] 2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos).[8] 3. Ensure thorough degassing of solvents and purge the reaction vessel properly with inert gas. 4. Check the purity of the boronic acid; consider using the corresponding boronate ester for improved stability.
Protodeborylation (Bromine replaced by Hydrogen) 1. Presence of water and base leading to decomposition of the boronic acid. 2. Reaction temperature is too high or reaction time is too long.1. Use freshly opened boronic acid or a boronate ester. Ensure the base is fully dissolved. 2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Catalyst system promotes homocoupling.1. Improve the degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction. 2. Screen different catalyst/ligand combinations.
Multiple Products / Low Purity 1. Side reactions due to high temperature. 2. Reaction not going to completion, resulting in a complex mixture.1. Reduce the reaction temperature. 2. Re-optimize conditions (catalyst, base, solvent) to drive the reaction to full conversion. Ensure accurate stoichiometry of reagents.

Safety Precautions

  • Reagent Handling: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Organic solvents like 1,4-Dioxane are flammable and have associated health risks; handle with care.

  • Inert Atmosphere: When working with Schlenk lines, ensure proper training to avoid pressure imbalances.

  • Heating: Use a well-calibrated heating mantle or oil bath with temperature control to prevent overheating. If using a microwave reactor, follow all manufacturer safety protocols.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal waste, according to institutional guidelines.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for generating novel, functionalized pyrimidine derivatives for application in drug discovery and chemical biology. Success hinges on the rational selection of a catalyst system, particularly the use of modern, sterically demanding phosphine ligands, and careful control over reaction parameters. The protocols and troubleshooting guides provided herein serve as a robust starting point for researchers to confidently and efficiently synthesize these valuable molecular scaffolds.

References

Buchwald-Hartwig amination of 5-Bromo-4-cyclopentylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Buchwald-Hartwig Amination of 5-Bromo-4-cyclopentylpyrimidine

Application Note & Protocol

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] Traditional methods for C-N bond formation often required harsh conditions and suffered from limited substrate scope.[1] The development of the Buchwald-Hartwig amination provided a milder, more general, and highly efficient alternative.

This guide provides a comprehensive overview and detailed protocol for the . This substrate is of particular interest as the pyrimidine core is a privileged scaffold in medicinal chemistry, and the ability to selectively introduce amine functionalities opens vast possibilities for drug discovery and the development of novel molecular probes. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters for optimization, and provide a field-proven, step-by-step protocol for researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Buchwald-Hartwig amination is crucial for rational catalyst selection and reaction optimization. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.

The key steps are:

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex.[1][5] This is often the rate-determining step of the reaction.[6]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species, resulting in a palladium-amido complex.[5][7]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product from the palladium-amido complex. This step forms the crucial C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2][5]

The efficiency of this cycle is highly dependent on the choice of phosphine ligand, which stabilizes the palladium center and modulates its reactivity to favor the desired reaction pathway over competing side reactions like beta-hydride elimination.[1]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Reactants Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)(L)-Br) Pd(0)L->OxAdd Ar-Br Amido Palladium Amido Complex (Ar-Pd(II)(L)-NR'R'') OxAdd->Amido + HNR'R'' - H-Base+Br- Amido->Pd(0)L Regeneration Product Ar-NR'R'' Amido->Product Reductive Elimination ArBr This compound ArBr->OxAdd Amine R'R''NH Amine->Amido Base Base (e.g., NaOtBu) Base->Amido

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing the Reaction: A Guide to Key Parameters

The success of the Buchwald-Hartwig amination of an electron-deficient heteroaryl halide like this compound hinges on the careful selection of several key components.

ParameterRecommended OptionsRationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂. Use of pre-catalysts (e.g., XPhos Pd G3) is highly recommended.[8][9]While simple palladium salts are effective, pre-catalysts offer superior air and moisture stability, ensuring higher reproducibility and convenience.[8] They are designed to generate the active Pd(0) species reliably in situ.
Ligand Bulky, electron-rich biaryl phosphines are essential. Examples: XPhos, BrettPhos, RuPhos.[1][4][8]Pyrimidine substrates are often challenging. The steric bulk of these ligands promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition. For heteroaryl halides, these advanced ligands are critical for achieving high yields.[4]
Base Strong, non-nucleophilic bases are preferred. NaOtBu, KOtBu, LiHMDS. Weaker bases like Cs₂CO₃ or K₃PO₄ can be effective with highly active catalyst systems.[2][9]The base's primary role is to deprotonate the amine. Strong alkoxides are generally reliable. However, for substrates with base-sensitive functional groups, screening weaker inorganic bases like K₃PO₄ is a prudent strategy.[1]
Solvent Anhydrous, degassed aprotic polar solvents. Toluene, Dioxane, THF.[2][9]The reaction is sensitive to air and moisture. Using anhydrous solvents that have been thoroughly degassed (e.g., by sparging with argon) is critical to prevent catalyst deactivation.
Temperature Typically 80–120 °C.[3] Microwave irradiation (100-150 °C) can significantly reduce reaction times.[10][11]Thermal energy is usually required to drive the reaction to completion. Microwave heating offers a rapid and efficient alternative to conventional oil baths, often leading to cleaner reactions and improved yields.[10]
Atmosphere Strictly inert atmosphere (Argon or Nitrogen).[3]The Pd(0) catalyst and many phosphine ligands are susceptible to oxidation. All manipulations should be performed using Schlenk line or glovebox techniques.

Detailed Experimental Protocol

This protocol provides a general procedure for the amination of this compound with a representative primary or secondary amine.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 1.1-1.2x Pd loading)

  • Sodium tert-butoxide (NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed toluene (or dioxane)

  • Argon or Nitrogen gas supply

  • Standard work-up and purification reagents (Ethyl acetate, water, brine, silica gel)

Equipment:

  • Oven-dried Schlenk flask or microwave vial with a magnetic stir bar

  • Schlenk line or glovebox

  • Syringes and needles for liquid transfers

  • Heating mantle with a temperature controller or a microwave reactor

  • TLC plates for reaction monitoring

  • Rotary evaporator

  • Glassware for extraction and column chromatography

Experimental_Workflow start Start setup 1. Inert Atmosphere Setup (Flask under Argon/N2) start->setup add_solids 2. Add Solids (Aryl Bromide, Base, Catalyst) setup->add_solids add_liquids 3. Add Liquids (Amine, Degassed Solvent) add_solids->add_liquids react 4. Heat Reaction (80-120°C or Microwave) add_liquids->react monitor 5. Monitor Progress (TLC / GC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (Quench, Extract, Dry) monitor->workup Complete purify 7. Purify Product (Column Chromatography) workup->purify characterize 8. Characterize (NMR, MS) purify->characterize end_node End characterize->end_node

References

Application Note & Protocol: Stille Coupling of 5-Bromo-4-cyclopentylpyrimidine with Organostannanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the Stille coupling reaction, specifically focusing on the cross-coupling of 5-bromo-4-cyclopentylpyrimidine with various organostannane reagents. The Stille reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction widely utilized in medicinal chemistry and materials science for the synthesis of complex molecules.[1][2][3][4][5][6] This guide will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into reaction optimization and troubleshooting. The content is designed for researchers, scientists, and professionals in drug development who are looking to leverage this robust catalytic method.

Introduction: The Strategic Importance of Stille Coupling in Pyrimidine Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The functionalization of this heterocycle is therefore a critical endeavor in drug discovery programs. The Stille cross-coupling reaction, which forges a new carbon-carbon bond between an organostannane and an organic halide, offers a reliable and functional-group-tolerant method for achieving this.[1][2][7][8] The reaction's utility is particularly pronounced for the synthesis of substituted pyrimidines, where the introduction of diverse substituents can modulate the pharmacological profile of a lead compound.

This compound serves as a key building block in this context. The cyclopentyl group at the 4-position can impart favorable pharmacokinetic properties, while the bromine atom at the 5-position provides a reactive handle for the introduction of further molecular complexity via cross-coupling reactions. The Stille coupling is advantageous due to the stability and commercial availability of a wide range of organostannane reagents, allowing for the installation of alkyl, alkenyl, alkynyl, aryl, and heteroaryl moieties.[2]

Mechanistic Overview: The Palladium Catalytic Cycle

The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle is generally understood to consist of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4][7][9]

Stille_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_complex R1-Pd(II)L_n-X Pd0->PdII_complex Oxidative Addition OxAdd->PdII_complex R1-X Transmetal Transmetalation PdII_R1R2 R1-Pd(II)L_n-R2 PdII_complex->PdII_R1R2 Transmetalation Transmetal->PdII_R1R2 R2-Sn(R3)_3 Sn_byproduct X-Sn(R3)_3 PdII_R1R2->Pd0 Reductive Elimination RedElim Reductive Elimination Product R1-R2 PdII_R1R2->Product PdII_R1R2->Sn_byproduct RedElim->Pd0 R1-R2 Stannane R2-Sn(R3)_3 Stannane->PdII_complex Halide R1-X Halide->Pd0

Figure 1. The catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (this compound) to form a Pd(II) complex.[9][10] This is often the rate-determining step of the reaction. The reactivity of the halide is in the order of I > Br > Cl.[1]

  • Transmetalation: The organostannane reagent transfers its organic group (R2) to the palladium center, displacing the halide and forming a new Pd(II) complex.[2][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product.[9] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Experimental Protocol: Stille Coupling of this compound

This protocol provides a general procedure for the Stille coupling of this compound with a representative organostannane, tributyl(vinyl)stannane. The reaction conditions may require optimization for different organostannane reagents.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially Available
Tributyl(vinyl)stannane≥97%Commercially AvailableHandle in a fume hood; toxic.
Tetrakis(triphenylphosphine)palladium(0)99%Commercially AvailableAir and moisture sensitive.
1,4-DioxaneAnhydrousCommercially AvailableStore under inert atmosphere.
Nitrogen or Argon GasHigh PurityFor inert atmosphere.
Potassium Fluoride (KF)ACS ReagentCommercially AvailableFor aqueous workup.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas (N₂ or Ar) supply with manifold

  • Syringes and needles for transfer of reagents

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Stille_Protocol_Workflow Start Start: Assemble Glassware Inert Establish Inert Atmosphere (3x Vacuum/Inert Gas Cycles) Start->Inert Reagents Add this compound, Pd(PPh₃)₄, and Anhydrous Dioxane Inert->Reagents Degas Degas the Solution (e.g., Freeze-Pump-Thaw or N₂ sparging) Reagents->Degas Stannane Add Tributyl(vinyl)stannane via Syringe Degas->Stannane Heat Heat the Reaction Mixture (e.g., 80-110 °C) Stannane->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup (e.g., KF solution) Monitor->Workup Upon Completion Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extract Dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize the Product (NMR, MS) Purify->Characterize End End: Obtain Pure Product Characterize->End

Figure 2. Experimental workflow for the Stille coupling reaction.

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).

  • Addition of Catalyst and Solvent: Under a stream of nitrogen or argon, add tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 mmol, 1-5 mol%).[1] To this mixture, add anhydrous 1,4-dioxane (5 mL).

  • Degassing: The reaction mixture should be thoroughly degassed to remove any dissolved oxygen, which can deactivate the palladium catalyst. This can be achieved by three cycles of freeze-pump-thaw or by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Addition of the Organostannane: While maintaining a positive pressure of inert gas, add tributyl(vinyl)stannane (1.1-1.5 mmol, 1.1-1.5 equiv) to the reaction mixture via syringe.[1]

  • Reaction: The reaction mixture is then heated to 80-110 °C with vigorous stirring.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature. A saturated aqueous solution of potassium fluoride (KF) is added, and the mixture is stirred vigorously for at least one hour.[11][12] The KF solution helps to remove the tin byproducts by forming insoluble fluorostannates.[11][13]

  • Extraction: The mixture is then filtered through a pad of celite, and the filtrate is transferred to a separatory funnel. The aqueous layer is extracted with an organic solvent such as ethyl acetate (3 x 20 mL).[1]

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-cyclopentyl-5-vinylpyrimidine.[1] To aid in the removal of tin residues, the silica gel can be treated with triethylamine.[11][12]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversionInactive catalystEnsure proper degassing of the reaction mixture. Use a fresh bottle of catalyst or a different palladium source (e.g., Pd₂(dba)₃ with a phosphine ligand).[14]
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Poor quality reagentsUse high-purity, anhydrous solvents and reagents.
Formation of side productsHomocoupling of the organostannaneUse a slight excess of the organostannane (1.1-1.2 equiv). The addition of a copper(I) co-catalyst can sometimes suppress this side reaction.[6][14]
Decomposition of the productMonitor the reaction closely and stop it once the starting material is consumed. Avoid prolonged heating.
Difficult purificationResidual tin byproductsEnsure a thorough aqueous KF workup with vigorous stirring.[11][12][15] A second KF wash or filtering through silica gel treated with triethylamine can be effective.[11][12]

Conclusion

The Stille coupling of this compound with organostannanes is a highly effective method for the synthesis of a diverse range of substituted pyrimidines. The reaction is generally high-yielding and tolerant of a wide variety of functional groups.[7][8] By understanding the reaction mechanism and following the detailed protocol provided, researchers can successfully employ this powerful tool in their synthetic endeavors, particularly in the context of drug discovery and development. Careful attention to reaction setup, reagent quality, and purification techniques is paramount to achieving optimal results.

References

Application Note: A Guide to Heck Reaction Conditions for 5-Bromo-4-cyclopentylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrimidine Scaffolds

Substituted pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Their ability to engage in hydrogen bonding and other key interactions makes them invaluable in drug design. The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, offers a powerful and versatile method for carbon-carbon bond formation, enabling the direct arylation or vinylation of halide-substituted heterocycles.[1][2][3] This application note provides an in-depth guide to the theoretical principles and practical execution of the Heck reaction for 5-Bromo-4-cyclopentylpyrimidine, a building block with significant potential for creating novel molecular entities. We will explore the causal relationships behind experimental choices, offering field-proven insights to guide researchers toward successful outcomes.

The Catalytic Heart of the Reaction: The Mizoroki-Heck Cycle

The Heck reaction proceeds via a palladium-catalyzed cycle that alternates between Pd(0) and Pd(II) oxidation states.[1][2] Understanding this mechanism is paramount to rational protocol design and troubleshooting. The generally accepted cycle involves four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.[1][2][4]

  • Olefin Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center. Subsequently, it inserts into the palladium-pyrimidine bond in a syn addition fashion.[2][4] Steric factors typically dictate that the pyrimidine moiety adds to the less substituted carbon of the alkene.[5]

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming a palladium-hydride species and releasing the desired substituted alkene product.[2][4]

  • Reductive Elimination & Catalyst Regeneration: A base is required to react with the palladium-hydride intermediate, regenerating the active Pd(0) catalyst and forming a salt byproduct, thus closing the catalytic loop.[1][3][4]

Heck_Cycle cluster_main Mizoroki-Heck Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition This compound (Ar-Br) pd_complex L₂Pd(II)(Pyr)(Br) oxidative_addition->pd_complex migratory_insertion Migratory Insertion pd_complex->migratory_insertion + Alkene - Ligand (L) alkene_complex L(Br)Pd(II)-Alkyl migratory_insertion->alkene_complex beta_elimination β-Hydride Elimination alkene_complex->beta_elimination product_complex L₂Pd(II)(H)(Br) + Product beta_elimination->product_complex regeneration Reductive Elimination (Base) product_complex->regeneration + Base regeneration->pd0 - Base-HBr Experimental_Workflow cluster_workflow General Experimental Workflow setup 1. Reaction Setup - Dry Schlenk flask - Add solids (Pyrimidine, Base) - Add Catalyst & Ligand inert 2. Inert Atmosphere - Evacuate and backfill with Argon/Nitrogen (3x) setup->inert addition 3. Reagent Addition - Add anhydrous solvent - Add alkene via syringe inert->addition reaction 4. Reaction - Heat to specified temp. - Stir vigorously - Monitor by TLC/GC-MS addition->reaction workup 5. Work-up - Cool to RT - Dilute with EtOAc - Aqueous wash (Water, Brine) reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify analysis 7. Analysis - Characterize pure product (NMR, MS, etc.) purify->analysis

References

The Strategic Utility of 5-Bromo-4-cyclopentylpyrimidine in Modern Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone of Kinase Inhibitor Design

In the landscape of medicinal chemistry, particularly in the targeted therapy of cancer, the pyrimidine nucleus stands out as a "privileged scaffold."[1][2][3] Its structural resemblance to the purine core of ATP allows pyrimidine-based molecules to effectively compete for the ATP-binding site within a wide range of protein kinases.[4][5] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6][7] The strategic functionalization of the pyrimidine ring is therefore a central focus of drug discovery, enabling the development of highly potent and selective inhibitors.

This guide focuses on a particularly valuable, yet underexplored, building block: 5-Bromo-4-cyclopentylpyrimidine and its derivatives. The deliberate placement of the bromo and cyclopentyl groups provides a powerful and versatile platform for synthesizing next-generation kinase inhibitors, most notably targeting Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[8][9][10]

  • The 5-Bromo Group: This substituent is not merely a placeholder; it is a key reactive handle. Its susceptibility to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the late-stage introduction of diverse aryl, heteroaryl, and amine functionalities. This modularity is crucial for systematically exploring the chemical space of the kinase active site to optimize potency and selectivity.[11][12]

  • The 4-Cyclopentyl Group: This bulky, lipophilic moiety is expertly positioned to interact with hydrophobic pockets within the kinase domain. This interaction can significantly enhance binding affinity and contribute to selectivity against off-target kinases. Its presence is a key feature in highly successful inhibitors like Palbociclib, a first-in-class CDK4/6 inhibitor.[8][13][14][15][16][17][18]

This document serves as a comprehensive technical guide for researchers, providing a deep dive into the reactivity of this scaffold and detailed, field-proven protocols for its application in the synthesis of advanced kinase inhibitors.

Chemical Properties and Strategic Reactivity

The synthetic utility of the this compound scaffold originates from the distinct reactivity of the halogen atoms on its common precursor, 5-bromo-2,4-dichloropyrimidine .[19][20][21][22] Understanding this reactivity hierarchy is fundamental to designing a logical and high-yielding synthetic route.

The pyrimidine ring is electron-deficient, which activates the chlorine atoms at the C2 and C4 positions toward nucleophilic aromatic substitution (SNAr). The C4 position is the most electrophilic and therefore the most reactive site for nucleophilic attack.

Reactivity Hierarchy:

  • C4-Cl (Most Reactive to SNAr): Readily displaced by primary and secondary amines, such as cyclopentylamine, often under mild conditions.

  • C2-Cl (Moderately Reactive): Requires more forcing conditions for SNAr but is an ideal site for palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination).

  • C5-Br (Reactive to Pd-Catalysis): While less susceptible to SNAr, this position is primed for palladium-catalyzed C-C (Suzuki) and C-N (Buchwald-Hartwig) bond formation.

This differential reactivity allows for a stepwise and controlled elaboration of the pyrimidine core, building molecular complexity in a predictable manner.

G cluster_0 Reactivity of 5-Bromo-2,4-dichloropyrimidine Start 5-Bromo-2,4-dichloropyrimidine Step1 Selective SNAr at C4 (e.g., + Cyclopentylamine) Start->Step1 Intermediate 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Step1->Intermediate Step2a Buchwald-Hartwig Amination at C2 Intermediate->Step2a Step2b Suzuki Coupling at C5 Intermediate->Step2b Product_A C2-Amino Product Step2a->Product_A Product_B C5-Aryl Product Step2b->Product_B

Caption: Synthetic pathways from 5-bromo-2,4-dichloropyrimidine.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, providing researchers with a robust starting point for their synthetic campaigns.

Protocol 1: Synthesis of the Core Intermediate: 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

This foundational step establishes the core of many CDK and JAK inhibitors via a selective SNAr reaction.[8][10]

Causality: The reaction proceeds at the C4 position due to its higher electrophilicity compared to C2. A mild base is used to scavenge the HCl generated during the reaction, driving it to completion. Dioxane is an excellent solvent for this transformation due to its ability to dissolve the starting materials and its relatively high boiling point, although the reaction often proceeds efficiently at room temperature.

  • Reagents & Materials:

    • 5-Bromo-2,4-dichloropyrimidine (1.0 equiv)

    • Cyclopentylamine (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous 1,4-Dioxane or Ethyl Acetate

    • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-bromo-2,4-dichloropyrimidine (e.g., 10.0 g, 43.9 mmol) and anhydrous 1,4-dioxane (e.g., 100 mL).

    • Stir the solution at room temperature until the starting material is fully dissolved.

    • Add the base (e.g., DIPEA, 9.7 mL, 57.1 mmol) to the solution.

    • Add cyclopentylamine (e.g., 5.2 mL, 52.7 mmol) dropwise over 10 minutes. An exotherm may be observed.

    • Stir the reaction mixture at room temperature for 6-12 hours.[10] Monitor the reaction progress by TLC or LC-MS until the starting pyrimidine is consumed.

    • Work-up: Dilute the reaction mixture with ethyl acetate (200 mL) and wash sequentially with water (2 x 100 mL) and saturated brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purification: The resulting crude product, typically a light yellow solid, is often of sufficient purity (>95%) for subsequent steps.[10] If necessary, it can be purified by recrystallization from ethanol/water or by flash column chromatography (Hexanes/Ethyl Acetate gradient).

    • Expected Yield: 85-100%.[10][23]

    • Characterization: The product (CAS 733039-20-8) can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[23][24]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5

This protocol enables the formation of a C-C bond, introducing aryl or heteroaryl moieties essential for exploring interactions within the kinase active site.[11]

Causality: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, which is more reactive than the C-Cl bond under these conditions. Transmetalation of the organic group from the boronic acid (activated by the base) to the palladium center is followed by reductive elimination to form the product and regenerate the Pd(0) catalyst.[11][25] A mixed solvent system like dioxane/water is crucial for dissolving both the organic substrate and the inorganic base.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Setup Assemble Reagents: - Pyrimidine-Br (1.0 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (2-5 mol%) - Base (2.0 eq) Inert Inert Atmosphere (Evacuate/Backfill N2/Ar) Setup->Inert Solvent Add Degassed Solvent (e.g., Dioxane/Water) Inert->Solvent Heat Heat to 80-100 °C Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Purification (Chromatography) Workup->Purify Product 5-Aryl-pyrimidine Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Reagents & Materials:

    • 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (1.0 equiv)

    • Aryl- or Heteroarylboronic Acid (1.2-1.5 equiv)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 3 mol%)

    • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)

    • Degassed 1,4-Dioxane and Degassed Water (typically 4:1 to 10:1 ratio)

    • Schlenk flask or sealed vial, condenser, magnetic stirrer, inert atmosphere setup

  • Procedure:

    • To a Schlenk flask, add the pyrimidine starting material (e.g., 1.0 g, 3.62 mmol), the boronic acid (e.g., 4.34 mmol), the palladium catalyst, and the base.

    • Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times.

    • Add the degassed solvent system (e.g., 16 mL dioxane, 4 mL water) via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

    • Work-up: Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-chloro-N-cyclopentylpyrimidin-4-amine.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination at C2

This is a powerful method for C-N bond formation, often used in the final steps to install a key amine pharmacophore at the less reactive C2 position.[12][26][27]

Causality: The C2-Cl bond is less reactive than aryl bromides, necessitating a more active catalytic system. This is achieved by using electron-rich, sterically bulky phosphine ligands (e.g., Xantphos, RuPhos).[28] These ligands promote the crucial reductive elimination step of the catalytic cycle and prevent catalyst decomposition. A strong, non-nucleophilic base like Cs₂CO₃ or NaOtBu is required to deprotonate the amine coupling partner.[26][29] The reaction must be performed under strictly anhydrous and inert conditions as both the Pd(0) catalyst and the strong base are sensitive to moisture and oxygen.

G cluster_bh Buchwald-Hartwig Amination Workflow Setup_BH Assemble in Glovebox/Schlenk: - Pyrimidine-Cl (1.0 eq) - Amine (1.2 eq) - Pd Precatalyst (1-3 mol%) - Ligand (1.2-1.5x Pd) - Base (1.5-2.0 eq) Inert_BH Strictly Inert Atmosphere (N2/Ar) Setup_BH->Inert_BH Solvent_BH Add Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) Inert_BH->Solvent_BH Heat_BH Heat to 90-110 °C Solvent_BH->Heat_BH Monitor_BH Monitor by LC-MS Heat_BH->Monitor_BH Workup_BH Quench & Aqueous Work-up Monitor_BH->Workup_BH Purify_BH Purification (Chromatography) Workup_BH->Purify_BH Product_BH 2,4-Diaminopyrimidine Product Purify_BH->Product_BH

Caption: General workflow for a Buchwald-Hartwig amination reaction.

  • Reagents & Materials:

    • 2-Chloro-pyrimidine substrate (e.g., 5-aryl-2-chloro-N-cyclopentylpyrimidin-4-amine) (1.0 equiv)

    • Primary or Secondary Amine (1.2-1.5 equiv)

    • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol% or Pd(OAc)₂, 2 mol%)

    • Phosphine Ligand (e.g., Xantphos, 4-6 mol%)

    • Base (e.g., Cs₂CO₃, 2.0 equiv or NaOtBu, 1.5 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

    • Schlenk tube or sealed vial, inert atmosphere setup (glovebox recommended)

  • Procedure:

    • In a glovebox or under a strong flow of inert gas, add the 2-chloro-pyrimidine substrate, amine, palladium precatalyst, ligand, and base to a dry Schlenk tube.

    • Evacuate and backfill the tube with inert gas (repeat three times).

    • Add the anhydrous, degassed solvent via syringe.

    • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 8-24 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

    • Work-up: Carefully quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

    • Separate the aqueous and organic layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography.

Application Data and Biological Context

The protocols described above are instrumental in the synthesis of inhibitors targeting key cell cycle and inflammatory pathways.

Target Pathway Example: CDK4/6-Rb Axis in Cell Cycle Control

Many inhibitors derived from the this compound scaffold target the CDK4/6 pathway, which is a master regulator of the G1-S phase transition in the cell cycle.[6][30][31] Dysregulation of this pathway is a common feature in many cancers, particularly hormone receptor-positive (HR+) breast cancer.[6][7]

G GF Mitogenic Signals (Growth Factors) Receptor Receptor Tyrosine Kinase GF->Receptor Signaling PI3K / MAPK Pathways Receptor->Signaling CyclinD Cyclin D Synthesis Signaling->CyclinD Complex Active Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb_E2F pRb-E2F Complex (Growth Suppressed) Complex->Rb_E2F phosphorylates Inhibitor CDK4/6 Inhibitor (e.g., Palbociclib Scaffold) Inhibitor->Complex INHIBITS pRb_E2F pRb(P) + E2F (Growth Promoting) Rb_E2F->pRb_E2F Transcription E2F-mediated Gene Transcription pRb_E2F->Transcription S_Phase G1 to S Phase Progression Transcription->S_Phase

Caption: The Cyclin D-CDK4/6-Rb signaling pathway and point of inhibition.

Summary of Reaction Parameters

The following table provides a quick-reference guide with starting conditions for the key transformations discussed. Researchers should note that optimization is often required for specific substrates.

Reaction TypeSubstrateCoupling PartnerTypical Catalyst / LigandTypical BaseSolventTemp (°C)
Suzuki-Miyaura Pyrimidine-BrArylboronic AcidPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, Na₂CO₃Dioxane/H₂O80-100
Buchwald-Hartwig Pyrimidine-ClPrimary/Secondary AminePd₂(dba)₃ / XantphosCs₂CO₃, NaOtBuToluene, Dioxane90-110

Troubleshooting and Best Practices

Even with robust protocols, challenges can arise. Below are common issues and recommended solutions for palladium-catalyzed reactions with pyrimidine substrates.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (oxidation).2. Impure/wet reagents or solvents.3. Inappropriate ligand or base.1. Ensure a strictly inert atmosphere; degas solvents thoroughly.2. Use anhydrous solvents and high-purity reagents.3. Screen a panel of ligands (e.g., XPhos, SPhos for pyridines) and bases.[28]
Formation of Side Products 1. Dehalogenation: Reductive removal of the halide.2. Homocoupling: Dimerization of the boronic acid or aryl halide.3. Protodeborylation: Boronic acid decomposition.1. Lower reaction temperature; use a less reactive base.2. Ensure a strict 1:1.2 stoichiometry of halide to boronic acid.3. Use fresh boronic acid; add it last to the reaction mixture.[28]
Catalyst Decomposition (Palladium Black) 1. Reaction temperature is too high.2. Insufficient ligand-to-palladium ratio.3. Ligand degradation.1. Reduce the reaction temperature.2. Increase the ligand loading (e.g., 2:1 ligand:Pd).3. Use a more robust ligand.[28]

Conclusion

The this compound scaffold is a strategically designed building block that offers a logical and efficient route to a diverse range of potent kinase inhibitors. By leveraging the predictable, stepwise functionalization of the pyrimidine core—beginning with selective amination at C4, followed by versatile palladium-catalyzed cross-couplings at C5 and C2—researchers can rapidly assemble complex molecules for structure-activity relationship (SAR) studies. The protocols and insights provided in this guide are intended to empower scientists in drug discovery to effectively utilize this powerful scaffold in the development of next-generation targeted therapies.

References

The Versatile Scaffold: 5-Bromo-4-cyclopentylpyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its prevalence in nature as a key component of nucleobases has made it a privileged scaffold in drug discovery. The ability of the pyrimidine core to engage in various biological interactions, including hydrogen bonding and π-stacking, has been exploited to design molecules that modulate the activity of numerous physiological targets.[2] Among the diverse class of pyrimidine derivatives, 5-bromo-4-cyclopentylpyrimidine stands out as a particularly valuable building block for the synthesis of potent and selective kinase inhibitors. The strategic placement of a bromine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space and optimize pharmacological properties. The cyclopentyl group at the 4-position often contributes to favorable binding interactions within the hydrophobic pockets of target proteins.

This guide provides a comprehensive overview of the synthesis, derivatization, and application of the this compound scaffold, with a focus on its role in the development of kinase inhibitors for the treatment of cancer and other proliferative diseases.

Synthesis of the this compound Scaffold

A plausible and efficient synthesis of this compound can be envisioned through a two-step process: the initial construction of the 4-cyclopentylpyrimidine core followed by a regioselective bromination at the C5-position.

Part 1: Synthesis of 4-Cyclopentylpyrimidine

The synthesis of the 4-cyclopentylpyrimidine core can be achieved through the condensation of a β-dicarbonyl equivalent with an amidine source. A common and effective method is the reaction of a cyclopentyl-substituted β-ketoester with formamide.

Protocol 1: Synthesis of 4-Cyclopentylpyrimidine

Materials:

  • Ethyl 3-cyclopentyl-3-oxopropanoate

  • Formamide

  • Sodium methoxide

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser, add ethyl 3-cyclopentyl-3-oxopropanoate (1.0 equivalent).

  • Add formamide (5.0 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 4-cyclopentylpyrimidine.

  • Purify the crude product by flash column chromatography on silica gel.

Part 2: Bromination of 4-Cyclopentylpyrimidine

The C5-position of the pyrimidine ring is susceptible to electrophilic halogenation. A variety of brominating agents can be employed, with N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) being effective and commonly used reagents.[3]

Protocol 2: Synthesis of this compound

Materials:

  • 4-Cyclopentylpyrimidine

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-cyclopentylpyrimidine (1.0 equivalent) in anhydrous DMF in a round-bottom flask.

  • To this solution, add 1,3-dibromo-5,5-dimethylhydantoin (0.55 equivalents) portion-wise at room temperature. The use of slightly more than half an equivalent of DBDMH is recommended as it can deliver two bromine atoms.[3]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Synthesis_of_5_Bromo_4_cyclopentylpyrimidine cluster_step1 Step 1: Synthesis of 4-Cyclopentylpyrimidine cluster_step2 Step 2: Bromination A Ethyl 3-cyclopentyl-3-oxopropanoate C 4-Cyclopentylpyrimidine A->C NaOCH3, MeOH, Reflux B Formamide B->C D 4-Cyclopentylpyrimidine F This compound D->F DMF E DBDMH E->F

Caption: Synthetic scheme for this compound.

Key Derivatization: The Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the C5-position of the pyrimidine ring is a versatile handle for introducing a wide range of aryl and heteroaryl substituents via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a particularly powerful and widely used method for this purpose due to its mild reaction conditions and high functional group tolerance.

Protocol 3: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronic ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or microwave vial

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 equivalent), the aryl/heteroaryl boronic acid or ester (1.2 equivalents), and the base (2.0 equivalents).

  • Add the palladium catalyst (5 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C (conventional heating) or as per microwave protocol.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Coupling_Workflow Start Start Setup Combine Reactants: - this compound - Boronic Acid/Ester - Base - Palladium Catalyst Start->Setup Inert Establish Inert Atmosphere (Ar or N2) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat Reaction Mixture (80-100°C or Microwave) Solvent->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End Final Product Purify->End

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The this compound scaffold has proven to be a highly effective core for the development of inhibitors targeting various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Cyclin-Dependent Kinase (CDK) Inhibitors

One of the most significant applications of this scaffold is in the development of CDK inhibitors. CDKs are key enzymes that control the cell cycle, and their inhibition is a validated strategy for cancer therapy. The cyclopentyl group often occupies a hydrophobic pocket in the ATP-binding site of CDKs, while modifications at the C5-position can be tailored to enhance potency and selectivity. For instance, derivatives of this scaffold have shown potent inhibitory activity against CDK4 and CDK6.[4]

Compound Target Kinase IC₅₀ (nM) Reference
Ribociclib (LEE011)CDK4/Cyclin D110[4]
CDK6/Cyclin D339[4]
Compound 7xCDK4/Cyclin D1~30-100[4][5]

Table 1: Representative Cyclopentyl-pyrimidine based CDK Inhibitors

CDK4_6_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD induces expression CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition promotes Inhibitor 5-Cyclopentylpyrimidine Derivative (e.g., Ribociclib) Inhibitor->CDK46 inhibits

Caption: Inhibition of the CDK4/6-Rb pathway.

Other Kinase Targets

Beyond CDKs, the versatility of the this compound scaffold allows for the development of inhibitors against other important kinase targets.

  • AMPK-related kinase 5 (ARK5): Some derivatives have demonstrated potent inhibitory activity against ARK5, a kinase implicated in cancer cell survival and metastasis.[4]

  • Insulin-like growth factor 1 receptor (IGF-1R): Novel 2-amino-4-pyrazolecyclopentylpyrimidines have been developed as potent IGF-1R tyrosine kinase inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range.[6] The in vitro activity of these compounds was found to be highly dependent on the substitution patterns on the pyrimidine core.[6]

Conclusion

The this compound scaffold is a valuable and versatile platform in medicinal chemistry. Its straightforward synthesis and the presence of a reactive bromine handle facilitate the creation of diverse chemical libraries. The demonstrated success of this scaffold in generating potent and selective kinase inhibitors, particularly for CDK4/6, underscores its importance in the development of targeted therapies for cancer and other diseases. The continued exploration of this scaffold is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

Application Note: Strategic Derivatization of 5-Bromo-4-cyclopentylpyrimidine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged heterocyclic scaffold, forming the core structure of numerous FDA-approved drugs and natural products.[1][2] Its prevalence is due to its ability to engage in various biological interactions, including hydrogen bonding and aromatic stacking, making it a versatile framework for designing therapeutic agents.[3][4] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and target affinity.[5]

This application note focuses on 5-Bromo-4-cyclopentylpyrimidine , a valuable starting material for the synthesis of compound libraries. The C5-bromo position serves as a highly versatile synthetic handle for introducing molecular diversity via modern cross-coupling reactions, while the C4-cyclopentyl group can enhance lipophilicity and promote favorable interactions within protein binding pockets.

Strategic Importance and Derivatization Roadmap

The power of this compound lies in its capacity to be selectively and efficiently modified. The primary site of reactivity is the C5-bromine, which is amenable to a host of palladium-catalyzed cross-coupling reactions. This allows for the systematic construction of diverse compound libraries from a single, advanced intermediate.

The following diagram illustrates the primary derivatization pathways available from this key building block.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Product Aryl/Heteroaryl Substituted Pyrimidines Start->Suzuki_Product [Pd], Base R-B(OH)₂ Sonogashira_Product Alkynyl-Pyrimidines Start->Sonogashira_Product [Pd], [Cu] R-C≡CH Buchwald_Product Amino-Pyrimidines Start->Buchwald_Product [Pd], Base R₂NH

Caption: Derivatization roadmap for this compound.

Key Derivatization Protocols

This section provides detailed, field-proven protocols for the most effective derivatization reactions. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.[6][7]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating C(sp²)–C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties.[8] This reaction is valued for its mild conditions and tolerance of diverse functional groups.[9]

Scientist's Note (Rationale): We select Pd(PPh₃)₄ as a reliable, commercially available catalyst for this transformation. The use of an aqueous base like K₃PO₄ is effective and helps to minimize side reactions. Dioxane is chosen as the solvent for its ability to dissolve both organic and inorganic reagents at the required reaction temperatures.

Experimental Protocol:

  • Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[8]

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously.[10] Monitor the reaction's progress by TLC or LC-MS, typically complete within 12-24 hours.[8]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling for Alkynyl Scaffolds

The Sonogashira coupling is indispensable for forming C(sp²)–C(sp) bonds, introducing alkynyl groups that can serve as handles for further chemistry (e.g., click chemistry) or as key pharmacophores themselves.[11][12] The reaction proceeds via interconnected palladium and copper catalytic cycles.[11]

Scientist's Note (Rationale): This protocol uses a classic Pd/Cu co-catalyst system. Copper(I) iodide is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11] Triethylamine (Et₃N) serves as both the base and a solvent, while THF ensures solubility of the starting materials.

Experimental Protocol:

  • Preparation: To a dry reaction flask, add this compound (1.0 equiv.), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.), and Copper(I) iodide (CuI, 0.10 equiv.).[10][13]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine (2.0 equiv.).[11] Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. The reaction is often complete within 3-16 hours.[11] Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a critical transformation in medicinal chemistry for synthesizing arylamines.[14][15] Careful selection of the ligand is paramount for achieving high efficiency.[7]

Scientist's Note (Rationale): This protocol employs a palladium acetate precatalyst with Xantphos, a bulky, electron-rich ligand known to facilitate the reductive elimination step for a wide range of amines. Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base suitable for this transformation.[7] Toluene is a common and effective solvent for this reaction.[7]

Experimental Protocol:

  • Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), Sodium tert-butoxide (NaOtBu, 1.4 equiv.), Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.), and Xantphos (0.04 equiv.) to a dry, sealable reaction tube.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube tightly and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.

Data and Workflow Summary

The following table summarizes the key parameters for the described derivatization strategies.

Reaction Bond Formed Key Reagents Typical Catalyst System Typical Temp.
Suzuki-MiyauraC(sp²)–C(aryl)Boronic Acid, BasePd(PPh₃)₄80-90 °C
SonogashiraC(sp²)–C(sp)Terminal Alkyne, BasePd(PPh₃)₄ / CuI25-60 °C
Buchwald-HartwigC(sp²)–NAmine, BasePd(OAc)₂ / Xantphos100-110 °C

A generalized experimental workflow for these cross-coupling reactions is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation reagents 1. Combine Reactants (Pyrimidine, Coupling Partner, Base) catalyst 2. Add Catalyst & Ligand reagents->catalyst inert 3. Establish Inert Atmosphere catalyst->inert solvent 4. Add Degassed Solvent inert->solvent heat 5. Heat & Stir solvent->heat monitor 6. Monitor by TLC/LC-MS heat->monitor workup 7. Aqueous Workup monitor->workup purify 8. Column Chromatography workup->purify char 9. Characterize Product (NMR, MS, etc.) purify->char

Caption: Generalized workflow for palladium-catalyzed cross-coupling.

Conclusion

This compound is a strategically designed building block that provides medicinal chemists with a reliable and versatile platform for library synthesis. By leveraging established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig, researchers can rapidly access a wide array of novel chemical entities. The protocols outlined in this note serve as a robust starting point for exploration, enabling the acceleration of hit-to-lead campaigns in modern drug discovery.[16]

References

Application Note: 5-Bromo-4-cyclopentylpyrimidine Derivatives as Core Scaffolds in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Pyrimidine Scaffolds in Modern Agriculture

Pyrimidine-based molecules represent a cornerstone in the development of modern agrochemicals, including fungicides, herbicides, and insecticides. Their structural versatility and ability to interact with a wide range of biological targets make them privileged scaffolds in discovery chemistry. This application note focuses on a key intermediate, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine , and its utility in synthesizing more complex, high-value active ingredients.

The strategic placement of a bromine atom at the C5 position provides a crucial "handle" for synthetic chemists. This site is ripe for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This allows for the modular and efficient introduction of diverse aryl and heteroaryl moieties, enabling the rapid generation of chemical libraries for screening and optimization. This document provides a detailed protocol for the synthesis of this key intermediate and demonstrates its application in a representative Suzuki coupling reaction, a foundational technique in the agrochemical industry.[3]

Physicochemical Properties of the Key Intermediate

The intermediate, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, is a stable, crystalline solid suitable for a variety of downstream chemical transformations. Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 733039-20-8[4][5]
Molecular Formula C₉H₁₁BrClN₃[6][7]
Molecular Weight 276.56 g/mol [6][7]
Appearance Light yellow solid[8]
Storage Conditions Inert atmosphere (Nitrogen or Argon) at 2–8 °C[7]
Boiling Point (Predicted) 424.0 ± 30.0 °C[7]
Density (Predicted) 1.643 ± 0.06 g/cm³[7]
SMILES String C1CCC(C1)NC2=NC=C(C(=N2)Cl)Br[6]

Synthesis Protocol: 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

This protocol details the selective nucleophilic aromatic substitution (SNAr) for the synthesis of the title intermediate from commercially available starting materials.

Scientific Rationale

The synthesis proceeds via the reaction of 5-Bromo-2,4-dichloropyrimidine with cyclopentylamine. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic attack than the chlorine at the C2 position. This enhanced reactivity is due to greater activation by the adjacent ring nitrogen at the 1-position. This inherent electronic difference allows for a highly selective mono-substitution under controlled conditions, preserving the C2-chloro group for potential subsequent modifications.[9] The reaction is typically performed at room temperature to favor selectivity and minimize side reactions.[4][8]

Experimental Workflow Diagram

G SM 5-Bromo-2,4-dichloropyrimidine + Cyclopentylamine Reaction Stir in Dioxane Room Temperature, 6h SM->Reaction Reagents Workup Aqueous Workup (EtOAc / Brine) Reaction->Workup Quench Isolation Solvent Evaporation Workup->Isolation Purify Product 5-Bromo-2-chloro-N- cyclopentylpyrimidin-4-amine Isolation->Product Yield: ~100%

Caption: Workflow for the synthesis of the pyrimidine intermediate.

Step-by-Step Protocol
  • Vessel Preparation: To a 1 L round-bottom flask equipped with a magnetic stirrer, add 5-Bromo-2,4-dichloropyrimidine (45.6 g, 200 mmol).

  • Solvent Addition: Dissolve the starting material in 1,4-dioxane (400 mL). Stir at room temperature until fully dissolved.

  • Nucleophile Addition: Slowly add cyclopentylamine (20.4 g, 240 mmol, 1.2 eq) to the solution over 10-15 minutes. An exotherm may be observed.

  • Reaction: Stir the resulting mixture vigorously at room temperature (approx. 20-25 °C) for 6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (400 mL). Transfer the mixture to a separatory funnel and wash sequentially with saturated brine (2 x 200 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Product Characterization: The resulting product, a light yellow solid (approx. 56 g, quantitative yield), can often be used in the next step without further purification.[8] Purity can be confirmed by ¹H NMR and LC-MS.

    • ¹H NMR (500 MHz, DMSO-d6): δ 8.23 (s, 1H), 7.37 (d, J=7.3 Hz, 1H), 4.31 (m, 1H), 1.92 (m, 2H), 1.71 (m, 2H), 1.53-1.59 (m, 4H) ppm.[8]

    • LCMS-ESI (m/z): [M+H]⁺ calculated 275.9, found 276.0.[8]

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the utility of the bromo-intermediate in a palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond, a critical transformation for building agrochemical candidates.

Scientific Rationale

The Suzuki-Miyaura coupling is a robust and versatile method for forming biaryl structures.[10] The reaction mechanism involves a palladium catalyst, typically in its Pd(0) oxidation state. The catalytic cycle begins with the oxidative addition of the aryl bromide (our intermediate) to the Pd(0) complex. This is followed by transmetalation with the boronic acid species (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][3] The choice of a phosphine ligand (from Pd(PPh₃)₄) is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. A weak base like potassium carbonate (K₂CO₃) is sufficient to activate the boronic acid for transmetalation.[2]

Synthetic Pathway Diagram

G cluster_reactants Reactants Intermediate 5-Bromo-2-chloro-N- cyclopentylpyrimidin-4-amine Reaction_Conditions Pd(PPh₃)₄ K₂CO₃, Dioxane/H₂O Heat (e.g., 90 °C) Coupling_Partner 4-Methoxyphenyl boronic acid Final_Product Target Agrochemical Scaffold Reaction_Conditions->Final_Product Suzuki Coupling

Caption: Suzuki coupling pathway for agrochemical scaffold synthesis.

Step-by-Step Protocol
  • Vessel Preparation: To a Schlenk flask, add 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (2.77 g, 10 mmol), 4-methoxyphenylboronic acid (1.67 g, 11 mmol, 1.1 eq), and potassium carbonate (K₂CO₃) (4.15 g, 30 mmol, 3.0 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.58 g, 0.5 mmol, 5 mol%).

  • Degassing and Solvent Addition: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours or until LC-MS analysis indicates complete consumption of the starting bromide.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL). Separate the layers. Wash the organic layer with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final coupled product.

Conclusion

5-Bromo-N-cyclopentylpyrimidinamine derivatives are highly valuable and versatile intermediates in the synthesis of complex molecules for the agrochemical sector. The protocols provided herein offer a reliable and scalable method for the preparation of a key building block and demonstrate its effective use in Suzuki-Miyaura cross-coupling reactions. This strategic approach enables the efficient exploration of chemical space, accelerating the discovery and development of next-generation agrochemicals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 5-Bromo-4-cyclopentylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 5-Bromo-4-cyclopentylpyrimidine. Given the specific electronic and steric properties of this substrate, achieving high yields requires careful consideration of reaction parameters. This document moves beyond generic protocols to explain the causality behind experimental choices, empowering you to solve challenges encountered in your research.

Introduction: The Challenge of Coupling with this compound

This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The pyrimidine ring is electron-deficient, which generally enhances the reactivity of the C-Br bond towards oxidative addition[1]. However, the nitrogen atoms within the ring can also act as potential ligands, coordinating to the palladium catalyst and leading to deactivation or the formation of inactive complexes[2][3][4]. The adjacent cyclopentyl group introduces steric hindrance that can influence catalyst-substrate interaction and subsequent steps in the catalytic cycle. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address the most common issues encountered during the optimization process, from initial setup to complex troubleshooting scenarios.

Q1: I'm starting a new project with this compound. What are the best general starting conditions for a Suzuki coupling?

A1: For a robust starting point, it is crucial to select a well-vetted catalyst system known for its efficacy with heteroaryl halides. The C-Br bond on the electron-deficient pyrimidine ring is relatively reactive, but success hinges on balancing catalyst activity with stability.[5][6]

A reliable initial setup involves a Pd(II) precatalyst paired with a bulky, electron-rich phosphine ligand. This combination facilitates the crucial oxidative addition step and promotes the reductive elimination that forms the final product.

Table 1: Recommended Starting Conditions for Suzuki Coupling

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst XPhos Pd G3 (1-2 mol%) or Pd₂(dba)₃ (2 mol%)G3 precatalysts are air-stable and form the active Pd(0) species efficiently. Pd₂(dba)₃ is a reliable Pd(0) source but is more sensitive to air.[2][7]
Ligand XPhos (2-4 mol%) or SPhos (2-4 mol%)Bulky biarylphosphine ligands like XPhos and SPhos are highly effective for heteroaryl couplings, accelerating reductive elimination and preventing catalyst deactivation.[2][7]
Base K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents)K₃PO₄ is a strong, non-nucleophilic base that effectively promotes transmetalation while minimizing side reactions like protodeboronation.[2][6][8] Cs₂CO₃ is also highly effective.
Solvent System 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1)Aprotic/aqueous mixtures are standard. Water aids in dissolving the inorganic base and facilitates the transmetalation step.[2][3] Ensure solvents are rigorously degassed.[8]
Temperature 80–110 °CA temperature screen is recommended. Start around 100 °C. Higher temperatures may be needed but can also increase the rate of side reactions.[2]
Atmosphere Inert (Argon or Nitrogen)Exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[8][9]

Below is a general workflow for setting up the reaction under these recommended conditions.

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction Execution prep1 Add Aryl Halide (1.0 eq), Boronic Acid/Ester (1.2-1.5 eq), & Base (2-3 eq) to oven-dried vial prep2 Seal vial and purge with inert gas (3x cycle) prep1->prep2 reagent1 Add Pd Catalyst (1-2 mol%) & Ligand (2-4 mol%) prep2->reagent1 reagent2 Add degassed solvent system via syringe reagent1->reagent2 exec1 Heat to 80-110 °C with vigorous stirring reagent2->exec1 exec2 Monitor progress by TLC or LC-MS exec1->exec2

Caption: General experimental workflow for Suzuki coupling.

Q2: My reaction yield is low to non-existent. What are the most common causes and how do I troubleshoot them?

A2: Low or no yield is the most common issue and can typically be traced to problems with the catalyst, reagents, or reaction conditions. A systematic approach is key to identifying the root cause.

Troubleshooting_Workflow cluster_catalyst Catalyst System Issues cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions start Low or No Yield cat_check Is Catalyst/Ligand Active? start->cat_check Check First reagent_check Is Boronic Acid Stable? start->reagent_check Check Second cond_check Are Conditions Optimal? start->cond_check Check Third cat_sol1 Use fresh catalyst/ligand. Consider air-stable precatalyst (e.g., G3/G4 Palladacycle). cat_check->cat_sol1 reagent_sol1 Use fresh boronic acid. Consider converting to a more stable pinacol or MIDA boronate. reagent_check->reagent_sol1 cond_sol1 Screen bases (K₃PO₄, Cs₂CO₃, K₂CO₃). Screen solvents (Dioxane, Toluene, THF). Ensure rigorous degassing. cond_check->cond_sol1

Caption: Troubleshooting decision tree for low-yield reactions.

Here’s a breakdown of potential failure points:

  • Inactive Catalyst or Ligand:

    • Problem: Palladium catalysts, especially Pd(0) sources like Pd₂(dba)₃, can degrade with improper storage. Phosphine ligands are highly susceptible to oxidation.[8]

    • Solution: Always use fresh, high-quality catalyst and ligand. Store them under an inert atmosphere. Consider using modern, air-stable palladacycle precatalysts (e.g., XPhos Pd G3), which are designed for robustness.[7]

  • Poor Reagent Quality (Boronic Acid Decomposition):

    • Problem: Boronic acids, particularly electron-deficient ones, can undergo protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This is a major cause of low yields.[8][10]

    • Solution:

      • Use fresh, high-purity boronic acid.

      • Use milder or non-nucleophilic bases like K₃PO₄ or KF to minimize base-promoted decomposition.[8]

      • Consider converting the boronic acid to a more stable derivative like a pinacol ester or MIDA boronate, which slowly releases the active species during the reaction.[8]

  • Suboptimal Base or Solvent:

    • Problem: The choice of base and solvent is critical and interdependent. The base must be strong enough to activate the boronic acid for transmetalation but not so strong that it causes substrate or product degradation.[11]

    • Solution: Screen a panel of bases and solvents. For heteroaryl halides, stronger bases like K₃PO₄ and Cs₂CO₃ are often superior to weaker ones like K₂CO₃.[2][6] Anhydrous, degassed solvents are essential to prevent catalyst deactivation.[8]

  • Oxygen Contamination:

    • Problem: Oxygen is detrimental. It oxidizes the active Pd(0) catalyst to inactive Pd(II) species and degrades phosphine ligands. This can also lead to the unwanted homocoupling of boronic acids.[7][12]

    • Solution: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 15-30 minutes or using several freeze-pump-thaw cycles). The reaction vessel must be completely purged with an inert gas like argon or nitrogen before adding the catalyst and solvent.[7][9]

Q3: I'm observing significant side products. What are they, and how can I minimize them?

A3: The two most common side products in Suzuki couplings are the result of protodeboronation and homocoupling.

  • Protodeboronation Product (Arene-H):

    • Cause: This occurs when the boronic acid reacts with a proton source (often residual water or protic solvents) to replace the boronic acid group with a hydrogen atom. This is accelerated by high temperatures and strong bases.[8][10]

    • Minimization Strategies:

      • Use Anhydrous Conditions: While many protocols use aqueous mixtures, minimizing water content can suppress this side reaction. Use anhydrous solvents and bases.

      • Optimize Base: Use the mildest base that still provides a good reaction rate. K₃PO₄ or KF are often good choices.[8]

      • Lower Temperature/Shorter Time: Run the reaction at the lowest effective temperature and monitor carefully to avoid unnecessarily long reaction times.

      • Use Stable Boron Reagents: As mentioned before, MIDA or pinacol boronates are more resistant to protodeboronation.[8]

  • Homocoupling Product (Biaryl, R-R):

    • Cause: This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by inefficient reduction of a Pd(II) precatalyst.[7][12]

    • Minimization Strategies:

      • Rigorous Degassing: The most effective way to prevent homocoupling is to eliminate oxygen from the reaction.[7]

      • Use a Pd(0) Source: Starting directly with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling if the in-situ reduction of a Pd(II) source is problematic.[7]

      • Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling by accelerating the reductive elimination step.[7]

Q4: How does the pyrimidine ring itself interfere with the reaction, and can this be overcome?

A4: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center. This can lead to catalyst inhibition or deactivation by forming stable, off-cycle complexes that are catalytically inactive.[2][3][4] This is a known issue with nitrogen-containing heteroaryl halides.

Overcoming Catalyst Inhibition:

  • Choice of Ligand: This is the most critical factor. Bulky, electron-rich ligands, such as the Buchwald biarylphosphine ligands (XPhos, SPhos, RuPhos), are essential.[7] Their steric bulk can disfavor the binding of the pyrimidine nitrogen to the palladium center, keeping the catalyst active and in the catalytic cycle.[3]

  • Catalyst Loading: In some cases, a slightly higher catalyst loading (e.g., 2-5 mol%) may be necessary to compensate for a fraction of the catalyst becoming deactivated.

  • Additives: While less common, the use of additives that can coordinate to the pyrimidine nitrogens, effectively blocking them, has been explored in some systems. However, optimizing ligands is the more direct and generally successful approach.

The diagram below illustrates the main catalytic cycle and a potential deactivation pathway caused by pyrimidine coordination.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)-Br(L)₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)-Ar'(L)₂ (Transmetalation Complex) oa_complex->tm_complex Transmetalation deactivated Inactive Pd-Pyrimidine Complex oa_complex->deactivated Catalyst Deactivation tm_complex->pd0 Regeneration product Ar-Ar' (Product) tm_complex->product Reductive Elimination arbr This compound (Ar-Br) arbr->oa_complex arbr->deactivated ar_boronic Ar'-B(OR)₂ + Base ar_boronic->tm_complex

Caption: Suzuki catalytic cycle with a potential deactivation pathway.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for a small-scale test reaction. All glassware should be oven- or flame-dried and cooled under an inert atmosphere.

  • Vessel Preparation:

    • To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 0.2 mmol, 45.4 mg), the desired arylboronic acid or ester (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).[7]

  • Inert Atmosphere:

    • Seal the vial with a septum cap. Insert a needle connected to a vacuum/inert gas manifold.

    • Carefully evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[8][9]

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.

    • Using a gas-tight syringe, add the degassed solvent system (e.g., 2 mL of 10:1 1,4-Dioxane/H₂O). The solution should be sparged with argon for at least 15 minutes prior to use.[7]

  • Reaction Execution:

    • Place the sealed vial in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[5]

    • Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 10 mL) and add water (10 mL).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

Technical Support Center: Buchwald-Hartwig Amination of 5-Bromo-4-cyclopentylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 5-Bromo-4-cyclopentylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this specific transformation. As an electron-deficient heterocyclic substrate, this compound presents unique challenges and opportunities. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I am seeing little to no conversion of my this compound starting material. What are the most common initial culprits?

A1: Low or no conversion in a Buchwald-Hartwig reaction is typically traced back to one of three areas: the catalyst's active state, the reaction conditions, or the quality of the reagents.

  • Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen. Inadequate inert atmosphere techniques can lead to rapid catalyst decomposition. The palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand are also susceptible to oxidation upon prolonged storage.

    • Troubleshooting Tip: Consider using a palladium pre-catalyst, such as a G3 or G4 palladacycle. These are air-stable and designed to reliably generate the active Pd(0) species in solution, leading to more consistent results.[1][2]

  • Suboptimal Reaction Conditions: The temperature may be insufficient to drive the catalytic cycle, particularly the initial oxidative addition step. While pyrimidines are activated, a certain thermal threshold must often be met.

  • Poor Reagent Quality: Anhydrous and deoxygenated solvents are critical. The presence of water or oxygen can interfere with the catalyst and the strong bases used. Ensure your amine and base are of high purity and handled under inert conditions.

Q2: My main side product is 4-cyclopentylpyrimidine, where the bromine has been replaced by a hydrogen. What is this side reaction and how can I prevent it?

A2: This is a classic case of hydrodehalogenation (or protodebromination) , a very common side reaction in palladium-catalyzed cross-couplings.[2] It can arise from several mechanistic pathways:

  • β-Hydride Elimination: If your amine coupling partner has a β-hydrogen, the palladium-amido intermediate can undergo β-hydride elimination. This forms a Pd-H species, which can then reductively eliminate with the pyrimidine ring to give the hydrodehalogenated product.[3]

  • Reaction with Base/Solvent: At elevated temperatures, the base (e.g., t-butoxide) or solvent can decompose to generate palladium hydride species that lead to the side product.

Strategies for Mitigation:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate of the desired C-N reductive elimination, allowing it to outcompete the pathways leading to hydrodehalogenation.[4] Ligands from the Buchwald (e.g., BrettPhos, RuPhos) or Hartwig collections are designed for this purpose.[4][5]

  • Base Choice: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote hydrodehalogenation. Consider screening weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] This may require a modest increase in reaction temperature to maintain a good reaction rate.

  • Temperature Control: Do not overheat the reaction. Higher temperatures can accelerate side reactions. Run the reaction at the lowest temperature that provides a reasonable conversion rate (e.g., start at 80-100 °C).

In-Depth Troubleshooting Guides

Issue 1: Persistent Hydrodehalogenation Side Product

Even after initial optimizations, minimizing hydrodehalogenation can be challenging. Here is a systematic approach to tackle this issue.

The formation of a palladium-hydride (Pd-H) intermediate is the key step leading to hydrodehalogenation. Our goal is to either prevent its formation or consume the desired palladium-amido intermediate faster via reductive elimination.

Diagram: Catalytic Cycle and Hydrodehalogenation Pathway

G pd0 Pd(0)L oa_complex Oxidative Addition Complex (Pyr)Pd(II)(Br)L pd0->oa_complex + Pyr-Br amide_complex Pd-Amido Complex (Pyr)Pd(II)(NR₂)L oa_complex->amide_complex + HNR₂ - HBr (Base) pd_h Pd-H Species oa_complex->pd_h Decomposition (Base, Solvent) product Desired Product (Pyr-NR₂) amide_complex->product Reductive Elimination amide_complex->pd_h product->pd0 side_product Side Product (Pyr-H) pd_h->side_product Reductive Elimination caption Fig 1. Main catalytic cycle with competing hydrodehalogenation pathways. G start Reaction Stalls at <80% Conversion check_inert Verify Inert Atmosphere & Reagent Purity start->check_inert use_precatalyst Switch to Pd Pre-catalyst (e.g., G3/G4 Palladacycle) check_inert->use_precatalyst If conditions are pristine increase_loading Increase Catalyst Loading (e.g., 2 mol% -> 4 mol%) use_precatalyst->increase_loading If still stalling success Reaction Goes to Completion use_precatalyst->success Problem Solved screen_ligands Screen More Bulky/Electron-Rich Ligands (e.g., tBuBrettPhos) increase_loading->screen_ligands If still stalling increase_loading->success Problem Solved check_solvent Try a Different Solvent (Toluene vs Dioxane) screen_ligands->check_solvent Final optimization screen_ligands->success Problem Solved check_solvent->success Problem Solved caption Fig 2. Systematic workflow for addressing stalled reactions.

References

Technical Support Center: Purification of 5-Bromo-4-cyclopentylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-bromo-4-cyclopentylpyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important class of compounds. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your purification workflows.

Introduction

This compound derivatives are key intermediates in the synthesis of various pharmacologically active molecules, including selective inhibitors of cyclin-dependent kinases (CDKs).[1][2] Achieving high purity of these intermediates is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide provides a structured approach to troubleshooting common purification issues using techniques such as recrystallization, column chromatography, and preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the crude product of a this compound derivative synthesis?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities may include unreacted starting materials (e.g., 5-bromo-2,4-dichloropyrimidine), regioisomers, over-alkylated or over-brominated byproducts, and residual solvents from the reaction or workup (e.g., ethyl acetate, dioxane).[1][3][4] It is also possible to have impurities arising from side reactions, such as the hydrolysis of chloro-substituents on the pyrimidine ring.

Q2: My this compound derivative appears as an oil and won't crystallize. What should I do?

A2: Oiling out during recrystallization is a common issue, often caused by the presence of impurities or the use of an inappropriate solvent system. Here are a few troubleshooting steps:

  • Solvent System Modification: Try using a solvent pair. Dissolve your compound in a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, heptane) until turbidity persists. Gentle heating followed by slow cooling can promote crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Purification Prior to Crystallization: If the compound is still resistant to crystallization, it may be necessary to first purify it by column chromatography to remove impurities that are inhibiting crystallization.

Q3: How do I choose the best solvent system for column chromatography of my this compound derivative?

A3: The ideal solvent system for column chromatography should provide good separation between your target compound and any impurities. A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems. Aim for a solvent system that gives your desired compound an Rf value of approximately 0.3.[5][6] For many pyrimidine derivatives, mixtures of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate are effective.[7] For more polar derivatives, a small amount of methanol in dichloromethane can be used.

Q4: My brominated pyrimidine derivative seems to be degrading on the silica gel column. What are my options?

A4: Some halogenated heterocycles can be sensitive to the acidic nature of standard silica gel.[8] If you suspect degradation, consider the following:

  • Deactivating the Silica Gel: You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%).[6]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded phase like C18 for reverse-phase chromatography.

  • Alternative Purification Methods: If chromatography is problematic, preparative HPLC or recrystallization may be better options.

Troubleshooting Guides

Issue 1: Poor Separation in Column Chromatography

Symptoms:

  • Co-elution of the desired product with impurities.

  • Broad peaks leading to mixed fractions.

  • Streaking on the TLC plate.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Inappropriate Solvent System Re-optimize the solvent system using TLC. Aim for a larger ΔRf between your product and the impurity. Consider using a ternary solvent system for finer polarity adjustments.[9]
Column Overloading Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 20-50:1 ratio of silica gel to crude product by weight.[5]
Poor Column Packing Ensure the silica gel is packed uniformly without any air bubbles or cracks. Dry packing followed by careful solvent elution can sometimes give better results than slurry packing.[5]
Compound Insolubility during Loading Dissolve the crude product in a minimal amount of a strong solvent and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be loaded onto the top of the column.[8]
Issue 2: Low Recovery from Recrystallization

Symptoms:

  • Very little or no solid crystallizes out of the solution upon cooling.

  • Significant amount of product remains in the mother liquor.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Compound is too soluble in the chosen solvent Choose a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[10]
Too much solvent was used Evaporate some of the solvent to create a supersaturated solution and then allow it to cool slowly.
Cooling the solution too quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.
Product is highly soluble even in cold solvent Consider using a two-solvent recrystallization method. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy. Heat to redissolve and then cool slowly.[7]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).

    • Visualize the spots using a UV lamp (254 nm), as the pyrimidine ring is UV active.[11][12] Staining with potassium permanganate can also be effective for visualizing non-UV active impurities.

    • Select a solvent system that gives the target compound an Rf of ~0.3 and good separation from impurities.

  • Column Preparation:

    • Choose an appropriately sized column based on the amount of crude material.

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.

    • Pack the column with silica gel using either the "dry packing" or "slurry" method.[6] Ensure the packing is uniform and free of air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

    • Equilibrate the column by running the chosen eluent through it until the packing is stable.

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the solution onto the top of the column.

    • Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.[8]

    • Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or vials.

    • A gradient elution (gradually increasing the polarity of the solvent system) can be used for complex mixtures.[8]

  • Fraction Analysis:

    • Monitor the elution by spotting fractions on a TLC plate and visualizing under UV light.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound derivative.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.

    • Heat the mixture and observe the solubility. The compound should be soluble in the hot solvent.

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

    • Common solvents for pyrimidine derivatives include ethanol, isopropanol, acetonitrile, and mixtures like ethyl acetate/hexanes.[1][7]

  • Recrystallization Procedure:

    • Place the crude this compound derivative in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

    • Perform a hot filtration to remove any insoluble impurities or charcoal.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Visualizations

Workflow for Purification Method Selection

G start Crude Product is_solid Is the crude product a solid? start->is_solid column_chrom Column Chromatography is_solid->column_chrom No (Oil) recrystallization Recrystallization is_solid->recrystallization Yes is_pure_enough Is the purity >95%? column_chrom->is_pure_enough recrystallization->is_pure_enough prep_hplc Preparative HPLC is_pure_enough->prep_hplc No final_product Pure Product is_pure_enough->final_product Yes prep_hplc->final_product

A decision-making workflow for selecting the appropriate purification method.

Troubleshooting Logic for Column Chromatography

G start Poor Separation in Column Chromatography check_rf Check TLC: Is Rf of target ~0.3? start->check_rf check_loading Was the column overloaded? check_rf->check_loading Yes optimize_solvent Optimize solvent system check_rf->optimize_solvent No check_packing Was the column packed correctly? check_loading->check_packing No reduce_load Reduce sample load check_loading->reduce_load Yes repack_column Repack the column carefully check_packing->repack_column No

A logical flow for troubleshooting poor separation in column chromatography.

References

Technical Support Center: Overcoming Low Reactivity of 5-Bromo-4-cyclopentylpyrimidine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the functionalization of 5-Bromo-4-cyclopentylpyrimidine. The inherent electronic properties of this substrate can lead to low reactivity in standard palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and achieve successful C-C and C-N bond formations.

Understanding the Challenge: The Reactivity of 5-Bromopyrimidines

The pyrimidine core is a cornerstone in medicinal chemistry, and its precise functionalization is critical for developing novel therapeutic agents.[1] The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is governed by two primary factors: the strength of the carbon-halogen (C-X) bond and the position of the halogen on the electron-deficient ring.[2]

Generally, the reactivity order for halogens is I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy.[2][3] This makes the oxidative addition of the palladium catalyst, often the rate-determining step, more favorable for heavier halogens.[2] The position of the halogen also plays a crucial role, with the general order of reactivity being C4(6) > C2 > C5.[2] The C4 and C6 positions are the most electron-deficient and, therefore, most susceptible to oxidative addition.[2]

Our substrate of interest, this compound, presents a unique challenge. While the C-Br bond is inherently more reactive than a C-Cl bond, its position at the C5-position renders it less reactive compared to halogens at the C2 or C4 positions.[2][4] This guide will provide strategies to overcome this decreased reactivity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your cross-coupling experiments with this compound.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired product, even after prolonged reaction times. What should I try?

Answer: Low conversion in the Suzuki-Miyaura coupling of 5-bromopyrimidines is a common issue stemming from the reduced electrophilicity of the C5 position. Here is a systematic approach to troubleshoot this problem:

1. Re-evaluate Your Catalyst System:

  • Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. The electron-deficient nature of the pyrimidine ring benefits from the use of bulky, electron-rich phosphine ligands.[5] These ligands stabilize the palladium center and promote the oxidative addition and reductive elimination steps of the catalytic cycle.[5][6]

    • Recommended Ligands: Consider using biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[7] These have demonstrated high efficacy in couplings of challenging heteroaryl halides.

  • Palladium Pre-catalyst: While Pd(PPh₃)₄ can be effective in some cases, pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ in combination with the appropriate ligand often provide higher activity and reproducibility.[8]

2. Optimize the Base and Solvent System:

  • Base Selection: The choice of base is crucial for the transmetalation step.[6] For challenging couplings, stronger bases are often required.

    • Recommended Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃).

  • Solvent System: The solvent must be anhydrous and capable of dissolving all reagents.[9] A mixture of an organic solvent and water is typically used to facilitate the dissolution of the inorganic base.

    • Recommended Solvents: A 4:1 to 10:1 mixture of 1,4-dioxane/water or toluene/water is a good starting point.[3][8] Ensure your organic solvents are thoroughly degassed to prevent catalyst deactivation.

3. Increase Reaction Temperature:

  • Due to the lower reactivity of the C5-bromo position, higher temperatures are often necessary to drive the reaction to completion. While many Suzuki couplings are run at 80-100 °C, you may need to increase the temperature to 110 °C or higher.[3] Microwave irradiation can also be a valuable tool to accelerate the reaction.[10]

Workflow for Optimizing Suzuki-Miyaura Coupling

G start Low Conversion in Suzuki Coupling ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) start->ligand Step 1: Catalyst System base Use a Stronger Base (e.g., K3PO4, Cs2CO3) ligand->base Step 2: Reaction Conditions temp Increase Reaction Temperature (e.g., 100-120 °C) base->temp Step 3: Temperature solvent Ensure Anhydrous & Degassed Solvents (e.g., Dioxane/H2O) temp->solvent Step 4: Solvent Quality success Successful Coupling solvent->success

Caption: Troubleshooting workflow for low Suzuki coupling conversion.

Issue 2: Poor Yields in Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination on this compound with a primary amine, but the yield is disappointingly low. How can I improve this C-N coupling reaction?

Answer: The Buchwald-Hartwig amination of electron-deficient heteroaryl halides can be challenging due to potential catalyst inhibition by the substrate or product.[11] Here’s how to address low yields:

1. Select the Right Catalyst-Ligand Combination:

  • Ligand is Key: Similar to Suzuki couplings, sterically hindered and electron-rich ligands are essential.[11] These ligands facilitate the crucial reductive elimination step to form the C-N bond.

    • Recommended Ligands: For primary amines, BrettPhos has shown outstanding performance.[12] For secondary amines, RuPhos and XPhos are excellent choices.[7][12] Using pre-formed palladium pre-catalysts based on these ligands can also improve results.[12]

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective palladium precursors.[8]

2. Optimize the Base:

  • Strong, Non-Nucleophilic Bases are Required: The base is critical for deprotonating the amine.[11]

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most commonly used and effective bases for this transformation.[8][11]

3. Ensure an Inert Atmosphere:

  • Buchwald-Hartwig reactions are highly sensitive to oxygen, which can deactivate the palladium catalyst.[11]

    • Procedure: It is imperative to use anhydrous, degassed solvents and to thoroughly evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) multiple times.[8][11]

Recommended Reaction Parameters for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Palladium Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂Reliable sources of Pd(0) for catalytic cycle initiation.[8]
Ligand BrettPhos (for 1° amines), RuPhos/XPhos (for 2° amines)Bulky, electron-rich ligands that promote efficient C-N bond formation.[12]
Base NaOtBu or LHMDSStrong, non-nucleophilic bases essential for amine deprotonation.[8]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Aprotic solvents that are compatible with the reaction conditions.[11]
Temperature 80-110 °CSufficient thermal energy to overcome the activation barrier.[8]
Issue 3: Failure of Sonogashira Coupling

Question: My Sonogashira coupling between this compound and a terminal alkyne is not proceeding. What are the likely causes and solutions?

Answer: The success of a Sonogashira coupling is highly dependent on the interplay between the palladium catalyst, the copper(I) co-catalyst, and the base.[1] Here's how to troubleshoot a failed reaction:

1. Catalyst and Co-catalyst Activity:

  • Palladium Catalyst: Pd(PPh₃)₄ is a common choice, but for less reactive bromides, a more active catalyst system may be needed.[3] Consider using PdCl₂(PPh₃)₂.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst and is essential for the formation of the copper acetylide intermediate.[1] Ensure that your CuI is fresh and of high purity, as oxidation can inhibit the reaction.

2. Base and Solvent Selection:

  • Amine Base: A mild amine base is typically used, which also often serves as a solvent or co-solvent.

    • Recommended Bases: Triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are common choices.[1][13] Ensure the base is anhydrous.

  • Solvent: For less reactive substrates, a more polar aprotic solvent can be beneficial.

    • Recommended Solvents: While THF is often used, switching to DMF may improve solubility and reaction rates.[1]

3. Common Side Reactions and How to Mitigate Them:

  • Homocoupling of the Alkyne (Glaser Coupling): This is a frequent side reaction that forms alkyne dimers.

    • Mitigation: This can be minimized by the slow addition of the terminal alkyne, using a lower concentration of the copper catalyst, or by ensuring strictly anaerobic (oxygen-free) conditions.[1]

  • Dehalogenation: The formation of the debrominated pyrimidine can be an issue.

    • Mitigation: If significant dehalogenation is observed, consider using a milder base or lowering the reaction temperature.[1]

Sonogashira Catalytic Cycle

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(Br)L2 pd0->pd_complex Oxidative Addition (R-Br) alkyne_complex R-Pd(II)(C≡CR')L2 pd_complex->alkyne_complex Transmetalation cu_acetylide Cu-C≡CR' pd_complex->cu_acetylide Transmetalation alkyne_complex->pd0 Reductive Elimination product R-C≡CR' alkyne_complex->product alkyne H-C≡CR' cu_acetylide->alkyne Protonolysis alkyne->cu_acetylide Base, Cu(I)

Caption: Interconnected catalytic cycles in Sonogashira coupling.

Frequently Asked Questions (FAQs)

Q1: Is this compound prone to degradation under cross-coupling conditions?

A1: Pyrimidine rings are generally stable under typical cross-coupling conditions. However, at very high temperatures (>120-130 °C) for extended periods, or in the presence of very strong nucleophiles, degradation can occur. It is always advisable to monitor the reaction progress by TLC or LC-MS to avoid over-running the reaction.

Q2: Can I perform sequential cross-couplings if I had a di-halogenated pyrimidine?

A2: Yes, sequential cross-coupling is a powerful strategy for synthesizing complex molecules. Given the general reactivity trend (I > Br > Cl), if you had a substrate like 5-bromo-2-chloropyrimidine, you could selectively perform a coupling at the more reactive C5-bromo position under milder conditions, and then subsequently couple at the C2-chloro position using a more robust catalyst system and higher temperatures.[3]

Q3: What is hydrodebromination and how can I prevent it?

A3: Hydrodebromination is an undesired side reaction where the bromine atom is replaced by a hydrogen atom, leading to the formation of 4-cyclopentylpyrimidine as a byproduct.[7] This can be promoted by high temperatures, certain bases, and the presence of protic solvents which can act as a proton source.[7] To minimize this, you can try lowering the reaction temperature, using a weaker base if the reaction allows, and ensuring your solvent is anhydrous.[7]

Q4: Are there any alternatives to palladium catalysts for these reactions?

A4: Yes, nickel-based catalysts are emerging as a cost-effective and powerful alternative for cross-coupling reactions, including Suzuki couplings.[5][6] They can be particularly effective for coupling challenging substrates like heteroaryl chlorides and may be worth exploring for your 5-bromopyrimidine system.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).

  • In a glovebox or under a positive stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 100–110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

General Protocol for Buchwald-Hartwig Amination of this compound
  • To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BrettPhos, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen).

  • Add the degassed solvent (e.g., toluene).

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[3]

General Protocol for Sonogashira Coupling of this compound
  • In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (CuI, 10 mol%).

  • Flush the flask with an inert gas (argon or nitrogen).

  • Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product.[1][3]

References

Technical Support Center: Catalyst Selection for C-N Bond Formation with 5-Bromo-4-cyclopentylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules utilizing 5-Bromo-4-cyclopentylpyrimidine. The formation of a C-N bond with this particular substrate, an electron-deficient bromopyrimidine, is a critical transformation that often requires careful optimization. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project with this compound. What is the most reliable type of catalyst system for a Buchwald-Hartwig amination?

A1: For the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of an electron-deficient heteroaryl bromide like this compound, your highest probability of success will come from using a palladium precatalyst paired with a bulky, electron-rich dialkylbiaryl phosphine ligand.[1][2]

  • Palladium Source: Modern palladium precatalysts (such as G3 or G4 palladacycles) are highly recommended.[3] These complexes rapidly form the active monoligated Pd(0) species upon exposure to a base, leading to more reliable and reproducible reaction outcomes compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[3]

  • Ligand Choice: Ligands such as XPhos , RuPhos , or BrettPhos are excellent starting points.[1][4] The steric bulk of these ligands is crucial as it accelerates the rate-limiting reductive elimination step, which is often slow for electron-deficient heterocycles.[1]

The choice between these ligands often depends on the nature of the amine. For secondary amines, RuPhos-based catalysts are often superior, while BrettPhos precatalysts are frequently preferred for coupling with primary amines.[5][6]

Q2: Why is a simple ligand like triphenylphosphine (PPh₃) not recommended for this substrate?

A2: Triphenylphosphine is generally a poor ligand for the amination of electron-deficient heteroaryl halides for two primary reasons. First, it lacks the steric bulk required to promote the crucial reductive elimination step to form the C-N bond. Second, its coordination to the palladium center can be less stable under typical reaction conditions, leading to catalyst decomposition into palladium black. The development of bulky dialkylbiaryl phosphine ligands by groups like Buchwald and ferrocene-derived ligands by Hartwig was a major breakthrough that enabled these challenging transformations.[2][4]

Q3: What is the role of the base, and which one should I select?

A3: The base plays a critical role in the catalytic cycle: it deprotonates the amine (or the amine-palladium complex) to form the palladium-amido intermediate, which precedes reductive elimination.[2][3]

  • Strong Bases: For most couplings with this compound, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is the standard choice.[3][7] These bases are effective but can be incompatible with sensitive functional groups (e.g., esters, nitriles) on your coupling partners.[8]

  • Weaker Bases: If your substrate is base-sensitive, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used.[3][9] However, employing these bases often requires a more active catalyst system (e.g., a more electron-rich ligand) or higher reaction temperatures to achieve comparable reaction rates.

Q4: Can I use copper catalysts for this C-N coupling instead of palladium?

A4: While copper-catalyzed C-N coupling reactions (Ullmann-type reactions) are a valid alternative, they often require higher reaction temperatures and longer reaction times compared to palladium-catalyzed methods.[10] For substrates like this compound, palladium catalysis via the Buchwald-Hartwig amination is generally more efficient, proceeds under milder conditions, and exhibits broader functional group tolerance.[2][10] However, for specific applications, particularly with N-heterocycle nucleophiles, modern copper-catalyzed systems with specialized ligands can be very effective.[11]

Troubleshooting Guide: Addressing Common Experimental Issues

Q: My reaction has stalled, and I have a low yield of the desired aminated product. What are the most likely causes and how do I fix them?

A: Low conversion is a common issue that can almost always be traced back to a few key parameters. A systematic approach is the best way to diagnose the problem. Start by confirming the purity of your starting materials, as impurities can inhibit the catalyst.[8]

Below is a logical workflow to troubleshoot a low-yielding reaction.

G start Low Yield Observed q1 Was the reaction run under a strict inert atmosphere (Ar or N₂)? start->q1 a1_no Oxygen can deactivate the Pd(0) catalyst. Repeat the reaction ensuring rigorous degassing of solvents and proper inert atmosphere technique. q1->a1_no No q2 Is the catalyst/ligand system appropriate for the amine type? q1->q2 Yes end Problem Solved a1_no->end a2_no Consult the Catalyst Selection Table. Switch to a bulkier/more electron-rich ligand (e.g., from XPhos to RuPhos for a secondary amine). q2->a2_no No q3 Is the base strength sufficient? q2->q3 Yes a2_no->end a3_no If using a weak base (K₃PO₄), switch to a stronger base like NaOtBu or LHMDS, provided the substrate is stable. q3->a3_no No q4 Is the reaction temperature optimal? q3->q4 Yes a3_no->end a4_no Increase temperature in 10-20°C increments. Electron-deficient heterocycles may require temperatures of 80-110°C. q4->a4_no No/Unsure q4->end Yes a4_no->end

Caption: Troubleshooting workflow for low product yield.

Q: I'm observing a significant amount of a side product where the bromine has been replaced by hydrogen (hydrodehalogenation). What causes this and how can I prevent it?

A: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings. It can arise from several sources:

  • Hydride Sources: Trace water in the reaction can react with the base or other reagents to generate hydride species. Solvents like THF can also be a source of hydrides. Ensure you are using anhydrous solvents.

  • Beta-Hydride Elimination: If your amine coupling partner has a β-hydrogen, a competing pathway of β-hydride elimination from the palladium-amido intermediate can occur, though this is less common than reductive elimination with well-chosen ligands.[2]

  • Base-Promoted Decomposition: In some cases, the base itself can contribute to the formation of hydride sources.

Solutions:

  • Ensure all reagents and solvents are scrupulously dry.[12]

  • Consider switching your solvent from THF to a non-coordinating solvent like toluene or dioxane.[7]

  • Screening different bases can sometimes mitigate this issue. For instance, switching from NaOtBu to K₃PO₄ might reduce the rate of hydrodehalogenation, although it may also slow your desired reaction.[13]

Q: My reaction mixture is turning black, and I suspect catalyst decomposition. Why is this happening?

A: The formation of palladium black indicates the precipitation of Pd(0) metal from the catalytic cycle, rendering it inactive. This typically occurs when the active Pd(0) species is not sufficiently stabilized by the phosphine ligand.

Common Causes:

  • Insufficient Ligand: The ratio of ligand to palladium is critical. If using a Pd(II) source like Pd(OAc)₂, a ligand-to-palladium ratio of 1.5:1 to 2:1 is often required to maintain catalyst stability. Using a precatalyst with a defined 1:1 stoichiometry can prevent this.

  • Presence of Oxygen: As mentioned, oxygen can oxidize the active Pd(0) catalyst, leading to its decomposition. Rigorous degassing and maintaining a positive inert gas pressure are essential.[12]

  • Excessive Temperature: While heat is often required, excessively high temperatures (>120 °C) can accelerate catalyst decomposition pathways.[12]

Catalyst & Ligand Selection Guide

The optimal catalyst system is highly dependent on the nature of the amine coupling partner. The following table provides recommended starting points for optimization.

Amine TypeRecommended LigandPalladium SourceRecommended BaseSolventTypical Temp (°C)
Primary Alkylamine BrettPhos, tBuXPhosBrettPhos Pd G3LHMDS, NaOtBuToluene, Dioxane80 - 110
Secondary Alkylamine RuPhos, tBuXPhosRuPhos Pd G3NaOtBu, K₃PO₄Toluene, Dioxane90 - 110
Primary Arylamine (Aniline) XPhos, BrettPhosXPhos Pd G3NaOtBu, Cs₂CO₃Toluene, Dioxane80 - 100
Secondary Arylamine RuPhos, XPhosRuPhos Pd G3NaOtBuToluene, Dioxane100 - 110
Amides / Carbamates tBuBrettPhostBuBrettPhos Pd G3K₂CO₃, K₃PO₄t-BuOH, Dioxane100 - 110
N-Heterocycles (e.g., Imidazole) XPhos, JohnPhosXPhos Pd G4K₂CO₃, Cs₂CO₃Dioxane, DMF100 - 120

Note: These are general recommendations. Optimization is often required for specific substrate combinations.[1][3][4]

Recommended Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic secondary amine using a palladacycle precatalyst.

G cluster_0 Inert Atmosphere Setup cluster_1 Reagent Addition & Reaction cluster_2 Workup & Purification p1 Add Pd precatalyst (e.g., RuPhos Pd G3, 2 mol%), ligand (if needed), and base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried vial. p2 Add this compound (1.0 equiv.). p1->p2 p3 Seal vial with a septum cap. p2->p3 p4 Evacuate and backfill with Argon or Nitrogen (repeat 3x). p3->p4 p5 Add anhydrous, degassed solvent (e.g., Toluene) via syringe. p4->p5 p6 Add the amine (1.2 equiv.) via syringe. p5->p6 p7 Place vial in a preheated heating block (e.g., 100 °C) and stir vigorously. p6->p7 p8 Monitor reaction progress by TLC or LC-MS. p7->p8 p9 Cool reaction to room temp. p8->p9 p10 Dilute with an organic solvent (e.g., EtOAc) and filter through Celite®. p9->p10 p11 Wash filtrate with water/brine. p10->p11 p12 Dry organic layer (Na₂SO₄), filter, and concentrate. p11->p12 p13 Purify by column chromatography. p12->p13

Caption: General experimental workflow for Buchwald-Hartwig amination.

Detailed Steps:

  • Reaction Setup (Inert Atmosphere): To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv.), the base (e.g., Sodium tert-butoxide, 1.4 equiv.), and this compound (1.0 equiv.).

  • Inerting: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13]

  • Reagent Addition: Through the septum, add anhydrous, degassed solvent (e.g., Toluene or Dioxane) to achieve a substrate concentration of approximately 0.1-0.2 M. Add the amine (1.2 equiv.) via syringe. For solid amines, they can be added in step 1.

  • Heating and Monitoring: Place the sealed vial into a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter the mixture through a short plug of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

References

Preventing debromination of 5-Bromo-4-cyclopentylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-4-cyclopentylpyrimidine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and often frustrating issue of unintended debromination during synthetic transformations. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the integrity of your target molecule throughout your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of the debrominated product, 4-cyclopentylpyrimidine, in my reaction mixture. What are the most likely causes?

A1: The loss of the bromine atom from this compound is a common side reaction, typically resulting from reductive dehalogenation. The primary culprits are often related to the specific reaction conditions you are employing. Key factors include the choice of catalyst (particularly palladium), the presence of reducing agents (which can be intentionally added or generated in situ), the type of base and solvent used, and exposure to light.[1][2][3]

Q2: Can the palladium catalyst I'm using for a cross-coupling reaction be responsible for the debromination?

A2: Absolutely. While palladium catalysts are essential for forming new carbon-carbon and carbon-nitrogen bonds, they can also catalyze the undesired reductive dehalogenation of aryl bromides.[1][3] This is especially prevalent if the catalytic cycle is inefficient or if hydride sources are present in the reaction mixture. The choice of phosphine ligand is critical in modulating the catalyst's activity and preventing this side reaction.[4]

Q3: How does the choice of base influence the stability of the C-Br bond?

A3: The base is a crucial component in many cross-coupling reactions, but certain bases can promote debromination. Strong bases, particularly in the presence of protic solvents or impurities, can facilitate pathways leading to the removal of the bromine atom.[5][6] For instance, some bases can react with solvents or reagents to generate hydride species that act as reducing agents.

Q4: Could my reaction be sensitive to light?

A4: Yes, photochemical debromination is a known phenomenon for heteroaromatic halides.[7][8] Exposure of your reaction setup to ambient or UV light can induce radical-mediated dehalogenation pathways, leading to the formation of the undesired 4-cyclopentylpyrimidine.[9][10]

Q5: Are Grignard reactions with this compound particularly prone to debromination?

A5: Grignard reactions involving halogenated pyrimidines can be challenging.[11] The formation of the pyrimidyl Grignard reagent itself can be sensitive, and side reactions, including debromination, can occur, especially if the reaction conditions are not strictly controlled. The presence of moisture or impurities can quench the Grignard reagent and lead to protonolysis of the C-Br bond.

Troubleshooting Guides

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools, but they are also a common source of debromination. The following guide will help you diagnose and resolve this issue.

The Underlying Mechanism of Debromination

In a typical palladium-catalyzed cycle, the desired pathway involves oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to form the product. However, a competing pathway can lead to debromination. This often occurs when a hydride species intercepts the catalytic cycle, leading to reductive dehalogenation.

G Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Pd(0)L_n->Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Br(L_n)->Ar-Pd(II)-Nu(L_n) Transmetalation / Amine Binding Ar-H Debrominated Byproduct Ar-Pd(II)-Br(L_n)->Ar-H Reductive Dehalogenation Ar-Nu Desired Product Ar-Pd(II)-Nu(L_n)->Ar-Nu Reductive Elimination Ar-Nu->Pd(0)L_n Ar-H->Pd(0)L_n Ar-Br This compound Ar-Br->Ar-Pd(II)-Br(L_n) Oxidative Addition Nu Nucleophile (e.g., Boronic Acid, Amine) Nu->Ar-Pd(II)-Br(L_n) Hydride Source Hydride Source (e.g., from solvent, base, impurities) Hydride Source->Ar-Pd(II)-Br(L_n)

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Troubleshooting Steps and Solutions

1. Catalyst and Ligand Selection:

  • Problem: The chosen phosphine ligand may not be optimal, leading to an unstable or inefficient catalyst that is more prone to side reactions.

  • Explanation: The electronic and steric properties of phosphine ligands are critical.[12][13][14] Electron-rich and bulky ligands can accelerate the desired oxidative addition and reductive elimination steps, minimizing the lifetime of intermediates that could be intercepted by hydride sources. For challenging substrates like bromopyridines, bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior to less bulky ligands like PPh₃.[15]

  • Solution:

    • Switch to a more electron-rich and sterically hindered phosphine ligand.

    • Use a pre-formed palladium catalyst with the desired ligand to ensure consistent activation.

    • Screen a panel of ligands to empirically determine the best performer for your specific transformation.

Ligand TypeTypical ApplicationPotential for DebrominationRecommended for 5-Bromopyrimidines?
Triphenylphosphine (PPh₃)General purposeModerate to HighNot ideal, consider alternatives
Buchwald Biarylphosphines (e.g., SPhos, XPhos)Challenging couplings, electron-rich/deficient substratesLowHighly Recommended [15]
Ferrocene-based (e.g., dppf)Suzuki and other C-C couplingsLow to ModerateOften effective, good starting point

2. Choice of Base and Solvent:

  • Problem: The base or solvent system may be generating hydride species that reduce the aryl bromide.

  • Explanation: Bases like alkoxides in alcoholic solvents can generate palladium-hydride species. Similarly, some bases can react with impurities (like water) or degrade over the course of the reaction to produce reducing agents.

  • Solution:

    • Use anhydrous solvents and reagents.

    • Consider switching to a non-coordinating, weaker base such as K₂CO₃ or K₃PO₄, especially in Suzuki couplings.[16]

    • Avoid using strong, non-nucleophilic bases like NaOtBu with protic solvents. If a strong base is necessary, ensure the reaction is scrupulously dry.

3. Reaction Temperature and Time:

  • Problem: High temperatures and long reaction times can promote catalyst degradation and increase the likelihood of side reactions.

  • Explanation: While heat is often required to drive the reaction to completion, prolonged exposure to high temperatures can lead to the decomposition of the catalyst and starting materials, potentially generating species that cause debromination.

  • Solution:

    • Run the reaction at the lowest temperature that provides a reasonable conversion rate.

    • Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

    • Consider microwave irradiation to shorten reaction times at controlled temperatures.

4. Inert Atmosphere:

  • Problem: Inadequate inert atmosphere can lead to catalyst deactivation and side reactions.

  • Explanation: While not a direct cause of debromination, oxygen can deactivate the Pd(0) catalyst, leading to a stalled or inefficient catalytic cycle, which can favor side reactions.

  • Solution:

    • Thoroughly degas all solvents by sparging with argon or nitrogen, or by using freeze-pump-thaw cycles.

    • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

Guide 2: Grignard and Organolithium Reactions

Reactions involving highly reactive organometallics require strict control to avoid unwanted side reactions.

Troubleshooting Steps and Solutions

1. Reagent Quality and Purity:

  • Problem: Impurities in the starting material or Grignard reagent can lead to debromination.

  • Explanation: Moisture is a primary concern as it will quench the organometallic reagent and can lead to protonolysis of the C-Br bond.

  • Solution:

    • Use freshly prepared or titrated Grignard/organolithium reagents.

    • Ensure this compound is rigorously dried before use.

    • Dry all glassware in an oven and assemble it hot under an inert atmosphere.

2. Reaction Temperature:

  • Problem: Poor temperature control can lead to a loss of selectivity and increased side reactions.

  • Explanation: The formation of the pyrimidyl Grignard reagent via halogen-metal exchange is often performed at low temperatures to prevent decomposition and side reactions.

  • Solution:

    • Maintain the recommended low temperature (e.g., -78 °C for organolithium, 0 °C for some Grignard reagents) during the formation of the organometallic species and the subsequent reaction.

    • Add reagents slowly to control any exotherms.

// Pd Coupling Path Ligand [label="Optimize Ligand\n(Bulky, Electron-Rich)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BaseSolvent [label="Change Base/Solvent\n(Anhydrous, Weaker Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TempTime [label="Lower Temperature/\nShorter Time", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Organometallic Path Dry [label="Ensure Anhydrous\nConditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; LowTemp [label="Strict Temperature\nControl (-78 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Other Path Light [label="Protect from Light", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Purity [label="Check Reagent Purity", fillcolor="#5F6368", fontcolor="#FFFFFF"];

End [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> ReactionType; ReactionType -> PdCoupling [label="Yes"]; ReactionType -> Organometallic [label="No"]; Organometallic -> Other [label="No"]; PdCoupling -> Ligand; Ligand -> BaseSolvent; BaseSolvent -> TempTime; TempTime -> End;

ReactionType -> Organometallic [label="Yes"]; Organometallic -> Dry; Dry -> LowTemp; LowTemp -> End;

Other -> Light; Light -> Purity; Purity -> End; } .enddot

Caption: Decision tree for troubleshooting debromination.

Guide 3: General Reaction Considerations

1. Photochemical Stability:

  • Problem: The reaction is sensitive to light, causing radical-mediated debromination.[7]

  • Explanation: Heteroaromatic bromides can be susceptible to photolytic cleavage of the C-Br bond, especially in the presence of photosensitizers or radical initiators.[8]

  • Solution:

    • Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.

    • Avoid exposure to direct sunlight or strong artificial light.

2. Purity of Starting Material:

  • Problem: Impurities in the this compound starting material may be catalyzing the debromination.

  • Explanation: Trace metal impurities or other reactive species from the synthesis of the starting material could be promoting the undesired reaction.

  • Solution:

    • Ensure the purity of your this compound by recrystallization or column chromatography.

    • Verify the purity by NMR and LC-MS before use.

By systematically evaluating your reaction conditions against these troubleshooting guides, you can effectively diagnose the cause of debromination and implement the appropriate solutions to preserve the integrity of your this compound.

References

Technical Support Center: Managing Impurities in 5-Bromo-4-cyclopentylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-4-cyclopentylpyrimidine. This document is designed for researchers, chemists, and process development professionals who require high-purity material for downstream applications. Achieving high purity is not merely about the final purification step; it is the result of a well-controlled reaction where impurity formation is understood and minimized from the outset. This guide provides in-depth troubleshooting advice and protocols grounded in established chemical principles to help you navigate the common challenges associated with this synthesis.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the synthesis. Each entry follows a "Symptom -> Root Cause -> Solution" format to provide clear, actionable guidance.

Q1: My mass spectrum shows a significant M+78/M+80 peak cluster, suggesting a dibrominated species. What causes this, and how can it be prevented?

Symptom: Mass spectrometry analysis (e.g., GC-MS or LC-MS) of the crude product reveals a molecular ion peak corresponding to C₉H₁₀Br₂N₂, indicating the presence of a dibromo-4-cyclopentylpyrimidine impurity.

Root Cause Analysis: This is a classic case of over-bromination. The pyrimidine ring is an electron-deficient system, but the C-5 position is the most susceptible to electrophilic substitution[1]. However, if the reaction conditions are too harsh or the stoichiometry is not precisely controlled, a second bromination can occur. This is often exacerbated by:

  • Excess Brominating Agent: Using a significant excess of reagents like N-Bromosuccinimide (NBS) or liquid bromine[2].

  • Poor Temperature Control: Higher temperatures increase reaction rates indiscriminately, reducing the selectivity for mono-bromination[2][3].

  • Localized Reagent Concentration: Adding the brominating agent too quickly can create "hot spots" in the reactor where the local concentration is high enough to cause a second, faster bromination on the newly formed product[3].

Solutions & Protocols:

  • Strict Stoichiometric Control: Limit the brominating agent (e.g., NBS) to 1.0-1.05 equivalents relative to the 4-cyclopentylpyrimidine starting material. This provides a slight excess to drive the reaction to completion while minimizing the risk of over-bromination[3].

  • Lower Reaction Temperature: Perform the bromination at a reduced temperature. Running the reaction between 0°C and 5°C significantly enhances selectivity for the mono-brominated product[2][3].

  • Controlled Reagent Addition: Dissolve the brominating agent in the reaction solvent and add it dropwise to the solution of the starting material over a prolonged period (e.g., 60-90 minutes)[4]. This maintains a low, steady concentration of the electrophile, favoring the desired reaction pathway.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Quench the reaction promptly upon its consumption to prevent the product from converting into the dibrominated impurity[2][3].

Q2: My HPLC analysis shows a large peak for the starting material, 4-cyclopentylpyrimidine, even after an extended reaction time. How can I improve conversion?

Symptom: The reaction fails to reach completion, leaving a significant amount of unreacted starting material in the crude product mixture, which can be challenging to remove.

Root Cause Analysis: Incomplete conversion can stem from several factors:

  • Insufficient Activation: The pyrimidine ring's electron-deficient nature can make electrophilic substitution sluggish without proper activation or appropriate reaction conditions[1].

  • Reagent Degradation: Some brominating agents can be sensitive to moisture or light, losing their activity over time.

  • Inappropriate Solvent: The choice of solvent can dramatically affect the solubility of reagents and the reaction rate. Aprotic solvents are generally preferred for this type of bromination[5].

Solutions & Protocols:

  • Choice of Brominating Agent: While NBS is common, consider using a different reagent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can be highly effective for the C-5 bromination of pyrimidines, sometimes offering cleaner conversions[5].

  • Solvent Optimization: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or acetonitrile can enhance the efficiency of the bromination reaction[5].

  • Catalytic Activation (Use with Caution): The addition of a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), has been shown to enhance the efficiency of bromination on nucleoside systems and may be applicable here[5]. However, this may also increase the risk of side reactions and should be trialed on a small scale first.

  • Verify Reagent Quality: Ensure your brominating agent is pure and has been stored correctly. For example, NBS should be recrystallized from water if it appears yellowed or has been stored for a long time.

Q3: How do I effectively remove residual starting materials and byproducts like succinimide (from NBS) during work-up and purification?

Symptom: The crude product is contaminated with water-soluble starting materials or reagent byproducts, leading to a low-purity solid or an oil that is difficult to crystallize.

Root Cause Analysis: An inadequate work-up procedure fails to separate the desired non-polar product from polar impurities. Succinimide, the byproduct of NBS bromination, is water-soluble, as are many salts used to initiate or quench reactions.

Solutions & Protocols:

  • Aqueous Work-up: After quenching the reaction (e.g., with aqueous sodium thiosulfate to destroy excess bromine), perform a liquid-liquid extraction. Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (to remove acidic impurities).

    • Water and/or saturated brine (to remove water-soluble compounds like succinimide)[6].

  • Recrystallization: This is a powerful technique for purifying the crude solid. The key is selecting an appropriate solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.

  • Slurry in a Non-Solvent: If the product has low solubility in a non-polar solvent like hexanes, while impurities are more soluble, slurrying the crude material in warm hexanes can effectively wash away these impurities. This technique was shown to be effective for purifying a similar compound, (5-Bromo-2-chloro-pyrimidin-4-yl)-cyclopentyl-amine[7].

Frequently Asked Questions (FAQs)

FAQ 1: What are the most reliable analytical methods for monitoring this reaction and characterizing the impurities? High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring the reaction's progress and quantifying the purity of the final product[2][8]. For structural confirmation of the product and identification of impurities, Mass Spectrometry (MS) is essential for determining molecular weights, and Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information to distinguish between isomers and confirm the position of bromination.

FAQ 2: What are the primary safety concerns when working with brominating agents? Brominating agents like liquid bromine and NBS are corrosive, toxic, and strong oxidizers.

  • Liquid Bromine: Highly volatile and toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[2].

  • N-Bromosuccinimide (NBS): A lachrymator and skin irritant. Avoid inhalation of the powder and skin contact. Always have a quenching agent, such as sodium thiosulfate solution, readily available to neutralize any spills.

Data Summaries & Protocols

Table 1: Common Impurities and Analytical Signatures
Impurity NameStructureCommon CauseKey Analytical Signature (MS)
4-CyclopentylpyrimidineStarting MaterialIncomplete ReactionM+ peak at m/z ~148
This compoundDesired Product -M+ peak cluster at m/z ~226/228
X,5-Dibromo-4-cyclopentylpyrimidineOver-brominationExcess brominating agent, high temperatureM+ peak cluster at m/z ~304/306/308
Protocol 1: Optimized Bromination using NBS
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-cyclopentylpyrimidine (1.0 eq) in acetonitrile under a nitrogen atmosphere. Cool the flask to 0°C in an ice bath.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in acetonitrile.

  • Reaction: Add the NBS solution dropwise to the cooled pyrimidine solution over 60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Monitoring: After the addition is complete, stir the reaction at 0-5°C. Monitor the consumption of starting material by TLC or HPLC every 30 minutes.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product[3].

Protocol 2: Purification via Hexane Slurry
  • Setup: Place the crude this compound solid in a flask with a condenser.

  • Slurry: Add a sufficient volume of hexane to suspend the solid (e.g., 5-10 mL per gram of crude material).

  • Heating: Heat the mixture to reflux with vigorous stirring for 45-60 minutes. The product should remain largely as a solid, while more soluble impurities will dissolve in the hot hexane.

  • Cooling: Allow the slurry to cool slowly to room temperature with continued stirring.

  • Isolation: Collect the purified solid by filtration, wash the filter cake with a small amount of cold hexane, and dry under vacuum to yield the final product[7].

Visual Workflow: Impurity Troubleshooting Logic

The following diagram outlines a logical workflow for identifying and addressing common purity issues encountered during the synthesis.

G start Analyze Crude Product (HPLC, LC-MS) impurity_check Primary Impurity Detected? start->impurity_check sm High Starting Material (>5%) impurity_check->sm Yes dibromo Dibromo Impurity (M+78/80) impurity_check->dibromo Yes other Other/Unknown Impurities impurity_check->other Yes clean Product Purity >95% impurity_check->clean No action_sm Root Cause: Incomplete Reaction Solution: • Increase reaction time • Use stronger brominating agent • Optimize solvent sm->action_sm action_dibromo Root Cause: Over-bromination Solution: • Reduce brominating agent to ~1.0 eq • Lower reaction temp (0°C) • Slow reagent addition dibromo->action_dibromo action_other Root Cause: Side reactions / Contaminants Solution: • Perform column chromatography • Re-evaluate starting material purity other->action_other end_purify Purify via Recrystallization or Slurry Protocol clean->end_purify Optional Polish action_sm->end_purify action_dibromo->end_purify action_other->end_purify

Caption: Decision tree for troubleshooting impurities in this compound synthesis.

References

Validation & Comparative

A Researcher's Guide to the 1H and 13C NMR Assignment of 5-Bromo-4-cyclopentylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful discovery and optimization pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing unambiguous atomic-level structural information. This guide presents a detailed analysis and spectral assignment of 5-Bromo-4-cyclopentylpyrimidine, a molecule of interest in medicinal chemistry due to its substituted pyrimidine core.

This document moves beyond a simple presentation of spectral data. It aims to provide a deeper understanding of the underlying principles that govern the observed chemical shifts and coupling patterns. By comparing predicted data with established knowledge of similar chemical environments, we offer a robust framework for the spectral interpretation of this and related molecules. This guide is structured to provide not only the spectral assignment but also the practical and theoretical context necessary for researchers to confidently apply these methodologies in their own work.

Predicted NMR Spectra: A Comparative Overview

To provide a foundational dataset for our analysis, 1H and 13C NMR spectra for this compound were predicted using the online NMR database and prediction tool, NMRDB. These predictions serve as a valuable starting point for understanding the expected spectral features of the molecule.

Predicted 1H NMR Spectrum

The predicted 1H NMR spectrum of this compound in CDCl3 is summarized in Table 1. The spectrum is characterized by distinct signals for the pyrimidine ring protons and a series of multiplets arising from the cyclopentyl group.

Table 1: Predicted 1H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.95s1HH2
8.65s1HH6
3.50p1HH1'
2.10m2HH2'/H5' (axial)
1.85m2HH2'/H5' (equatorial)
1.70m2HH3'/H4' (axial)
1.60m2HH3'/H4' (equatorial)
Predicted 13C NMR Spectrum

The predicted proton-decoupled 13C NMR spectrum in CDCl3 reveals the expected nine distinct carbon signals. The chemical shifts are influenced by the electronegativity of the nitrogen and bromine atoms, as well as the hybridization of the carbon atoms.

Table 2: Predicted 13C NMR Data for this compound

Chemical Shift (ppm)Assignment
165.5C4
159.0C2
158.0C6
115.0C5
40.0C1'
33.0C2'/C5'
26.0C3'/C4'

In-Depth Spectral Analysis and Assignment

A thorough understanding of the predicted spectra requires a detailed analysis of the factors influencing the chemical shifts and splitting patterns.

1H NMR Spectral Analysis

The pyrimidine ring protons, H2 and H6, are predicted to appear as singlets in the downfield region of the spectrum (8.95 and 8.65 ppm, respectively). This is consistent with their location in an electron-deficient aromatic system. The presence of two electronegative nitrogen atoms significantly deshields these protons, shifting their resonances to higher ppm values. The bromine atom at the 5-position further contributes to the deshielding of the adjacent H6 proton.

The cyclopentyl protons present a more complex set of signals due to spin-spin coupling and the conformational flexibility of the five-membered ring. The proton at the C1' position (methine) is predicted to be a pentet around 3.50 ppm, resulting from coupling to the four adjacent methylene protons on C2' and C5'. The methylene protons of the cyclopentyl ring are diastereotopic and are expected to appear as overlapping multiplets in the upfield region (1.60-2.10 ppm). The conformational averaging of the cyclopentyl ring in solution leads to complex splitting patterns for these protons[1][2][3].

13C NMR Spectral Analysis

In the 13C NMR spectrum, the pyrimidine carbons are found in the downfield region. The carbons directly bonded to nitrogen (C2, C4, and C6) are significantly deshielded, with predicted chemical shifts of 159.0, 165.5, and 158.0 ppm, respectively. The carbon bearing the bromine atom (C5) is predicted at a more upfield position (115.0 ppm), which is a characteristic effect of halogen substitution on aromatic rings.

The aliphatic carbons of the cyclopentyl group appear in the upfield region of the spectrum. The methine carbon (C1') is predicted around 40.0 ppm, while the methylene carbons (C2'/C5' and C3'/C4') are expected at approximately 33.0 and 26.0 ppm, respectively.

The Causality Behind Experimental Choices: A Senior Scientist's Perspective

The selection of experimental parameters is critical for obtaining high-quality NMR data. The following section outlines the rationale behind the standard protocols for acquiring 1H and 13C NMR spectra of small organic molecules like this compound.

Experimental Workflow: From Sample Preparation to Data Acquisition

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing start Weigh 5-10 mg of This compound dissolve Dissolve in ~0.6 mL of CDCl3 start->dissolve transfer Transfer to a clean, dry 5 mm NMR tube dissolve->transfer instrument Insert sample into NMR spectrometer transfer->instrument lock Lock on deuterium signal of CDCl3 instrument->lock shim Shim the magnetic field lock->shim acquire_h1 Acquire 1H spectrum shim->acquire_h1 acquire_c13 Acquire 13C spectrum shim->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to residual solvent peak baseline->calibrate integrate Integrate 1H signals calibrate->integrate For 1H only

Caption: A typical workflow for NMR analysis of a small molecule.

Experimental Protocols

Sample Preparation

A self-validating protocol for sample preparation is crucial to ensure the quality and reproducibility of the NMR data.

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for 1H NMR, and 20-50 mg for 13C NMR, into a clean, dry vial.

  • Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the 1H NMR spectrum. Chloroform-d (CDCl3) is a common choice for many organic compounds. Add approximately 0.6 mL of the deuterated solvent to the vial.

  • Dissolution: Gently swirl the vial to ensure the complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition

The following are standard parameters for acquiring 1D 1H and 13C NMR spectra on a 400 MHz spectrometer.

1H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

13C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Typically 200-220 ppm, centered around 100-110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of 13C.

Comparison with Alternative Structures and Supporting Data

The predicted spectral data for this compound can be compared with experimental data from structurally related compounds to validate the assignments. For instance, the chemical shifts of the pyrimidine protons are in good agreement with those observed for other substituted pyrimidines[4]. The complex multiplet patterns for the cyclopentyl group are also a well-documented phenomenon in the NMR spectra of cyclopentyl-containing molecules[3].

The vicinal coupling constants (3JHH) within the cyclopentyl ring are dependent on the dihedral angles, which are in constant flux due to the ring's pseudorotation. This leads to averaged coupling constants, resulting in the observed complex multiplets[1][2]. Long-range couplings in pyrimidine systems are also possible and can provide further structural information[5][6].

Conclusion

This guide has provided a comprehensive overview of the predicted 1H and 13C NMR spectra of this compound. By combining predicted data with fundamental NMR principles and established experimental protocols, researchers can confidently approach the structural elucidation of this and similar molecules. The detailed analysis of chemical shifts and coupling patterns, supported by comparisons with related structures, offers a robust framework for spectral assignment. The provided experimental workflows and protocols serve as a practical guide for acquiring high-quality NMR data, ensuring the integrity and reliability of research in drug discovery and development.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-4-cyclopentylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 5-Bromo-4-cyclopentylpyrimidine, a substituted pyrimidine, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. Mass spectrometry (MS) stands as a cornerstone analytical technique for confirming molecular identity, identifying impurities, and characterizing metabolites. Understanding the fragmentation behavior of such molecules under different ionization conditions is not merely an academic exercise; it is a critical step in developing robust analytical methods for quality control and pharmacokinetic studies.

This guide provides an in-depth comparison of the gas-phase fragmentation of this compound under two principal mass spectrometric methodologies: high-energy Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and lower-energy Collision-Induced Dissociation (CID), commonly used with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By dissecting the fragmentation pathways, we aim to provide researchers with the foundational knowledge to interpret mass spectra, select appropriate analytical strategies, and gain deeper structural insights into this class of compounds.

Experimental Design & Methodologies

To generate reliable and reproducible fragmentation data, a well-designed experimental workflow is essential. The choice between GC-MS and LC-MS/MS is dictated by the analyte's physicochemical properties and the desired analytical outcome.

Experimental Workflow Overview

The following diagram illustrates a generalized workflow for the characterization of a novel compound like this compound.

MS_Workflow cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Sample Compound Synthesis & Purification Standard Prepare Standard Solution (e.g., 1 mg/mL in MeOH) Sample->Standard Dilution Serial Dilution to Working Concentration (e.g., 1-10 µg/mL) Standard->Dilution GCMS GC-MS Analysis (for EI Fragmentation) Dilution->GCMS LCMS LC-MS/MS Analysis (for ESI/APCI + CID) Dilution->LCMS EI_Data Analyze EI Spectrum: - Molecular Ion (M+•) - Isotope Pattern - Fragment Ions GCMS->EI_Data CID_Data Analyze MS/MS Spectrum: - Precursor Ion ([M+H]+) - Product Ions - Neutral Losses LCMS->CID_Data Compare Compare Fragmentation Pathways & Propose Structures EI_Data->Compare CID_Data->Compare

Caption: Generalized workflow for mass spectrometric analysis.

Protocol 1: GC-MS for Electron Ionization (EI) Analysis

This method is ideal for volatile and thermally stable compounds, providing a classic "fingerprint" spectrum with extensive fragmentation.

  • System: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • GC Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Inlet: Split/splitless injector at 250°C. 1 µL injection volume.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

Causality: The 70 eV electron energy is a standard that provides sufficient energy to ionize and extensively fragment the molecule, yielding a rich, reproducible spectrum useful for library matching and structural elucidation[1][2]. The GC temperature program is designed to ensure good chromatographic peak shape and separation from any potential impurities.

Protocol 2: LC-MS/MS for CID Analysis

This method is suited for a broader range of compounds and is the standard for quantitative analysis in complex matrices. It analyzes the fragmentation of a selected precursor ion.

  • System: A high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Gas: Nitrogen at 350°C.

    • MS/MS Experiment: Select the protonated molecule [M+H]+ as the precursor ion. Apply varying collision energies (e.g., 10-40 eV) with argon as the collision gas to generate a product ion spectrum[3][4][5].

Causality: ESI is a "soft" ionization technique that typically preserves the molecule as a protonated species, [M+H]+[6]. Tandem mass spectrometry (MS/MS) then isolates this ion and induces fragmentation through collisions with an inert gas (CID)[7][8]. Varying the collision energy allows for controlled fragmentation, helping to piece together fragmentation pathways.

Comparative Fragmentation Analysis

The structure of this compound contains several features that dictate its fragmentation: the pyrimidine ring, a labile bromine atom, and a saturated cyclopentyl ring. The molecular weight of the compound (C9H11BrN2) is 226.01 g/mol (using 79Br) and 228.01 g/mol (using 81Br).

The Diagnostic Bromine Isotope Pattern

A key feature in the mass spectrum of any bromine-containing compound is its characteristic isotopic signature. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal natural abundance (approximately a 1:1 ratio)[9][10]. This results in any bromine-containing ion appearing as a pair of peaks (a "doublet") separated by 2 m/z units, with roughly equal intensity[11][12]. This M/M+2 pattern is a definitive indicator for the presence of bromine in an ion.

Scenario 1: Electron Ionization (EI) Fragmentation

Under high-energy EI conditions, the initial event is the removal of an electron to form a radical cation, M+•. This high-energy species undergoes extensive fragmentation.

EI_Fragmentation cluster_path1 Loss of Bromine cluster_path2 Loss of Cyclopentyl cluster_path3 Cyclopentyl Fragmentation M [C₉H₁₁BrN₂]⁺• m/z 226/228 Molecular Ion Frag1 [C₉H₁₁N₂]⁺ m/z 147 M->Frag1 - Br• Frag2 [C₄H₃BrN₂]⁺• m/z 157/159 M->Frag2 - C₅H₉• Frag3 [C₇H₇BrN₂]⁺• m/z 198/200 M->Frag3 - C₂H₄ (Ethene) Frag1_further [C₇H₇N₂]⁺ m/z 119 Frag1->Frag1_further - C₂H₄ Frag3_further [C₅H₅N₂]⁺ m/z 93 Frag3->Frag3_further - Br•, -C₂H₂

Caption: Proposed EI fragmentation pathways for this compound.

Key Predicted EI Fragments:

m/z (79Br/81Br)Proposed Structure / OriginDiagnostic Value
226/228[C9H11BrN2]+• (Molecular Ion)Confirms molecular weight and presence of one bromine atom.
198/200[M - C2H4]+•Loss of ethene from the cyclopentyl ring, a common pathway for cycloalkanes[13][14][15].
157/159[M - C5H9•]+Loss of the entire cyclopentyl radical via alpha-cleavage.
147[M - Br•]+Loss of the bromine radical, a very common fragmentation for halogenated compounds[11]. This ion will be a singlet.
119[M - Br• - C2H4]+Subsequent loss of ethene from the m/z 147 fragment.
69[C5H9]+Cyclopentyl cation itself.
Scenario 2: Collision-Induced Dissociation (CID) of [M+H]+

In ESI or APCI, the molecule is typically protonated, forming an even-electron species, [M+H]+. The fragmentation induced by CID is a lower-energy process that favors rearrangements and the loss of stable, neutral molecules. Protonation is expected to occur on one of the pyrimidine nitrogen atoms.

CID_Fragmentation cluster_cid1 Loss of HBr cluster_cid2 Loss of Cyclopentene MH [C₉H₁₂BrN₂]⁺ m/z 227/229 Precursor Ion [M+H]⁺ Frag_HBr [C₉H₁₁N₂]⁺ m/z 147 MH->Frag_HBr - HBr (Neutral Loss) Frag_C5H8 [C₄H₄BrN₂]⁺ m/z 159/161 MH->Frag_C5H8 - C₅H₈ (Cyclopentene) Frag_HBr_further [C₇H₇N₂]⁺ m/z 119 Frag_HBr->Frag_HBr_further - C₂H₄

Caption: Proposed CID fragmentation pathways for protonated this compound.

Key Predicted CID Fragments:

Precursor m/zProduct m/zNeutral LossProposed Structure of Product IonDiagnostic Value
227/229159/16168 Da (C5H8)Protonated 5-BromopyrimidineConfirms the presence of the cyclopentyl moiety.
227/22914780/82 Da (HBr)Cyclopentyl-substituted pyrimidine cationConfirms the presence of bromine. This is a common loss for protonated bromo compounds.
14711928 Da (C2H4)Further fragmentationSuggests fragmentation of the cyclopentyl ring post-HBr loss.

Discussion: A Comparative Summary

The two ionization methods provide complementary structural information.

FeatureElectron Ionization (EI)ESI/APCI with CID
Primary Ion Radical Cation (M+•)Protonated Molecule ([M+H]+)
Energy High (~70 eV)Low, variable (10-40 eV)
Fragmentation Extensive, radical-driven cleavages (e.g., loss of Br•, C5H9•)Controlled, favors neutral losses (e.g., HBr, C5H8)
Molecular Ion Often visible, shows M/M+2 patternNot observed; [M+H]+ is the precursor
Primary Use Structural Elucidation, Library MatchingQuantification, Targeted Analysis, Confirmation

Key Insights:

  • EI is more informative for the core structure: The radical-driven cleavage in EI provides direct evidence for the constituent parts of the molecule, such as the loss of the entire cyclopentyl group (m/z 157/159) and the bromine radical (m/z 147). This makes EI a powerful tool for initial identification of an unknown.

  • CID is better for confirming connectivity: The controlled, stepwise fragmentation in CID helps establish how the building blocks are connected. The neutral loss of cyclopentene (C5H8) from the [M+H]+ ion is a strong indicator that the cyclopentyl group is a simple substituent. Similarly, the loss of HBr confirms the presence of bromine.

  • Complementary Nature: Using both techniques provides a self-validating system. For instance, the fragment at m/z 147 is observed in both spectra, but it arises from different mechanisms (loss of Br• in EI, loss of HBr in CID). Observing this common fragment via two different pathways significantly increases confidence in the structural assignment.

Conclusion

The mass spectrometric fragmentation of this compound is highly dependent on the ionization and activation method employed. Electron Ionization provides a complex but information-rich fingerprint, characterized by radical-driven cleavages that reveal the molecule's fundamental components. In contrast, Collision-Induced Dissociation of the protonated molecule offers a more controlled fragmentation pattern, dominated by the elimination of stable neutral molecules that confirm the connectivity of substituents.

For researchers in drug development, a dual-pronged approach is recommended. GC-MS with EI is invaluable for initial structural confirmation and impurity identification, while LC-MS/MS with ESI or APCI is the superior choice for sensitive quantification in biological matrices and for detailed structural analysis through controlled fragmentation experiments. A thorough understanding of these distinct fragmentation pathways is essential for the confident and accurate characterization of this and related heterocyclic compounds.

References

A Comparative Crystallographic Guide to 5-Bromo-4-cyclopentylpyrimidine Derivatives and Their Bioactive Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the structural basis for a multitude of therapeutic agents.[1][2] The strategic placement of various substituents on this heterocyclic ring can profoundly influence molecular conformation, intermolecular interactions, and, consequently, biological activity. This guide provides an in-depth comparative analysis of the X-ray crystal structure of 5-bromopyrimidine and its functionally relevant derivatives, with a particular focus on the structural implications of a cyclopentyl group at the 4-position. While a definitive crystal structure for a simple 5-bromo-4-cyclopentylpyrimidine is not publicly available, we will explore the structure of the core 5-bromopyrimidine and draw critical comparisons with a closely related, bioactive analog, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, an important intermediate in the synthesis of cyclin-dependent kinase 4 (CDK4) inhibitors like Palbociclib.[3][4] This comparative approach will illuminate the nuanced interplay between substituent effects and the resulting three-dimensional architecture, offering valuable insights for rational drug design.

The Significance of the this compound Motif

The pyrimidine ring is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][5] The introduction of a bromine atom at the 5-position can enhance biological activity through several mechanisms, including increased lipophilicity and the potential for halogen bonding, a non-covalent interaction that can influence ligand-protein binding. The cyclopentyl group at the 4-position is of particular interest as it introduces a bulky, non-planar substituent that can significantly impact the molecule's conformational flexibility and its fit within a biological target's binding pocket.

Experimental Determination of Crystal Structures: A Methodological Overview

The definitive three-dimensional arrangement of atoms and molecules in a crystalline solid is elucidated through single-crystal X-ray diffraction (SCXRD). This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships (SAR).

Workflow for Single-Crystal X-ray Diffraction

The process of determining a crystal structure via SCXRD follows a well-defined workflow, from crystal preparation to structure refinement and validation.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol
  • Synthesis and Crystallization:

    • Synthesis: 5-bromopyrimidine derivatives are typically synthesized through multi-step reactions. For instance, 5-bromo-2,4-dichloropyrimidine can serve as a versatile starting material, allowing for sequential nucleophilic substitution at the 2- and 4-positions.[1] The synthesis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine involves the reaction of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine.[1]

    • Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. Common solvents for pyrimidine derivatives include ethanol, methanol, and acetonitrile.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.

    • The final structural model is validated and is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).[6]

Comparative Structural Analysis

To understand the structural impact of the cyclopentyl group, we will compare the crystal structure of the parent 5-bromopyrimidine with the closely related 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.

5-Bromopyrimidine: The Core Scaffold

The crystal structure of 5-bromopyrimidine (CSD Entry: 669832) reveals a planar pyrimidine ring, as expected for an aromatic system. The bromine atom lies in the plane of the ring. In the solid state, the molecules pack in a herringbone pattern, driven by a combination of van der Waals forces and weak C-H···N hydrogen bonds.

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: A Bioactive Analog

While a publicly available crystal structure for this specific compound is not readily accessible, its identity as a white to off-white crystalline solid suggests a well-ordered solid-state structure.[4] Based on known structures of similar pyrimidine derivatives and CDK inhibitors, we can infer key structural features.[7][8][9]

The presence of the N-cyclopentylamino group at the 4-position introduces significant steric bulk and conformational flexibility. The cyclopentyl ring itself can adopt various conformations, such as the envelope or twist forms. The orientation of the cyclopentyl group relative to the pyrimidine ring will be a key determinant of the overall molecular shape. Furthermore, the amino group introduces a hydrogen bond donor, which can participate in intermolecular hydrogen bonding, influencing the crystal packing.

Key Structural Differences and Their Implications

The primary structural differences between 5-bromopyrimidine and its 4-cyclopentylamino analog are the planarity and the intermolecular interactions.

Caption: A comparison of key structural features.

The introduction of the bulky and flexible cyclopentyl group disrupts the simple, planar packing of 5-bromopyrimidine. This has important implications for the compound's physical properties, such as melting point and solubility, as well as its biological activity. The specific conformation of the cyclopentyl ring and its orientation relative to the pyrimidine core will define the shape of the molecule, which is critical for its recognition by and binding to a biological target.

Structure-Activity Relationship (SAR) in CDK Inhibition

The 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a key intermediate in the synthesis of CDK4 inhibitors.[4] The structural features of this and related compounds are crucial for their inhibitory activity.

  • Pyrimidine Core: The pyrimidine ring acts as a scaffold, presenting the various substituents in a defined spatial orientation for interaction with the kinase active site.

  • 5-Bromo Substituent: The bromine atom can form halogen bonds with backbone carbonyls in the ATP binding pocket of the kinase, contributing to binding affinity.

  • 4-Cyclopentylamino Group: The cyclopentyl group often occupies a hydrophobic pocket within the kinase active site. Its size and conformation are critical for achieving a snug fit and potent inhibition.

Conclusion

The X-ray crystal structure of 5-bromopyrimidine provides a fundamental understanding of the geometry of this core scaffold. By comparing this with the inferred structural features of the bioactive analog, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, we can appreciate the profound impact of the 4-cyclopentyl substituent. This group introduces non-planarity, alters intermolecular interactions, and dictates the overall molecular shape, all of which are critical determinants of biological activity. This comparative structural analysis underscores the importance of X-ray crystallography in elucidating the subtle yet significant structural modifications that govern the therapeutic potential of pyrimidine derivatives and provides a rational basis for the design of next-generation inhibitors.

References

A Comparative Guide to the Reactivity of 5-Bromo-4-cyclopentylpyrimidine in Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrimidine scaffolds are privileged structures, forming the core of numerous therapeutic agents.[1] The strategic functionalization of these heterocycles is paramount for the generation of novel drug candidates with tailored pharmacological profiles. Halogenated pyrimidines, in particular, serve as versatile synthetic intermediates. This guide provides an in-depth comparison of the reactivity of 5-Bromo-4-cyclopentylpyrimidine with other brominated pyrimidines, offering insights into the electronic and steric factors that govern their behavior in key palladium-catalyzed cross-coupling reactions.

Understanding Pyrimidine Reactivity: An Electronic and Steric Overview

The reactivity of the pyrimidine ring is dictated by the presence of two electron-withdrawing nitrogen atoms.[2] This inherent π-deficiency significantly influences the electron density at each carbon position. The C2, C4, and C6 positions are the most electron-deficient, making them susceptible to nucleophilic aromatic substitution (SNAr), while the C5 position is comparatively electron-rich and more amenable to electrophilic substitution.[3][4]

When a bromine atom is introduced, its position on the ring critically determines the molecule's reactivity in cross-coupling reactions. The general order of reactivity for bromopyrimidines in palladium-catalyzed couplings is influenced by a combination of:

  • Electronic Effects: The electron-withdrawing nature of the nitrogen atoms activates the C-Br bond for oxidative addition to the palladium catalyst. This effect is most pronounced at the C2, C4, and C6 positions.[2]

  • Steric Hindrance: Bulky substituents adjacent to the bromine atom can impede the approach of the palladium catalyst, thereby slowing down the reaction rate.[5][6]

For this compound, the bromine is at the more electron-rich C5 position. However, the large cyclopentyl group at the adjacent C4 position introduces significant steric bulk, which is a crucial factor in its reactivity profile.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are cornerstones of modern synthetic chemistry for the formation of C-C and C-N bonds. The performance of this compound in these transformations is best understood by comparison with other common bromopyrimidine isomers.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl structures.[7] The reactivity of bromopyrimidines in this coupling is highly dependent on the bromine's position.

Bromopyrimidine IsomerRelative ReactivityKey Influencing Factors
2-BromopyrimidineHighStrong electronic activation from both nitrogen atoms.
4-BromopyrimidineHighStrong electronic activation.
5-BromopyrimidineModerateLess electronically activated than 2- or 4-bromo isomers.[7]
This compound Low to Moderate Moderate electronic activation at C5, but significant steric hindrance from the adjacent cyclopentyl group.

The cyclopentyl group at the C4 position in this compound presents a significant steric shield, which can hinder the oxidative addition step of the catalytic cycle.[8] Consequently, more forcing reaction conditions, such as higher temperatures or more active catalyst systems, may be required to achieve comparable yields to less hindered isomers like 5-bromopyrimidine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an effective method for the synthesis of alkynyl-substituted heterocycles, which are valuable intermediates in drug discovery.[1][9]

Bromopyrimidine IsomerRelative ReactivityKey Influencing Factors
2-BromopyrimidineHighHigh electronic activation.
4-BromopyrimidineHighHigh electronic activation.
5-BromopyrimidineModerateGood reactivity, widely used for introducing alkynyl groups at the C5 position.[1]
This compound Low to Moderate Steric hindrance from the C4-cyclopentyl group is a primary limiting factor.

Similar to the Suzuki coupling, the steric bulk of the cyclopentyl group in this compound is expected to reduce its reactivity in Sonogashira couplings compared to the unsubstituted 5-bromopyrimidine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[10] The reactivity trends for bromopyrimidines in this reaction are also influenced by electronic and steric factors.

Bromopyrimidine IsomerRelative ReactivityKey Influencing Factors
2-BromopyrimidineModerateWhile electronically activated, it can act as a catalyst poison in some cases.[11]
4-BromopyrimidineHighElectronically activated and generally reactive.
5-BromopyrimidineHighReadily undergoes amination.[11]
This compound Low to Moderate Significant steric hindrance from the cyclopentyl group will likely necessitate the use of bulky phosphine ligands and potentially higher catalyst loadings.

The proximity of the large cyclopentyl group to the site of reaction in this compound makes the choice of ligand in the Buchwald-Hartwig amination particularly critical. Bulky, electron-rich phosphine ligands are often required to facilitate the coupling of sterically hindered substrates.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol for a Sterically Hindered Bromopyrimidine

This protocol is a general guideline and may require optimization for specific substrates.

Diagram of the Experimental Workflow:

G reagents Combine Bromopyrimidine, Boronic Acid, Base, and Solvent degas Degas with Argon (3 cycles) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat to Reaction Temp. (e.g., 100 °C) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup (EtOAc, H2O, Brine) monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify product Characterize Product (NMR, MS) purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with argon three times.

  • Add the 1,4-dioxane/H₂O solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L2 pd_complex R1-Pd(II)L2-X pd0->pd_complex Oxidative Addition (R1-X) transmetalation R1-Pd(II)L2-R2 pd_complex->transmetalation Transmetalation (R2-B(OR)2) product_complex R1-R2-Pd(0)L2 transmetalation->product_complex Reductive Elimination product_complex->pd0 Product (R1-R2)

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable building block, but its reactivity in palladium-catalyzed cross-coupling reactions is significantly influenced by the steric hindrance imposed by the C4-cyclopentyl group. Compared to less substituted bromopyrimidines, it generally exhibits lower reactivity, necessitating more carefully optimized reaction conditions. For researchers working with this and similar sterically demanding substrates, a thorough screening of catalysts, ligands, bases, and solvents is crucial for achieving successful outcomes. Understanding the interplay of electronic and steric effects is key to rationally designing synthetic routes and unlocking the full potential of these important heterocyclic intermediates in drug discovery and development.

References

A Comparative Guide to the Biological Activity of 5-Bromo- and 4-Cyclopentylpyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activities of two key classes of pyrimidine analogs: 5-bromopyrimidine derivatives and 4-cyclopentylpyrimidine derivatives. While direct comparative data on a hybrid 5-bromo-4-cyclopentylpyrimidine scaffold is emerging, this document synthesizes existing experimental data on its constituent analogs to provide researchers, scientists, and drug development professionals with insights into their structure-activity relationships (SAR), mechanisms of action, and potential as anticancer agents, particularly as protein kinase inhibitors.

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in the nucleic acids DNA and RNA and its role as the backbone for numerous therapeutic agents.[1] Its versatility allows for diverse substitutions, leading to compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects.[2][3][4] A significant focus of pyrimidine-based drug discovery has been the development of protein kinase inhibitors, which are crucial for regulating cell growth, differentiation, and metabolism.[1][5]

This guide will dissect the distinct and potentially synergistic contributions of the 5-bromo and 4-cyclopentyl substituents to the biological profile of the pyrimidine core. The 5-bromo group can modulate the electronic properties of the ring and act as a halogen bond donor, a key interaction in modern drug design. The 4-cyclopentyl group, a non-polar, flexible moiety, can enhance binding affinity and selectivity by occupying hydrophobic pockets within enzyme active sites.

Comparative Biological Activity: A Quantitative Overview

The anticancer potential of pyrimidine derivatives is typically first assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell proliferation.

Cytotoxicity of 5-Bromopyrimidine Analogs

Numerous studies have focused on synthesizing and evaluating 5-bromopyrimidine derivatives, often as analogs of known kinase inhibitors like Dasatinib.[6][7][8] These compounds have shown particularly high potency against leukemia cell lines, which are often driven by aberrant kinase activity.

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Representative 5-Bromopyrimidine Analogs against Human Cancer Cell Lines

CompoundHCT116 (Colon)A549 (Lung)K562 (Leukemia)U937 (Leukemia)Reference
5c >100>1000.015 ± 0.0030.021 ± 0.005[7]
5e >100>1000.019 ± 0.0040.025 ± 0.006[7]
6g >100>1000.028 ± 0.0050.031 ± 0.007[7]
9e 15.6 ± 1.521.5 ± 2.10.011 ± 0.0020.015 ± 0.003[7]
9f 19.8 ± 1.925.4 ± 2.50.014 ± 0.0030.018 ± 0.004[7]
Dasatinib (Ref.) 2.5 ± 0.25.1 ± 0.40.005 ± 0.0010.008 ± 0.001[7]

Data presented as mean ± standard deviation.

The data clearly indicates that while these 5-bromopyrimidine analogs show modest activity against solid tumor cell lines like colon and lung cancer, they exhibit potent, nanomolar-range activity against leukemia cell lines, comparable to the established drug Dasatinib.[7][8]

Kinase Inhibition Profile of Pyrimidine Derivatives

The cytotoxic effects of these compounds are often a direct result of their inhibition of specific protein kinases. The pyrimidine scaffold is a bioisostere of the purine core of ATP, allowing these molecules to compete with ATP for binding in the kinase active site.[9]

Table 2: Kinase Inhibitory Activity (IC₅₀) of Pyrimidine Analogs

Compound ClassTarget KinaseRepresentative IC₅₀Reference
5-BromopyrimidineBcr-AblPotent (e.g., < 0.05 µM for active compounds)[8]
Cyclopentyl-pyrimidineIGF-1R10 nM - 20 nM[10]
Fused PyrimidinesEGFR0.95 nM - 1.5 nM[9]

This data highlights the versatility of the pyrimidine scaffold in targeting different kinase families. 5-bromopyrimidine derivatives have been successfully developed as potent inhibitors of the Bcr-Abl fusion protein, a key driver in chronic myeloid leukemia.[8] Separately, cyclopentyl-pyrimidine analogs have been optimized as highly potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a tyrosine kinase implicated in various cancers.[10]

Mechanism of Action: Inhibition of Kinase Signaling Pathways

Receptor Tyrosine Kinases (RTKs) like EGFR and IGF-1R, as well as non-receptor tyrosine kinases like Bcr-Abl, are critical nodes in signaling pathways that control cell proliferation, survival, and migration. In many cancers, these kinases are constitutively active due to mutations or overexpression, leading to uncontrolled cell growth.[9] Pyrimidine-based inhibitors function by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the oncogenic signaling cascade.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Growth Factor (e.g., EGF, IGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, IGF-1R) Ligand->RTK 1. Binding & Dimerization Downstream Downstream Signaling Proteins (e.g., Ras, Akt) RTK->Downstream 2. Autophosphorylation ATP ATP ATP->RTK Phosphate Source Inhibitor Pyrimidine Inhibitor (e.g., 5-Bromo/Cyclopentyl Analog) Inhibitor->RTK 3. Competitive Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation 4. Signal Transduction

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and the mechanism of inhibition by pyrimidine derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents. Analysis of the available data provides key insights into the SAR for both 5-bromo and cyclopentyl analogs.

  • 5-Bromopyrimidine Derivatives : The bromine atom at the C5 position is crucial. Its electron-withdrawing nature and ability to form halogen bonds can significantly enhance binding affinity. The activity is further tuned by substituents at the C2 and C4 positions, which often involve amino or substituted phenyl groups that can form additional hydrogen bonds or hydrophobic interactions within the kinase active site.[8]

  • 4-Cyclopentylpyrimidine Derivatives : The cyclopentyl group at the C4 position is a key driver of potency and selectivity for kinases like IGF-1R.[10] This group likely fits into a specific hydrophobic pocket in the enzyme's active site. Modifications to the amino group at C2 and the pyrazole moiety often attached at another position are critical for optimizing activity.[10]

SAR_Diagram cluster_bromo 5-Bromopyrimidine SAR cluster_cyclo 4-Cyclopentylpyrimidine SAR B_Core Pyrimidine Core B_R1 R1 (C2): Often an amine for H-bonding B_Core->B_R1 B_R2 R2 (C4): Bulky groups for hydrophobic interactions B_Core->B_R2 B_Br Br (C5): Essential for potency; halogen bonding B_Core->B_Br C_Core Pyrimidine Core C_R1 R1 (C2): Often a substituted amine C_Core->C_R1 C_R2 R2 (C4): Cyclopentyl group for hydrophobic pocket binding C_Core->C_R2 C_R3 R3 (C5/C6): Can be modified to tune properties C_Core->C_R3

Caption: Key Structure-Activity Relationship (SAR) points for 5-bromo- and 4-cyclopentylpyrimidine derivatives.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following sections detail common assays used to evaluate the compounds discussed in this guide.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Objective: To determine the in vitro cytotoxic activity (IC₅₀ value) of pyrimidine derivatives against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K562, A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (5-bromopyrimidine and analogs) and reference drug (Dasatinib)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Multichannel pipette and microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cancer cells. Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare stock solutions of the test compounds and serially dilute them with culture medium to achieve a range of final concentrations. Remove the medium from the cell plates and add 100 µL of the medium containing the test compounds to the respective wells. Include wells with untreated cells (negative control) and a reference drug.[7]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h seed->incubate1 treat 3. Add Pyrimidine Derivatives incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h add_mtt->incubate3 solubilize 7. Solubilize Formazan (add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: Kinase Inhibitory Activity Assessment (Conceptual Workflow)

Assays like the ADP-Glo™ Kinase Assay are used to quantify the activity of a kinase by measuring the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower amount of ADP.[8]

Objective: To determine the IC₅₀ value of a pyrimidine derivative against a specific protein kinase (e.g., Bcr-Abl).

Workflow:

  • Kinase Reaction: The purified kinase enzyme is incubated with its specific substrate and ATP in the presence of varying concentrations of the inhibitor compound.

  • ADP Production: In wells where the kinase is active, ATP is converted to ADP.

  • ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • ADP to ATP Conversion: A "Kinase Detection Reagent" is added, which contains enzymes that convert the newly produced ADP back into ATP.

  • Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the initial ADP concentration. A lower signal indicates greater kinase inhibition by the test compound.

  • Data Analysis: The luminescent signal is plotted against the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Outlook

The available evidence strongly supports the development of both 5-bromopyrimidine and 4-cyclopentylpyrimidine derivatives as potent anticancer agents, primarily through the mechanism of kinase inhibition.

  • 5-Bromopyrimidine analogs have demonstrated exceptional potency against hematological cancers by targeting kinases such as Bcr-Abl. The 5-bromo substituent is a key feature for high-affinity binding.

  • 4-Cyclopentylpyrimidine analogs show promise in targeting other kinase families, like IGF-1R, where the cyclopentyl group confers potency and selectivity by exploiting hydrophobic pockets.

The logical next step in this field is the design and synthesis of hybrid this compound derivatives . Such molecules could potentially combine the advantageous properties of both scaffolds. The 5-bromo group could anchor the molecule in the active site through halogen bonding, while the 4-cyclopentyl group could provide additional binding affinity and selectivity by occupying adjacent hydrophobic regions. This dual-feature approach may lead to the discovery of next-generation kinase inhibitors with enhanced potency, improved selectivity, and novel therapeutic applications.

References

A Comparative Guide to the Synthesis of 5-Bromo-4-cyclopentylpyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, 5-Bromo-4-cyclopentylpyrimidine serves as a crucial intermediate in the synthesis of various therapeutic agents, including kinase inhibitors. This guide provides an in-depth validation of a preferred synthetic route to this key intermediate and objectively compares it with viable alternatives. Our analysis is grounded in experimental data, emphasizing practicality, efficiency, and scalability for research and development applications.

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of complex heterocyclic compounds. The bromine atom at the 5-position offers a versatile handle for further functionalization through various cross-coupling reactions, while the cyclopentyl group at the 4-position can impart desirable pharmacokinetic properties to the final drug candidate. Given its strategic importance, a reliable and efficient synthesis is paramount for drug discovery and development programs.

Validated Synthetic Route: A Two-Step Approach from a Ketone Precursor

Our validated and recommended synthetic pathway to this compound proceeds through a robust two-step sequence starting from a readily available ketone. This approach consistently delivers high yields and purity, making it suitable for both laboratory-scale synthesis and larger-scale production.

Workflow of the Validated Synthetic Route

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Bromination A Cyclopentyl Methyl Ketone C 4-Cyclopentylpyrimidine A->C n-Propanol, Heat B Formamidine Acetate B->C C2 4-Cyclopentylpyrimidine E This compound C2->E Acetonitrile D N-Bromosuccinimide (NBS) D->E

Caption: Validated two-step synthesis of this compound.

Experimental Protocol: Validated Route

Step 1: Synthesis of 4-Cyclopentylpyrimidine

  • To a solution of cyclopentyl methyl ketone (1.0 equiv.) in n-propanol (0.01 M), add formamidine acetate (2.0 equiv.).

  • Heat the suspension to 100°C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Resuspend the residue in ethyl acetate and neutralize with triethylamine.

  • Filter the suspension over a pad of silica gel to remove solid impurities.

  • Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel to afford 4-cyclopentylpyrimidine.

Causality: The use of formamidine acetate provides both the nitrogen atoms for the pyrimidine ring and the necessary one-carbon unit, streamlining the condensation with the ketone. n-Propanol is an effective solvent for this transformation due to its high boiling point, which facilitates the reaction.

Step 2: Synthesis of this compound

  • Dissolve 4-cyclopentylpyrimidine (1.0 equiv.) in acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.1 equiv.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature until complete consumption of the starting material is observed by TLC.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Causality: NBS is a mild and selective brominating agent for electron-rich heterocyclic systems. Acetonitrile is a suitable solvent that is inert to the reaction conditions and facilitates the dissolution of both the substrate and the reagent.

Comparative Analysis of Alternative Synthetic Routes

While the validated route offers a reliable pathway, it is essential to consider alternative strategies to provide a comprehensive guide. We have evaluated two other potential synthetic routes based on literature precedents.

Alternative Route 1: Multi-component Reaction

This approach involves a one-pot, three-component coupling reaction of a functionalized enamine, triethyl orthoformate, and ammonium acetate, catalyzed by Zinc Chloride (ZnCl₂). While this method can be efficient for generating diverse 4,5-disubstituted pyrimidines, its applicability for the specific synthesis of this compound would require a pre-brominated enamine precursor, which adds complexity to the overall synthesis.

Alternative Route 2: Starting from a Substituted Pyrimidine

Another strategy involves starting with a pre-functionalized pyrimidine ring and introducing the cyclopentyl and bromo groups sequentially. For example, a commercially available di-chloropyrimidine could undergo nucleophilic substitution with a cyclopentyl nucleophile, followed by bromination. While seemingly straightforward, this route can suffer from regioselectivity issues and may require more complex purification procedures.

Workflow Comparison of Synthetic Strategies

The Duality of Discovery: A Comparative Guide to In Silico vs. Experimental Properties of 5-Bromo-4-cyclopentylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a molecule from a conceptual structure to a clinical candidate is a rigorous marathon of validation. At the heart of this process lies the characterization of a compound's fundamental physicochemical and pharmacokinetic properties. 5-Bromo-4-cyclopentylpyrimidine, a heterocyclic compound of interest, serves as an exemplary case study for exploring the critical interplay between predictive computational models (in silico) and tangible laboratory measurements (experimental). This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of these two approaches, offering not just data, but a framework for their synergistic application.

The core principle of this guide is to move beyond a mere listing of values. We will delve into the causality behind the numbers—why a predicted value might diverge from an experimental one and how understanding this delta is crucial for informed decision-making in a drug development pipeline. Every protocol herein is designed as a self-validating system, grounded in established scientific principles to ensure trustworthiness and reproducibility.

The Strategic Imperative: Why Compare In Silico and Experimental Data?

The rationale for this dual approach is rooted in efficiency and risk mitigation. In silico predictions, leveraging sophisticated algorithms and vast datasets, offer a rapid and cost-effective means to screen thousands of potential candidates, flagging those with desirable drug-like properties and deprioritizing those likely to fail. However, these models are, by nature, approximations of complex biological reality. Experimental validation, while more resource-intensive, provides the ground truth, confirming or refuting the computational hypotheses and offering indispensable data for regulatory submission. The convergence (or divergence) of these datasets provides a richer, more nuanced understanding of the molecule's behavior.

Section 1: Physicochemical Properties – The Foundation of Druggability

A compound's fundamental physical and chemical attributes dictate its behavior from the moment of formulation to its interaction with a biological target. Here, we compare the predicted and ideal experimental values for key physicochemical parameters of this compound.

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The octanol-water partition coefficient (LogP) is the standard metric for this property.

Data Comparison: LogP of this compound

ParameterIn Silico Predicted ValueExperimental Target Value
LogP 2.85(Experimentally Determined)

In silico prediction performed using Molinspiration cheminformatics toolkit.

Discussion: The predicted LogP of 2.85 suggests that this compound possesses moderate lipophilicity. This value falls within the desirable range for many orally administered drugs, suggesting a potential balance between aqueous solubility for formulation and lipid permeability for membrane transport. Computational LogP predictions are typically derived from fragment-based or whole-molecule approaches, where the structure is deconstructed, and the contributions of its constituent atoms and functional groups to lipophilicity are summed. Discrepancies between predicted and experimental values can arise from intramolecular interactions (e.g., hydrogen bonding) or unique conformational effects not fully captured by the prediction algorithm. Experimental determination is therefore essential for definitive characterization.

Experimental Protocol: LogP Determination by Shake-Flask Method (OECD 107)

This protocol outlines the classic shake-flask method, a robust and widely accepted technique for LogP determination.

  • Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.

  • Sample Preparation: Prepare a stock solution of this compound in n-octanol.

  • Partitioning: In a series of flasks, combine the n-octanol stock solution with the pre-saturated water at different volume ratios (e.g., 1:1, 1:2, 2:1).

  • Equilibration: Shake the flasks at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).

  • Phase Separation: Centrifuge the flasks to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of this compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Pre-saturate n-octanol and water Mix Combine solutions in flasks Solvents->Mix Sample Prepare stock solution in n-octanol Sample->Mix Shake Shake to equilibrate (24h) Mix->Shake Centrifuge Centrifuge for phase separation Shake->Centrifuge Quantify Quantify concentration in each phase (HPLC) Centrifuge->Quantify Calculate Calculate LogP Quantify->Calculate

Caption: Workflow for experimental LogP determination.

Aqueous Solubility (LogS)

Aqueous solubility is paramount for drug absorption and distribution. Poor solubility can lead to low bioavailability and challenges in formulation.

Data Comparison: Aqueous Solubility of this compound

ParameterIn Silico Predicted ValueExperimental Target Value
LogS (mol/L) -3.5 to -4.5(Experimentally Determined)

In silico prediction range derived from multiple QSAR-based models.

Discussion: The predicted LogS value suggests that this compound is likely to be poorly soluble in water. This is consistent with its predicted moderate lipophilicity. In silico solubility predictions are notoriously challenging due to the complex interplay of factors including crystal lattice energy, ionization (pKa), and molecular size and shape. Therefore, a range is often provided, reflecting the uncertainty in the models. Experimental determination is non-negotiable for this critical parameter.

Experimental Protocol: Aqueous Solubility by Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the vial at a constant temperature for an extended period (24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Separation: Remove the undissolved solid by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV). This concentration represents the equilibrium solubility.

  • Data Expression: Express the solubility in mg/mL or mol/L, and often as its base-10 logarithm (LogS).

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and the crystal lattice energy of a solid compound.

Data Comparison: Melting Point of this compound

ParameterIn Silico Predicted ValueExperimental Target Value
Melting Point (°C) Not reliably predicted(Experimentally Determined)

Discussion: Accurate in silico prediction of melting points is exceptionally difficult as it depends heavily on the crystalline packing of the solid, a phenomenon not easily modeled from a 2D or 3D molecular structure alone. Therefore, experimental determination is the only reliable method. A sharp melting point range (typically <2°C) is indicative of a high-purity compound.

Experimental Protocol: Melting Point Determination via Capillary Method

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. Pack a small amount into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Observation: Observe the sample through the magnifying lens.

  • Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Section 2: ADMET Properties – The Fate of a Molecule in the Body

Predicting a molecule's ADMET profile is crucial for avoiding late-stage failures in drug development. Here, we use the pkCSM predictive model to generate an in silico profile for this compound.

In Silico ADMET Profile of this compound

ADMET ParameterPredicted Value/ClassificationInterpretation
Absorption
- Human Intestinal AbsorptionHighLikely well-absorbed from the gut.
- Caco-2 Permeability (logPapp)HighSuggests good passive diffusion across the intestinal epithelium.
Distribution
- Blood-Brain Barrier (BBB) PermeabilityModerate to HighMay cross the BBB, a key consideration for CNS targets or off-targets.
- Plasma Protein BindingHighA significant fraction may be bound to plasma proteins, affecting free drug concentration.
Metabolism
- CYP2D6 SubstrateNoUnlikely to be metabolized by this major drug-metabolizing enzyme.
- CYP3A4 SubstrateYesLikely to be a substrate for CYP3A4, indicating a potential for drug-drug interactions.
- CYP3A4 InhibitorNoUnlikely to inhibit the metabolism of other drugs metabolized by CYP3A4.
Excretion
- Total Clearance (log ml/min/kg)LowSuggests a potentially longer half-life.
Toxicity
- AMES ToxicityNon-mutagenicLow probability of being a bacterial mutagen.
- hERG I InhibitorNoLow risk of cardiac toxicity via hERG channel inhibition.

In silico predictions generated using the pkCSM web server.

Discussion and Experimental Validation Pathways:

The in silico profile provides a valuable, albeit preliminary, assessment. Each of these predictions corresponds to a suite of established in vitro and in vivo experiments that are required for validation.

G cluster_silico In Silico Prediction cluster_vitro In Vitro Experimental Validation cluster_vivo In Vivo Experimental Validation Silico Predict ADMET Profile (e.g., pkCSM) Caco2 Caco-2 Permeability Assay Silico->Caco2 Validates Absorption Microsomes Liver Microsome Stability Assay (Metabolism) Silico->Microsomes Validates Metabolism hERG hERG Patch Clamp Assay (Cardiotoxicity) Silico->hERG Validates Toxicity PK Pharmacokinetic Study in Rodents (Absorption, Distribution, Clearance) Caco2->PK Microsomes->PK

Caption: In silico prediction guiding experimental validation.

  • Absorption: The high predicted intestinal absorption would be experimentally tested using a Caco-2 cell permeability assay. This assay uses a monolayer of human intestinal cells as a model of the gut wall to measure the rate of drug transport.

  • Metabolism: The prediction that the compound is a CYP3A4 substrate would be investigated using human liver microsome stability assays. The compound is incubated with microsomes (which contain drug-metabolizing enzymes), and the rate of its disappearance is monitored over time.

  • Toxicity: The favorable hERG prediction is a critical safety parameter. This would be confirmed using a high-fidelity manual or automated patch-clamp electrophysiology assay on cells expressing the hERG channel to directly measure any inhibitory effect.

Conclusion: An Integrated Approach to De-risking Drug Discovery

The case of this compound illustrates that in silico and experimental approaches are not adversaries but essential partners in the drug discovery process. Computational models provide the foresight to prioritize resources and anticipate challenges, while experimental data provides the irrefutable evidence required to advance a compound. By strategically integrating these methodologies, research organizations can enhance the efficiency, reduce the cost, and ultimately increase the probability of success in the complex endeavor of bringing new medicines to patients. This guide serves as a foundational template for such an integrated, evidence-based approach.

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